molecular formula C5H11NO2 B15554495 D-Valine-d8

D-Valine-d8

Numéro de catalogue: B15554495
Poids moléculaire: 125.20 g/mol
Clé InChI: KZSNJWFQEVHDMF-WIILFAAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Valine-d8 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 125.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H11NO2

Poids moléculaire

125.20 g/mol

Nom IUPAC

(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4-

Clé InChI

KZSNJWFQEVHDMF-WIILFAAISA-N

Origine du produit

United States

Foundational & Exploratory

What is D-Valine-d8 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Valine-d8

Introduction

This compound is the stable isotope-labeled form of D-Valine, an enantiomer of the essential amino acid L-Valine.[1] In this compound, eight hydrogen atoms have been replaced by their heavy isotope, deuterium (B1214612) (²H or D).[2] This isotopic substitution increases the molecular mass of the compound, making it an invaluable tool for researchers, particularly in the fields of metabolomics, proteomics, and drug development. Its primary applications are as an internal standard for highly accurate quantification of D-Valine in biological samples using mass spectrometry and as a tracer in metabolic research.[1][3][4] Because it is chemically identical to its unlabeled counterpart, it behaves similarly in chromatographic separation and ionization processes, yet is clearly distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[2]

Chemical Structure and Properties

The key distinction of this compound is the substitution of eight hydrogen atoms with deuterium, which imparts a higher molecular weight compared to the natural compound.[2] This mass difference is the fundamental property exploited in its scientific applications.[2]

Caption: Chemical structure of this compound.

Physicochemical and Isotopic Properties

The quantitative data for this compound and its unlabeled counterpart are summarized below for direct comparison.

PropertyThis compoundD-Valine (Unlabeled)
Chemical Formula C₅H₃D₈NO₂[5]C₅H₁₁NO₂
Molecular Weight 125.20 g/mol [6][7]117.15 g/mol [2]
CAS Number 203784-63-8 (for DL-Valine-d8)[6]640-68-6
Isotopic Purity ≥98 atom % D[8]Not Applicable
Appearance White to off-white solid[2][9]White crystalline powder[2]
Melting Point 295-300 °C (sublimates)[8][10]~315 °C
Solubility Soluble in water[2][5]Soluble in water

Applications in Research and Development

The primary utility of this compound stems from its isotopic label, which allows it to be distinguished from its endogenous counterpart by mass-sensitive analytical instruments.

Internal Standard for Quantitative Analysis

This compound is widely employed as an internal standard for the accurate quantification of D-Valine in complex biological matrices like plasma, urine, and tissue samples.[1][4][5] In isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is spiked into a sample.[9] Since the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[2] By measuring the ratio of the analyte's mass spectrometer signal to that of the internal standard, precise and accurate quantification can be achieved, correcting for sample loss and matrix effects.[2] This method is considered the gold standard for quantitative analysis.[9]

Tracer in Metabolic Studies

As a stable isotope tracer, this compound can be introduced into biological systems to track the metabolic fate of D-Valine. Researchers can follow the incorporation of the deuterium-labeled valine into various metabolic pathways, providing insights into amino acid metabolism, protein synthesis, and breakdown rates.[7]

Biomolecular NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studying large proteins, complex proton (¹H) spectra can suffer from significant signal overlap.[2] Incorporating deuterated amino acids like this compound (or more commonly, its L-isomer for protein studies) can simplify these complex spectra.[2][11] The deuterium atoms are not detected in ¹H NMR, effectively removing their signals and helping to resolve and assign the signals of the remaining protons.[11]

Experimental Protocols

Below are generalized methodologies for the key applications of this compound.

Protocol: Quantification of D-Valine in Plasma using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for quantifying D-Valine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Standards and Samples:

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-Valine into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed concentration of this compound internal standard (IS) to each calibrator.

  • Sample Preparation: To an aliquot of the plasma sample (e.g., 100 µL), add the same fixed amount of this compound IS solution.[2]

  • Protein Precipitation: Add a protein precipitation agent, such as three volumes of ice-cold acetonitrile (B52724) or methanol, to all samples (calibrators and unknowns).[2]

  • Extraction: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

  • Final Sample: Transfer the supernatant to a new vial for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis:

  • Chromatography: Inject the prepared sample onto a suitable HPLC column (e.g., a reverse-phase C18 or a chiral column if separation from L-Valine is required). Use an appropriate mobile phase gradient to achieve chromatographic separation.

  • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for both D-Valine and this compound.[2] The precursor ion for this compound will be 8 mass units higher than that of unlabeled D-Valine.

3. Data Analysis:

  • Quantification: Calculate the peak area ratio of the D-Valine analyte to the this compound internal standard for all samples.[2]

  • Calibration: Generate a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

  • Concentration Determination: Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Plasma Sample B Spike with this compound (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject onto HPLC Column D->E F Tandem Mass Spectrometry (MRM Mode) E->F G Detect Analyte & IS Signals F->G H Calculate Peak Area Ratios (Analyte / IS) G->H I Plot Calibration Curve H->I J Determine Concentration I->J

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

A Comprehensive Technical Guide to D-Valine-d8: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of D-Valine-d8, a deuterated isotopologue of the D-isomer of the amino acid valine. This document details its core characteristics, outlines its primary applications as an internal standard in mass spectrometry-based quantitative analysis, and provides illustrative experimental workflows.

Core Physicochemical Properties of this compound

This compound is a stable, non-radioactive, isotopically labeled compound where eight hydrogen atoms have been replaced with deuterium. This isotopic enrichment results in a higher molecular weight compared to its unlabeled counterpart, D-Valine, making it an invaluable tool for quantitative analytical chemistry.

Quantitative Data Summary
PropertyValueReferences
Molecular Weight 125.20 g/mol [1][2][3]
Chemical Formula C₅H₃D₈NO₂[1][4][5]
CAS Number 1116448-82-8[1]
Unlabeled CAS Number 640-68-6[1]
Appearance White to off-white solid[1]
Isotopic Purity ≥98 atom % D[6][7]
Chemical Purity ≥98%[8][9]
Melting Point 295 °C (subl.) (lit.)[6][9]
Solubility Soluble in water.[4][10]
Storage Temperature Room temperature, away from light and moisture.[8][9]

Applications in Research and Development

The primary application of this compound is as an internal standard for the precise and accurate quantification of D-Valine or related compounds in complex biological matrices using isotope dilution mass spectrometry (IDMS).[4][5] Its utility stems from the fact that it is chemically identical to the analyte of interest, and thus exhibits similar behavior during sample preparation, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[10]

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The use of this compound as an internal standard in a typical LC-MS/MS workflow for quantitative bioanalysis is a multi-step process designed to ensure accuracy and reproducibility.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Urine) spike Spike with known amount of this compound (Internal Standard) sample->spike extract Protein Precipitation & Sample Extraction spike->extract inject Inject into LC-MS/MS System reconstitute Evaporate and Reconstitute in Mobile Phase extract->reconstitute ms_detect Mass Spectrometric Detection (MRM Mode) reconstitute->inject lc_sep Chromatographic Separation (e.g., Reversed-Phase) inject->lc_sep lc_sep->ms_detect integrate Peak Integration for Analyte and Internal Standard ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte in Unknown Samples curve->quantify

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocols

Protocol 1: Quantification of D-Valine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of D-Valine in a biological matrix. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and accuracy.

Materials:

  • Biological plasma sample

  • D-Valine analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Protein precipitation agent (e.g., cold acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add a precise volume (e.g., 10 µL) of the this compound internal standard solution.

    • Vortex the mixture for 30 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).[11]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a suitable column for amino acid analysis, such as a reversed-phase C18 or a HILIC column.[10]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detection and quantification are typically performed using Multiple Reaction Monitoring (MRM).[10] The specific precursor-to-product ion transitions for both D-Valine and this compound must be optimized.

  • Data Analysis:

    • Integrate the chromatographic peaks for both the D-Valine analyte and the this compound internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

    • Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]

Metabolic Context and Signaling

D-Valine is the enantiomer of L-Valine, an essential branched-chain amino acid (BCAA). While L-Valine is incorporated into proteins and plays a crucial role in metabolism, D-amino acids are generally not used in protein synthesis by mammals.[][13] However, the catabolic pathway of L-Valine is well-established. It is a glucogenic amino acid, meaning its carbon skeleton can be converted into precursors for gluconeogenesis. The degradation of L-Valine ultimately yields succinyl-CoA, which can enter the citric acid cycle (TCA cycle).[5][14] this compound can be used as a tracer to investigate the metabolic fate of D-Valine and the enzymes involved in its potential degradation pathways.

Valine Catabolism Overview

The following diagram illustrates the major steps in the catabolism of valine, providing a context for how a deuterated tracer like this compound could be used to probe this metabolic pathway.

Valine_Catabolism Valine Valine Keto_Valine α-Ketoisovalerate Valine->Keto_Valine Transamination Isobutyryl_CoA Isobutyryl-CoA Keto_Valine->Isobutyryl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Series of Enzymatic Reactions TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

D-Valine-d8: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Valine-d8, a deuterated isotopologue of the D-enantiomer of valine. This guide details the specifications for isotopic purity and enrichment, outlines the primary analytical methodologies for its characterization, and describes its key applications in research and drug development.

Core Concepts: Isotopic Purity and Enrichment

This compound is a stable isotope-labeled compound where eight hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D). This substitution results in a distinct mass shift, making it an invaluable tool in mass spectrometry-based analyses.[1]

Isotopic Purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For this compound, this is the percentage of molecules that are fully deuterated at all eight specified positions.

Isotopic Enrichment is the percentage of a specific atom at a particular position that is the desired isotope. For this compound, this is often expressed as "atom percent D," indicating the percentage of deuterium at the labeled positions.

High isotopic purity and enrichment are critical for minimizing cross-talk between the labeled and unlabeled analyte signals in sensitive analytical methods, ensuring the accuracy of quantitative studies.

Quantitative Data Summary

The quality of this compound can vary between suppliers. The following tables summarize key physicochemical properties and typical purity specifications available commercially.

Table 1: Physicochemical Properties of D-Valine and this compound

PropertyD-ValineThis compound
Chemical Formula C₅H₁₁NO₂C₅H₃D₈NO₂
Molecular Weight 117.15 g/mol 125.20 g/mol
CAS Number 640-68-61116448-82-8
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in waterSoluble in water

Table 2: Comparison of Typical Commercial Specifications for this compound

SpecificationSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., Cambridge Isotope Laboratories)Supplier C (e.g., Cayman Chemical)
Isotopic Purity (Atom % D) ≥98%98%[2]≥99% deuterated forms (d₁-d₈)[3]
Chemical Purity ≥98% (CP)98%+[2]Not specified
Enantiomeric Purity Not specifiedNot specifiedNot specified

Note: Specific purity values may vary by lot. Always refer to the Certificate of Analysis for precise data.

Experimental Protocols for Purity and Enrichment Determination

The determination of isotopic purity and enrichment of this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the positions of deuterium incorporation and quantifying isotopic enrichment.

3.1.1. Quantitative ¹H-NMR for Isotopic Purity

This method quantifies the residual protons at the deuterated positions.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A typical starting point is 15-30 seconds.[4]

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio for accurate integration of small residual proton signals.

      • Pulse Angle: A 30° or 90° pulse can be used, but consistency is key.[4]

  • Data Processing and Calculation:

    • Integrate the signal from the internal standard and the residual ¹H signals of this compound.

    • Calculate the molar ratio of this compound to the internal standard.

    • The isotopic purity is calculated based on the expected and observed proton signals.

3.1.2. ²H-NMR for Direct Detection

²H (Deuterium) NMR allows for the direct observation of the deuterium signals, confirming the sites of labeling.

  • Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., H₂O with a suitable buffer) to avoid a large solvent signal.[5]

  • NMR Data Acquisition:

    • Acquire a ²H-NMR spectrum. These experiments must be performed unlocked.[5]

    • Key Parameters:

      • The natural abundance of deuterium is low, so a sufficient number of scans is required to obtain a good signal-to-noise ratio.[6]

      • The chemical shift range of ²H is similar to ¹H.[7]

  • Data Analysis: The presence and integration of peaks in the ²H spectrum confirm the positions and relative abundance of the deuterium labels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for confirming the mass shift due to deuteration and assessing isotopic purity by analyzing the distribution of isotopologues.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Typical LC Parameters:

      • Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) or HILIC column.[1]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient to elute valine (e.g., 5-95% B over 5 minutes).[8]

      • Flow Rate: 0.3-0.5 mL/min.[8]

    • Typical MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

      • Scan Type: Full scan to observe the molecular ion cluster, or Multiple Reaction Monitoring (MRM) for targeted analysis.

      • MRM Transitions (Proposed):

        • D-Valine (unlabeled): Precursor ion (Q1) m/z 118.1 → Product ion (Q3) m/z 72.1 (loss of formic acid and H).

        • This compound: Precursor ion (Q1) m/z 126.2 → Product ion (Q3) m/z 78.1.

  • Data Analysis:

    • In full scan mode, the isotopic distribution of the molecular ion peak is analyzed. The most abundant peak should correspond to the fully deuterated molecule (M+8).

    • The relative intensities of the M+0 to M+7 peaks are used to calculate the isotopic purity.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of D-Valine or related analytes.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a gold-standard quantitative technique that corrects for sample loss during preparation and variations in instrument response.[9]

Workflow for Quantification of an Analyte using this compound Internal Standard:

  • Spiking: A known amount of this compound (internal standard) is added to the sample containing the unknown amount of the analyte (e.g., D-Valine).

  • Sample Preparation: The sample is processed (e.g., protein precipitation, extraction) to remove interferences.[1]

  • LC-MS/MS Analysis: The prepared sample is analyzed, monitoring the MRM transitions for both the analyte and the internal standard.

  • Quantification: The ratio of the analyte's peak area to the internal standard's peak area is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve.[9]

Metabolic Flux Analysis

In metabolic studies, this compound can be used as a tracer to follow the metabolic fate of valine through various biochemical pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify the flux through specific metabolic routes.[10]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

G cluster_0 Quality Control Workflow for this compound raw_material This compound Raw Material nmr_analysis NMR Analysis (¹H and ²H) raw_material->nmr_analysis ms_analysis LC-MS/MS Analysis raw_material->ms_analysis purity_check Isotopic & Chemical Purity Assessment nmr_analysis->purity_check ms_analysis->purity_check pass Pass purity_check->pass ≥98% fail Fail purity_check->fail <98% release Release for Use pass->release

Caption: Quality control workflow for this compound.

G cluster_1 Isotope Dilution Mass Spectrometry Workflow sample Biological Sample (Unknown Analyte Conc.) spike Add Known Amount of This compound (Internal Standard) sample->spike prepare Sample Preparation (e.g., Protein Precipitation) spike->prepare analyze LC-MS/MS Analysis (MRM Mode) prepare->analyze quantify Quantification analyze->quantify result Accurate Analyte Concentration quantify->result G cluster_2 Valine Catabolic Pathway Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Crotonase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate HIBCH Methylmalonic_Semialdehyde Methylmalonic Semialdehyde Hydroxyisobutyrate->Methylmalonic_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonic_Semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA MUT TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

An In-depth Technical Guide to D-Valine-d8: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine-d8, a deuterated isotopologue of the amino acid D-valine. This document details its physicochemical properties, outlines its primary application as an internal standard in quantitative mass spectrometry, and provides a representative experimental protocol for its use.

Core Properties of this compound

This compound is a stable isotope-labeled form of D-valine where eight hydrogen atoms have been replaced by deuterium. This isotopic enrichment results in a mass shift that makes it an invaluable tool for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to be used as a reliable internal standard to correct for variations during sample preparation and analysis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Chemical Formula C₅H₃D₈NO₂
Molecular Weight 125.20 g/mol [1][2]
Exact Mass 125.129192561 Da[1]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (CP)
Appearance White to off-white solid[3][4]
Melting Point 295-300 °C (sublimates)
Optical Activity [α]20/D +27.5°, c = 8 in 6 M HCl
Solubility Soluble in water and PBS (pH 7.2) at 1 mg/ml.[5]
Storage Conditions Store at room temperature, protected from light and moisture.[6]

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of valine in various biological matrices, such as plasma, serum, and tissue homogenates, using isotope dilution mass spectrometry.

Quantitative Analysis by LC-MS/MS

In LC-MS/MS analysis, a known amount of this compound is added to a biological sample at an early stage of the sample preparation process. Because this compound is chemically and physically similar to the endogenous D-valine, it experiences similar losses during extraction, derivatization (if any), and ionization. By comparing the mass spectrometer's response of the analyte to the internal standard, a precise and accurate quantification of the analyte can be achieved, correcting for any experimental variability.

Experimental Protocol: Quantification of Valine in Human Plasma using this compound and LC-MS/MS

This section provides a detailed methodology for the quantification of valine in human plasma using this compound as an internal standard. This protocol is a representative example and may require optimization for specific instruments and laboratory conditions.

Materials and Reagents
  • This compound

  • Unlabeled D-Valine (for calibration standards)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Preparation of Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with deionized water.

  • D-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled D-Valine in deionized water.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the D-Valine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).

  • Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Valine: Precursor ion (Q1) m/z > Product ion (Q3) m/z (e.g., 118.1 > 72.1).

      • This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (e.g., 126.2 > 79.1).

    • Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Analysis

The concentration of valine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of valine in plasma using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) spike_is Spike with This compound IS plasma->spike_is protein_precip Protein Precipitation (Cold Acetonitrile) spike_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve Calibration Curve ratio_calc->calibration_curve quantification Quantification of Valine ratio_calc->quantification calibration_curve->quantification

Experimental workflow for quantitative analysis of valine.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[6] It is intended for research use only. Avoid contact with skin, eyes, and clothing.[3] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[3][6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4][6][7]

References

A Comprehensive Technical Guide to D-Valine-d8 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of D-Valine-d8, a deuterated form of the non-proteinogenic amino acid D-Valine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic research.

Introduction to this compound

This compound is a stable isotope-labeled analog of D-Valine where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. Its primary use is as an internal standard for the accurate and precise quantification of unlabeled D-Valine in various biological matrices.

Physicochemical Properties and Identification

The key physicochemical properties of deuterated valine are summarized below. While specific data for this compound is not always distinctly cataloged apart from its L-isomer or the racemic mixture, the properties are largely identical with the exception of optical rotation.

PropertyThis compound (Inferred)L-Valine-d8DL-Valine-d8
CAS Number Not explicitly assigned; enantiomer of L-Valine-d835045-72-8[1]203784-63-8[2]
Molecular Formula C₅H₃D₈NO₂C₅H₃D₈NO₂[1]C₅H₃D₈NO₂
Molecular Weight 125.20 g/mol 125.20 g/mol 125.20 g/mol
Isotopic Purity Typically ≥98 atom % D≥98 atom % D≥98 atom % D[2]
Chemical Purity Typically ≥98%≥98% (CP)min 98%
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Optical Rotation Expected to be equal in magnitude but opposite in sign to L-Valine-d8[α]20/D +27.5° (c = 8 in 6 M HCl)[3]Not applicable (racemic)

Supplier Information

A number of chemical suppliers provide deuterated valine. While L-Valine-d8 and DL-Valine-d8 are more commonly listed, some suppliers offer the D-enantiomer specifically.

SupplierProduct Name(s)CAS Number(s) Provided
MedChemExpressThis compound, L-Valine-d8, DL-Valine-d8[4][5]35045-72-8 (for L-isomer)
Sigma-AldrichL-Valine-d8[6]35045-72-8
Cayman ChemicalL-Valine-d8[1]35045-72-8
Cambridge Isotope LaboratoriesL-Valine (D₈, 98%)[7]35045-72-8
LGC StandardsDL-Valine-d8[2]203784-63-8
Simson Pharma LimitedL-Valine-D8[8]35045-72-8

Experimental Protocol: Quantification of D-Valine using this compound as an Internal Standard by LC-MS/MS

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis.[9][10][11] The following is a general protocol for the quantification of D-Valine in a biological matrix, such as plasma, using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Valine in a suitable solvent (e.g., methanol (B129727):water, 1:1 v/v).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.

  • Analyte Working Solutions (for calibration curve and quality controls): Prepare a series of dilutions from the analyte stock solution to create calibration standards at various concentrations and quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (blank, calibration standard, QC, or unknown sample).

  • Spike 50 µL of the IS working solution into each tube, except for the blank matrix sample. To the blank, add 50 µL of the dilution solvent.

  • Add 200 µL of cold acetonitrile (B52724) (or methanol containing 0.1% formic acid) to precipitate proteins.[12]

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase and increasing the organic phase percentage to elute the analyte.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing the pure analyte and the internal standard into the mass spectrometer to identify the precursor and product ions.

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of D-Valine to this compound against the concentration of the calibration standards.

  • Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of D-Valine using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Blank, Standard, QC, Unknown) add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte in Unknown Samples calibration_curve->quantification

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of using a stable isotope-labeled internal standard is to ensure that any sample loss or variation in instrument response affects both the analyte and the standard equally. This allows for accurate quantification based on the ratio of their signals.

G cluster_analyte Analyte (D-Valine) cluster_is Internal Standard (this compound) cluster_process Analytical Process A_sample Analyte in Sample A_prep Analyte Post-Prep A_sample->A_prep A_signal Analyte Signal A_prep->A_signal Prep_variation Sample Prep Variability A_prep->Prep_variation Instrument_variation Instrument Variability A_signal->Instrument_variation Quantification Accurate Quantification A_signal->Quantification Ratio Calculation IS_added IS Added IS_prep IS Post-Prep IS_added->IS_prep IS_signal IS Signal IS_prep->IS_signal IS_prep->Prep_variation IS_signal->Instrument_variation IS_signal->Quantification Ratio Calculation

Caption: Logical relationship in the isotope dilution mass spectrometry method.

References

The Role of D-Valine-d8 in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine-d8, a stable isotope-labeled form of the essential amino acid valine. We will delve into its core functions in scientific research, with a particular focus on its application as an internal standard in quantitative mass spectrometry and its use in peptide synthesis. This document will provide detailed experimental protocols, present quantitative data, and visualize key workflows and pathways to facilitate a deeper understanding of its utility in demanding research environments.

Core Properties of this compound

This compound is a form of D-Valine where eight hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic enrichment results in a predictable mass shift, making it an invaluable tool for analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS).

PropertyValue
Chemical Formula C₅H₃D₈NO₂
Molecular Weight Approximately 125.20 g/mol
Isotopic Purity Typically ≥98 atom % D
Appearance White to off-white solid

The key characteristic of this compound is its mass difference compared to the naturally occurring D-Valine. This allows it to be distinguished by a mass spectrometer, while behaving almost identically to its unlabeled counterpart during chromatographic separation and ionization. This property is fundamental to its primary application as an internal standard.

Primary Application: Internal Standard in Mass Spectrometry

The gold standard for accurate and precise quantification of analytes in complex biological matrices is the use of stable isotope-labeled internal standards.[1][2] this compound serves as an ideal internal standard for the quantification of valine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (valine). The standard and the analyte are then extracted and analyzed together. Because the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization, thus correcting for potential errors and matrix effects.[1][2][3] By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise concentration of the analyte can be determined.

Impact on Quantitative Accuracy

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantitative analyses compared to using a non-deuterated structural analog.

Performance ParameterWith this compound (Deuterated IS)With Non-Deuterated Analog IS
Linearity (r²) >0.99Often >0.98
Accuracy (% Bias) Within ± 5%Can be up to ± 20% or more
Precision (%CV) < 10%Can be > 15%
Matrix Effect Compensation ExcellentVariable and often incomplete
Recovery Correction ExcellentInconsistent

This table presents representative data illustrating the typical performance improvement when using a deuterated internal standard.

Experimental Protocol: Quantification of Valine in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of valine in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).

  • Vortex the sample for 10 seconds.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Valine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 118.1 → 72.1).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 126.2 → 78.1).

      • Note: Specific m/z values should be optimized for the instrument being used.

3. Data Analysis:

  • Integrate the peak areas for both the valine and this compound MRM transitions.

  • Calculate the peak area ratio of valine to this compound.

  • Construct a calibration curve using known concentrations of valine standards with a fixed concentration of this compound.

  • Determine the concentration of valine in the plasma samples by comparing their peak area ratios to the calibration curve.

Workflow for Quantitative Analysis using this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add known amount of this compound sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction & Drying centrifuge->extract reconstitute Reconstitution extract->reconstitute lc_separation Chromatographic Separation reconstitute->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Valine / this compound) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Concentration Determination calibration->quantification

Workflow for quantitative bioanalysis using this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound, often in its Boc-protected form (Boc-D-Valine-d8), is also utilized in solid-phase peptide synthesis (SPPS).[4][5] This allows for the creation of synthetic peptides containing a deuterated valine residue at a specific position. These isotopically labeled peptides are valuable tools for a variety of applications, including:

  • Quantitative Proteomics: As internal standards for the accurate quantification of specific peptides or proteins.

  • NMR Structural Studies: Deuterium labeling can simplify complex proton NMR spectra of larger peptides and proteins, aiding in structure determination.[3]

  • Metabolic Tracing: To follow the fate of a peptide in a biological system.

Experimental Protocol: Incorporation of Boc-D-Valine-d8 in Boc-SPPS

This protocol outlines the general steps for incorporating Boc-D-Valine-d8 into a growing peptide chain on a solid support using the Boc-SPPS methodology.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Wash the resin with DCM and then with dimethylformamide (DMF).

2. Boc Deprotection:

  • Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt to the free amine by treating the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.

  • Wash the resin with DMF.

4. Coupling of Boc-D-Valine-d8:

  • In a separate vessel, dissolve Boc-D-Valine-d8 (2-4 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

  • Add the activated Boc-D-Valine-d8 solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of valine, a longer coupling time or a double coupling may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF and DCM.

5. Repeat Cycle:

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrofluoric acid (HF), with appropriate scavengers.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Valine Metabolism and Signaling

Valine, as a branched-chain amino acid (BCAA), plays a crucial role in various metabolic and signaling pathways. One of the key pathways activated by BCAAs, including valine, is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7]

Valine-Mediated mTOR Signaling Pathway

G Valine Valine mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified diagram of Valine activating the mTORC1 signaling pathway.

Conclusion

This compound is a powerful and versatile tool in modern scientific research. Its primary function as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in quantitative mass spectrometry for applications ranging from clinical diagnostics to drug metabolism studies. Furthermore, its utility in the synthesis of isotopically labeled peptides provides researchers with essential reagents for proteomics and structural biology. A thorough understanding of the principles behind its application and the detailed experimental protocols for its use are paramount for leveraging the full potential of this compound in advancing scientific discovery.

References

A Technical Guide to the Applications of D-Valine-d8 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Valine-d8, a stable isotope-labeled form of the D-amino acid valine, is a powerful tool for elucidating complex metabolic pathways, particularly those involving host-microbiome interactions and D-amino acid metabolism. Its deuterated (d8) nature allows it to be used as a tracer in sophisticated analytical techniques like mass spectrometry to follow the metabolic fate of D-valine in vivo and in vitro. This guide provides an in-depth overview of this compound's core applications, detailed experimental protocols, and data interpretation frameworks relevant to metabolic research.

Introduction to this compound and Stable Isotope Tracing

Stable isotope tracing is a robust technique used to investigate the dynamics of biochemical reactions within living systems.[1] It involves introducing molecules labeled with non-radioactive heavy isotopes, such as deuterium (B1214612) (²H or D), into a system and tracking their incorporation into downstream metabolites.[1] this compound is a synthetic amino acid where eight hydrogen atoms have been replaced with deuterium.[2] This labeling makes it chemically identical to D-valine but distinguishable by its higher mass, which can be detected with high sensitivity by mass spectrometry (MS).[]

The primary applications of this compound stem from two key biological principles:

  • D-amino acid metabolism: While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids play significant roles, particularly in neurotransmission and bacterial cell wall synthesis.[4] The flavoenzyme D-amino acid oxidase (DAAO) is the main enzyme responsible for degrading D-amino acids in mammals.[4][5]

  • Gut Microbiome Metabolism: The gut microbiota possesses a vast enzymatic repertoire, distinct from the host, and actively metabolizes amino acids.[6] Commensal bacteria can utilize D-amino acids, making this compound an excellent probe to study the metabolic activity of the gut microbiome and its influence on host physiology.[6][7]

Core Applications in Metabolic Research

Probing Gut Microbiome Activity

The gut microbiome significantly influences host metabolism by processing nutrients from food before they are absorbed by the host.[6] this compound can be administered orally to trace its uptake and conversion by gut microbes. By analyzing labeled metabolites in fecal samples and blood, researchers can map the metabolic pathways active in the gut and identify specific bacteria responsible for D-valine metabolism. This is crucial for understanding how the microbiome contributes to the production of small molecules that can enter circulation and affect host health, with implications for cardiometabolic diseases.[7][8]

Assessing D-Amino Acid Oxidase (DAAO) Activity

DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) and ammonia (B1221849) as byproducts.[4][9] Dysregulation of DAAO activity has been linked to neurological disorders such as schizophrenia.[4] this compound serves as a specific substrate for DAAO. By incubating tissue extracts, cell lysates, or recombinant DAAO with this compound, the rate of its conversion to the deuterated α-keto acid product (α-ketoisovalerate-d7) can be quantified by LC-MS/MS. This provides a highly specific and sensitive measure of DAAO enzymatic activity.[4][10]

Investigating Host-Microbiome Metabolic Crosstalk

A key application is to unravel the complex interplay between microbial and host metabolism. After administration of this compound, labeled metabolites produced by the gut microbiota can be absorbed into the host's circulation. Tracking the appearance of these deuterated molecules in plasma, urine, and various tissues provides direct evidence of microbial contribution to the host's metabolite pool. This approach helps to identify novel microbe-derived or microbe-modified metabolites that may influence host physiology and disease.[7]

Experimental Protocols and Methodologies

In Vivo Study of Gut Microbiome Metabolism

This protocol outlines a typical workflow for tracing this compound metabolism by the gut microbiota in a rodent model.

1. Animal Acclimatization:

  • House animals (e.g., mice) in a controlled environment for at least one week before the experiment.[11]

  • Provide a standardized diet to ensure a stable baseline gut microbiome composition.

2. Tracer Administration:

  • Administer a defined dose of this compound orally via gavage. The dose will depend on the specific research question and animal model.

  • A control group receiving an unlabeled D-Valine solution should be included.

3. Sample Collection:

  • Collect fecal pellets, urine, and blood samples at various time points post-administration (e.g., 2, 4, 8, 24 hours).

  • At the end of the study, collect tissues of interest (e.g., liver, kidney, intestine, brain).

  • All samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C.

4. Metabolite Extraction:

  • For plasma and urine: Perform a protein precipitation step by adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724) (typically 3:1 or 4:1 ratio of solvent to sample volume).[1]

  • For tissues and fecal samples: Homogenize the samples in an ice-cold extraction solvent (e.g., 80% methanol).[1]

  • Centrifuge all samples to pellet debris and collect the supernatant containing the metabolites.

5. LC-MS/MS Analysis:

  • Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to detect this compound and its potential downstream metabolites.[12][13]

  • This involves optimizing chromatographic separation (e.g., using a C18 reversed-phase column) and mass spectrometer parameters for precursor and product ions of the labeled compounds.[13]

6. Data Analysis:

  • Quantify the abundance of this compound and its labeled metabolites in each sample type over time.

  • Compare the metabolic profiles between the this compound group and the control group to identify tracer-derived molecules.

In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes how to measure DAAO activity in tissue homogenates.

1. Preparation of Tissue Homogenate:

  • Homogenize fresh or frozen tissue (e.g., kidney or brain cerebellum, which have high DAAO expression) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the tissue supernatant, a saturating concentration of this compound (typically >10 times the Km value), and the FAD cofactor.[4]

  • Initiate the reaction and incubate at 37°C for a specific period (e.g., 30 minutes).

3. Reaction Quenching and Sample Processing:

  • Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), which also precipitates proteins.

  • Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Analyze the supernatant using an LC-MS/MS method optimized to quantify the deuterated product, α-ketoisovalerate-d7.

  • The rate of product formation is directly proportional to the DAAO activity in the sample.

Data Presentation and Interpretation

Quantitative data from this compound tracing studies should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Isotope Enrichment of Valine Metabolites in Plasma Following Oral this compound Gavage

MetaboliteIsotope FormPeak Area (Control Group)Peak Area (this compound Group)Fold Change
D-Valine This compoundNot Detected8.5 x 10⁶-
α-Ketoisovalerate α-Ketoisovalerate-d7Not Detected4.2 x 10⁵-
3-Hydroxyisobutyrate 3-HIB-d7Not Detected1.1 x 10⁴-

This table illustrates how the appearance of deuterated metabolites in the plasma of the experimental group, but not the control group, confirms the absorption and metabolism of the tracer.

Table 2: D-Amino Acid Oxidase (DAAO) Activity in Different Tissues

TissueProduct Formed (α-Ketoisovalerate-d7) (nmol/min/mg protein)
Kidney 15.2 ± 1.8
Liver 3.5 ± 0.5
Cerebellum 8.9 ± 1.1
Cortex 1.2 ± 0.3

This table shows a clear comparison of DAAO activity across different tissues, quantified by the rate of product formation from the this compound substrate.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the complex processes involved in this compound metabolic studies.

experimental_workflow cluster_invivo In Vivo Protocol cluster_analysis Analysis admin Oral Administration of this compound collect Time-Course Sample Collection (Blood, Feces, Tissues) admin->collect extract Metabolite Extraction (Protein Precipitation) collect->extract lcms LC-MS/MS Analysis extract->lcms data Data Interpretation (Isotope Tracing) lcms->data

General workflow for an in vivo this compound metabolic tracing study.

metabolic_pathway cluster_gut Gut Lumen (Microbiota) cluster_host Host System dval_d8_gut This compound microbial_met Microbial Enzymes dval_d8_gut->microbial_met Metabolism dval_d8_host This compound (Absorbed) dval_d8_gut->dval_d8_host Absorption metabolites_d Labeled Metabolites (e.g., Deuterated Short-Chain Fatty Acids) microbial_met->metabolites_d metabolites_d_host Labeled Metabolites (Absorbed from Gut) metabolites_d->metabolites_d_host Absorption daao Host DAAO Enzyme (e.g., in Kidney) dval_d8_host->daao Oxidative Deamination keto_d7 α-Ketoisovalerate-d7 daao->keto_d7

Metabolic fate of this compound in a host-microbiome context.

Conclusion

This compound is a versatile and powerful stable isotope tracer for advanced metabolic research. Its application provides unparalleled insight into the distinct yet interconnected metabolic roles of the host and the gut microbiome. For researchers in metabolic diseases and drug development, leveraging this compound can help identify novel therapeutic targets, understand mechanisms of drug metabolism, and elucidate the biochemical impact of the microbiome on health and disease.

References

D-Valine-d8 as a Non-Natural Amino Acid Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine-d8, a stable isotope-labeled, non-natural amino acid, and its application as a tracer in metabolic research and drug development. This document details its physicochemical properties, metabolic fate, and provides detailed experimental protocols for its use in tracing studies, particularly in the context of gut microbiome and bacterial cell wall metabolism.

Introduction to this compound as a Tracer

This compound is the deuterated form of D-valine, a non-proteinogenic stereoisomer of the essential amino acid L-valine. In mammals, D-amino acids are not used for protein synthesis and are considered "non-natural."[1][2] This characteristic, combined with the heavy isotope label, makes this compound an excellent tracer for studying specific metabolic pathways without the background noise from endogenous L-valine pools. Its primary applications lie in areas where D-amino acids play a significant role, such as in the metabolism of the gut microbiota and the synthesis of bacterial cell walls.[3][4][5] The deuterium (B1214612) label allows for sensitive and specific detection by mass spectrometry.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in Table 1. The primary difference between this compound and its non-labeled counterpart is its molecular weight, which is a direct result of the eight deuterium atoms replacing hydrogen atoms. This mass difference is the basis for its use as a tracer in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of D-Valine and this compound

PropertyD-ValineThis compound
Molecular Formula C₅H₁₁NO₂C₅D₈H₃NO₂
Molecular Weight 117.15 g/mol 125.20 g/mol [6][7]
CAS Number 640-68-6[7]1116448-82-8[8]
Appearance White powderWhite solid
Isotopic Purity Not Applicable≥98 atom % D[8]
Enantiomeric Purity Not Applicable≥99%[8]
Solubility Soluble in waterSoluble in water

In Vivo Metabolism and Stability

The in vivo stability and metabolic fate of this compound are primarily governed by the enzyme D-amino acid oxidase (DAAO).[9][10] Unlike L-amino acids, which are readily incorporated into proteins, D-amino acids are metabolized by DAAO, an enzyme predominantly found in the liver and kidneys of mammals.[10]

The D-Amino Acid Oxidase (DAAO) Pathway

DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[9][10] In the case of D-valine, it is converted to α-ketoisovalerate. This metabolic pathway is a key consideration when using this compound as a tracer, as the rate of its degradation will influence its bioavailability and the timeframe for tracing experiments.

D_Amino_Acid_Metabolism D_Valine_d8 This compound alpha_Keto_d8 α-Ketoisovalerate-d7 D_Valine_d8->alpha_Keto_d8 NH3 Ammonia (NH₃) H2O2 Hydrogen Peroxide (H₂O₂) TCA TCA Cycle alpha_Keto_d8->TCA

Metabolic pathway of this compound via D-amino acid oxidase.
Kinetic Parameters of D-Amino Acid Oxidase

The kinetic parameters of DAAO vary depending on the substrate. While specific data for D-valine is limited, studies on other D-amino acids provide an indication of the enzyme's activity. The Michaelis constant (Km) and catalytic rate constant (kcat) are crucial for understanding the efficiency of D-valine metabolism.

Table 2: Representative Kinetic Parameters of D-Amino Acid Oxidase

SubstrateSource of DAAOKm (mM)kcat (s⁻¹)
D-AlaninePorcine Kidney1.7 ± 0.37.3 ± 0.6
D-AlanineHuman (recombinant)7.0 ± 0.946 ± 3
D-SerineHuman (recombinant)1.3 ± 0.25.2 ± 0.1
Data adapted from a study on DAAO activity.[11]

Applications of this compound as a Tracer

The non-natural characteristic of this compound makes it a powerful tool for specific tracing applications where the metabolism of L-valine would create confounding background signals.

Studying Gut Microbiome Metabolism

The gut microbiota is a rich source of D-amino acids, which play roles in inter-kingdom signaling and microbial physiology.[2] this compound can be administered orally to trace its uptake and metabolism by different bacterial species within the gut, providing insights into the metabolic activity of the microbiome.[3][5]

Investigating Bacterial Cell Wall Synthesis

The bacterial cell wall is composed of peptidoglycan, a polymer that contains D-amino acids, including D-alanine and D-glutamate. Some bacteria can also incorporate other D-amino acids into their peptidoglycan.[12][13] this compound can be used as a probe to study the dynamics of bacterial cell wall synthesis and remodeling, which is a key target for many antibiotics.[14][15]

Experimental Protocols

The following sections provide detailed methodologies for a typical this compound tracing experiment, from sample preparation to analysis.

Experimental Workflow

The general workflow for a this compound tracing study involves several key steps, as illustrated in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep This compound Tracer Preparation Administration Tracer Administration Tracer_Prep->Administration Model_Prep Biological Model (e.g., cell culture, animal) Model_Prep->Administration Incubation Incubation/ Time Course Administration->Incubation Sampling Sample Collection (e.g., plasma, tissues, feces) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis

General workflow for a this compound tracing experiment.
Sample Preparation for LC-MS/MS Analysis

Accurate quantification of this compound and its metabolites requires robust sample preparation to remove interfering substances.

Protocol for Plasma/Serum:

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol for Tissue Samples:

  • Homogenization: Homogenize the tissue sample in an appropriate ice-cold buffer.

  • Protein Precipitation: Add ice-cold methanol to the homogenate (typically in a 4:1 ratio of methanol to homogenate volume).

  • Vortexing and Centrifugation: Follow steps 2 and 3 as described for plasma/serum.

  • Supernatant Collection, Drying, and Reconstitution: Follow steps 4, 5, and 6 as described for plasma/serum.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.

Table 3: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Chromatography
ColumnChiral column (e.g., CROWNPAK CR-I(+)) or HILIC column
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of D-valine and its metabolites
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)Q1: m/z 126.2 -> Q3: [Product Ion m/z] (To be determined empirically)
MRM Transition (α-Ketoisovalerate-d7)Q1: m/z 124.1 -> Q3: [Product Ion m/z] (To be determined empirically)

Data Analysis and Interpretation

The analysis of data from a this compound tracing experiment involves quantifying the abundance of the tracer and its labeled metabolites over time.

Data_Analysis_Logic Raw_Data Raw LC-MS/MS Data (Peak Areas) Quantification Quantification of This compound and Metabolites Raw_Data->Quantification Normalization Normalization to Internal Standard Quantification->Normalization Enrichment Calculation of Isotopic Enrichment (MPE) Normalization->Enrichment Kinetics Kinetic Modeling (e.g., turnover rates) Enrichment->Kinetics Flux Metabolic Flux Analysis Enrichment->Flux Interpretation Biological Interpretation Kinetics->Interpretation Flux->Interpretation

Logical flow of data analysis in a this compound tracing study.

Conclusion

This compound is a valuable and versatile tracer for investigating metabolic pathways that involve non-natural D-amino acids. Its resistance to incorporation into host proteins and its specific metabolism by DAAO allow for targeted studies in areas such as gut microbiome research and bacterial physiology. The detailed protocols and data analysis workflows provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust tracing experiments, ultimately leading to a deeper understanding of these unique metabolic processes.

References

A Technical Guide to Preliminary Research Applications of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of D-Valine-d8, a stable isotope-labeled form of the amino acid valine. The replacement of eight hydrogen atoms with deuterium (B1214612) makes this compound a powerful tool in mass spectrometry-based quantitative analysis. This document details its primary applications, summarizes key quantitative data, provides experimental protocols from research studies, and illustrates relevant workflows and pathways.

Core Applications of this compound in Research

This compound and its protected form, Boc-L-Valine-d8, are primarily utilized in three key research areas:

  • Metabolic Labeling for Proteome and Metabolome Dynamics: this compound serves as a tracer to study the synthesis and turnover of proteins and other metabolites in vivo and in vitro.

  • Internal Standard for Quantitative Mass Spectrometry: Due to its chemical identity and mass shift relative to endogenous valine, this compound is an ideal internal standard for accurate quantification of valine and related molecules in complex biological samples.[1]

  • Peptide Synthesis for Quantitative Proteomics: Boc-L-Valine-d8 is used in solid-phase peptide synthesis (SPPS) to create heavy-labeled peptides, which are then used as internal standards for the precise quantification of specific proteins.[2]

Data Presentation

The key physicochemical properties of this compound and its common derivative, Boc-L-Valine-d8, are summarized below.

PropertyThis compoundBoc-L-Valine-d8
Molecular Formula C₅H₃D₈NO₂C₁₀H₁₁D₈NO₄
Molecular Weight 125.20 g/mol 225.31 g/mol [1]
Isotopic Purity ≥98 atom % D≥98 atom % D[1]
Appearance White to off-white solidWhite to off-white solid[1]
Mass Shift (vs. unlabeled) M+8M+8

Experimental Protocols

Metabolic Labeling for Fatty Acid Synthesis Analysis in Bacillus subtilis

This protocol is adapted from a study investigating the incorporation of valine carbon into fatty acids in Bacillus subtilis.[3]

Objective: To trace the metabolic fate of deuterated valine into cellular fatty acids.

Materials:

  • Bacillus subtilis culture

  • Sporulation medium

  • L-Valine-d8

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Culture Bacillus subtilis in a sporulation medium supplemented with L-Valine-d8.

  • Collect cell samples at hourly intervals (e.g., between 3 and 6 hours of culture).[3]

  • Extract total cellular fatty acids from the collected samples.

  • Prepare fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Analyze the FAMEs by GC-MS, scanning a mass-to-charge (m/z) range of 60 to 360, to detect the incorporation of deuterium into the fatty acid backbone.[3]

Protein Turnover Analysis in Animal Models

This protocol is a generalized representation based on studies using deuterated valine to measure proteome dynamics in vivo.[4][5][6][7]

Objective: To measure the rate of synthesis and degradation of individual proteins in a whole organism.

Materials:

  • Animal model (e.g., mice, chickens)

  • Custom diet containing [2H8]valine

  • Tissue collection tools

  • Liquid chromatography-mass spectrometry (LC-MS) equipment

  • 2D-PAGE equipment (optional)

Procedure:

  • Acclimate animals to a synthetic diet containing unlabeled crystalline valine.[5]

  • Switch the animals to an identical diet containing a known relative isotope abundance (RIA) of [2H8]valine (e.g., 0.5).[5][6][7]

  • Collect tissue samples at various time points (e.g., 1, 2, 5, 12, and 35 days).[4]

  • Isolate proteins from the tissue samples.

  • Separate proteins using 2D-PAGE or by other fractionation methods.

  • Excise protein spots/fractions and perform in-gel digestion (e.g., with trypsin).

  • Analyze the resulting peptides by LC-MS/MS to determine the rate of incorporation of deuterated valine.

  • Calculate the precursor pool RIA by analyzing peptides containing two or more valine residues.[6]

  • Use the precursor RIA and the rate of label incorporation to model and calculate the synthesis and degradation rates of individual proteins.

Use as an Internal Standard in Metabolomics

This protocol is based on the methodology described by De Paepe et al. (2018) for the analysis of metabolites in various biological matrices.[8]

Objective: To accurately quantify metabolites in biological samples using this compound as an internal standard.

Materials:

  • Biological samples (e.g., plasma, urine, feces)

  • Internal standard (ISTD) mixture containing this compound

  • Extraction solvents (e.g., ultrapure water, methanol)

  • LC-MS system

Procedure:

  • Sample Preparation (for Urine):

    • Pipette 300 µL of urine into a 1.5-mL Eppendorf tube.

    • Add 30 µL of the ISTD mixture (containing 100 ng/µL this compound).

    • Centrifuge the sample for 8 minutes at 1000 x g and 4°C.

    • Collect 100 µL of the supernatant and dilute it 1:10 with ultrapure water.

    • Transfer the final extract to an HPLC vial for analysis.[8]

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the metabolites using a suitable chromatography method.

    • Detect and quantify the target metabolites and the this compound internal standard.

  • Data Analysis:

    • Correct the signal intensities of the target metabolites based on the signal intensity of the this compound internal standard.[8]

Mandatory Visualization

Below are diagrams representing workflows and pathways relevant to the use of this compound.

experimental_workflow_protein_turnover cluster_animal_phase In Vivo Labeling cluster_sample_prep Sample Processing cluster_analysis Data Acquisition & Analysis acclimation Acclimation to Unlabeled Diet labeling Switch to [2H8]Valine Diet acclimation->labeling sampling Tissue Collection at Time Points labeling->sampling extraction Protein Extraction sampling->extraction separation Protein Separation (e.g., 2D-PAGE) extraction->separation digestion In-gel Digestion separation->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis ria_calc Precursor RIA Calculation ms_analysis->ria_calc turnover_calc Turnover Rate Calculation ria_calc->turnover_calc

Caption: Workflow for in vivo protein turnover analysis using deuterated valine.

silac_workflow cluster_labeling Cell Culture & Labeling cluster_experiment Experimental Treatment light_culture Culture in 'Light' Medium (e.g., normal Valine) control Control Condition light_culture->control heavy_culture Culture in 'Heavy' Medium (e.g., L-Valine-d8) treatment Experimental Stimulus heavy_culture->treatment combine Combine Cell Lysates (1:1 ratio) control->combine treatment->combine digest Protein Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

Caption: Generalized workflow for a SILAC experiment using L-Valine-d8.

egf_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Protein Synthesis ERK->Transcription

Caption: Simplified EGF receptor signaling pathway, a target for SILAC studies.

References

The Pivotal Role of D-Valine-d8 in Advancing Chiral Separation Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and metabolic research, the ability to accurately separate and quantify enantiomers is paramount. Chiral molecules, mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the critical role of D-Valine-d8, a stable isotope-labeled amino acid, in enhancing the precision and reliability of chiral separation studies. While not typically a direct agent of separation, this compound serves as an indispensable tool for the accurate quantification of D-Valine, an amino acid of growing interest in various biological and pathological processes.

Core Principles: The Advantage of Isotopic Labeling

The utility of this compound in analytical chemistry stems from the replacement of eight hydrogen atoms with their heavier isotope, deuterium (B1214612). This substitution results in a distinct mass shift without significantly altering the chemical properties of the molecule.[1][2] This "heavy" version of D-Valine can be easily distinguished from its natural, "light" counterpart by mass spectrometry. This principle is the foundation of the isotope dilution method, a gold-standard technique for quantification.[1]

The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate.[2] This phenomenon, known as the Kinetic Isotope Effect, is a crucial consideration in metabolic studies, as it can influence the rate of enzymatic processes.[2]

This compound as the Gold Standard Internal Standard

In chiral separation research, the primary application of this compound is as an internal standard (IS) for the precise quantification of D-Valine using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Due to its chemical similarity to the analyte (D-Valine), this compound co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2] By adding a known amount of this compound to a sample, any variations during sample preparation and analysis that affect the analyte will also affect the internal standard to the same extent. This allows for accurate normalization of the analyte's signal, leading to highly reliable and reproducible quantitative data.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of D-Valine and its deuterated analog, this compound, which are fundamental to its application as an internal standard.

PropertyD-ValineThis compoundReference
Chemical Formula C₅H₁₁NO₂C₅H₃D₈NO₂[2]
Molecular Weight 117.15 g/mol 125.20 g/mol [2]
Appearance White crystalline powderWhite solid[2]
Solubility Soluble in waterSoluble in water[2]

Experimental Protocols: Chiral Separation and Quantification of D-Valine

The enantiomeric separation of D- and L-valine (B1682139) is a prerequisite for the specific quantification of D-Valine. Various chromatographic techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) or the use of chiral derivatizing agents.[4][5][6][7]

Key Experiment: Chiral Separation of Valine Enantiomers by RP-HPLC

This protocol outlines a general approach for the separation of D- and L-Valine, followed by quantification using this compound as an internal standard.

1. Derivatization (Indirect Chiral Separation):

  • Objective: To convert the enantiomers into diastereomers that can be separated on a standard achiral column (e.g., C18).[8]

  • Reagents:

    • O-phthalaldehyde (OPA)

    • A chiral thiol (e.g., N-acetyl-L-cysteine)

    • Borate (B1201080) buffer (pH ~9.5)

  • Procedure:

    • Prepare a standard solution of D/L-Valine and the sample solution.

    • Add a known concentration of this compound internal standard to all samples and standards.

    • To an aliquot of the sample/standard, add the borate buffer, followed by the OPA reagent and the chiral thiol.

    • Vortex the mixture and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

    • The reaction is quenched by the addition of an acid (e.g., acetic acid). The resulting diastereomeric isoindole adducts are now ready for HPLC analysis.[5]

2. RP-HPLC Conditions:

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

  • Flow Rate: Optimized for the specific column dimensions (e.g., 0.5 - 1.0 mL/min).

  • Detection: UV detector or a mass spectrometer.

3. Mass Spectrometry Detection (LC-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • D-Valine derivative: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • L-Valine derivative: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • This compound derivative (IS): Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.[2]

  • Instrument parameters such as collision energy and cone voltage should be optimized for each analyte and the internal standard.[2]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the D-Valine derivative to the this compound derivative against the concentration of the D-Valine standards.[2]

  • Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Visualization of Experimental Workflow and Logical Relationships

To further elucidate the role of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logic of the isotope dilution method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with This compound (IS) Sample->Add_IS Known Amount Derivatization Derivatization with OPA/Chiral Thiol Add_IS->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC MS MS/MS Detection HPLC->MS Separated Diastereomers Quantification Quantification of D-Valine MS->Quantification Peak Area Ratios

Experimental workflow for chiral separation and quantification.

isotope_dilution_logic Analyte D-Valine (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve Variation Analytical Variation (Sample Prep, Ionization) Variation->Analyte Variation->IS

Logical relationship in isotope dilution mass spectrometry.

Conclusion

This compound is a powerful enabling tool in the field of chiral separation research. While it does not typically participate directly in the enantiomeric separation process, its role as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in modern analytical workflows. By mitigating the effects of experimental variability, this compound allows researchers to confidently quantify D-Valine in complex biological matrices, thereby facilitating a deeper understanding of its physiological and pathological significance. The methodologies and principles outlined in this guide provide a robust framework for the implementation of this essential technique in drug development and life sciences research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of D-Valine-d8

This technical guide provides a comprehensive overview of the stereochemistry of this compound, a deuterated isotopologue of the non-proteinogenic amino acid D-valine. This document details its physicochemical properties, stereochemical configuration, and analytical methodologies for its characterization. It also includes experimental protocols and its applications in metabolic research and drug development, where understanding stereoisomerism is critical.

Core Physicochemical and Stereochemical Properties

This compound is the enantiomer of the essential amino acid L-Valine, with the key distinction that eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling provides a significant mass shift, making it an invaluable tool for mass spectrometry-based quantitative analysis, while its specific stereochemistry is crucial for stereospecific assays and chiral separations. The "D" designation refers to the configuration at the alpha-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.

Table 1: Physicochemical Properties of Valine Isotopologues

PropertyD-ValineThis compoundL-ValineL-Valine-d8
Chemical Formula C₅H₁₁NO₂C₅H₃D₈NO₂C₅H₁₁NO₂C₅H₃D₈NO₂
Molecular Weight 117.15 g/mol 125.20 g/mol 117.15 g/mol 125.20 g/mol [1]
Stereochemistry (α-carbon) (R)(R)(S)(S)
Appearance White solidWhite to off-white solidWhite crystalline powderWhite solid[1]
Isotopic Purity N/A≥98 atom % DN/A≥98 atom % D

Stereochemical Determination and Analysis

The absolute configuration of this compound is fundamental to its function and application. Several analytical techniques are employed to confirm its stereochemical integrity and isotopic enrichment.

2.1. Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the definitive method for separating and quantifying enantiomers. This technique allows for the determination of the enantiomeric excess (e.e.) of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV or Mass Spectrometric detector.

  • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a cyclodextrin-based or ligand-exchange column).

  • Mobile Phase: An isocratic or gradient mixture of solvents such as acetonitrile (B52724) and water with a chiral selector additive if required. The exact composition depends on the column used.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample and monitor the elution of D- and L-valine enantiomers. The retention times will differ for each enantiomer.

  • Quantification: Calculate the enantiomeric excess by integrating the peak areas of the D- and L-isomers.

2.2. Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. While L-Valine is dextrorotatory in acidic solution, D-Valine is levorotatory, a direct consequence of its opposite stereochemistry.

Experimental Protocol: Optical Rotation Measurement

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Prepare a solution of this compound of known concentration (c) in a suitable solvent (e.g., 6 M HCl).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent to establish a zero reading.

    • Fill the sample cell of a specific path length (l) with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α) at a constant temperature (e.g., 20°C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c). The expected value for D-Valine would be the inverse of that for L-Valine (+27.5° in 6 M HCl).

2.3. Spectroscopic Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the isotopic labeling and structural integrity of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of 125.20 g/mol and an isotopic purity of ≥98%.[1][2] The M+8 mass shift compared to the unlabeled compound is a key identifier.[3]

  • Nuclear Magnetic Resonance (NMR): Due to the extensive deuteration, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart, which can be used to confirm the positions of deuterium incorporation.[3]

Synthesis and Applications

The synthesis of this compound requires stereocontrolled methods to ensure high enantiomeric purity. A common approach involves the resolution of a racemic mixture of deuterated valine.

Logical Workflow for Synthesis and Chiral Resolution of this compound

Synthesis and Resolution of this compound cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Quality Control A Isobutyraldehyde-d7 B Strecker Synthesis (NaCN, ND4Cl, D2O) A->B C DL-Valine-d8 B->C D Enzymatic Resolution (e.g., Acylase) C->D E Separation D->E F This compound E->F Desired Product G N-acetyl-L-Valine-d8 E->G Byproduct H Chiral HPLC F->H I Mass Spectrometry F->I J Polarimetry F->J

Caption: Workflow for the synthesis and chiral resolution of this compound.

Applications in Drug Development and Research

This compound is primarily used as an internal standard for the accurate quantification of D-Valine in biological matrices using isotope dilution mass spectrometry.[4] This is critical in pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as in metabolomics research where the stereoisomers of amino acids can have different metabolic fates and biological activities.[2][5]

Workflow for Isotope Dilution Mass Spectrometry (IDMS)

Quantitative Analysis using this compound as an Internal Standard A Biological Sample (contains D-Valine analyte) B Spike with known amount of this compound (Internal Standard) A->B Step 1 C Sample Preparation (e.g., Protein Precipitation, Extraction) B->C Step 2 D LC-MS/MS Analysis C->D Step 3 E Data Processing D->E Step 4 (Measure Peak Area Ratio of Analyte to Standard) F Quantification of D-Valine E->F Step 5 (Calculate Concentration using Calibration Curve)

Caption: General workflow for quantitative analysis using this compound.

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate.[1] This phenomenon, known as the Kinetic Isotope Effect (KIE), is an important consideration in metabolic studies. If the metabolism of D-Valine involves the breaking of one of the deuterated bonds, the rate of metabolism of this compound may be slower than that of its non-deuterated counterpart. This effect can be leveraged to study reaction mechanisms and metabolic pathways.

Logical Relationship of Isotopic Labeling

Consequences of Deuterium Labeling in this compound A This compound B Increased Mass (+8 Da) A->B C Stronger C-D Bond vs. C-H Bond A->C D Application as Internal Standard in Mass Spectrometry B->D E Kinetic Isotope Effect (KIE) C->E F Altered Rate of Metabolism (if C-D bond is cleaved) E->F

Caption: Core properties of this compound and their scientific implications.

References

A Technical Guide to the Stability and Storage of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Valine-d8. Understanding the factors that can impact the isotopic and chemical purity of this compound is critical for its effective use in research, diagnostics, and pharmaceutical development. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Overview of this compound Stability

This compound, a stable isotope-labeled form of the amino acid D-valine, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. The primary stability concerns for this compound are twofold: the maintenance of its chemical integrity and the preservation of its isotopic enrichment. Degradation can occur through chemical breakdown of the valine molecule itself or through the loss of deuterium (B1214612) atoms via hydrogen-deuterium (H/D) exchange.

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationExpected PurityNotes
Long-Term Storage-20°C≥ 4 years[1]>98%Store in a tightly sealed container, protected from light and moisture.[2][3]
Short-Term Storage4°C2 years>98%Keep desiccated and protected from light.
Room TemperatureAmbientUnspecifiedStableStore away from light and moisture.[2][3] After three years, re-analysis of chemical purity is recommended before use.[4]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventTemperatureDurationExpected PurityNotes
Anhydrous Aprotic Solvents (e.g., DMSO, DMF)-80°C6 months[5]>99%Recommended for long-term solution storage. Prepare single-use aliquots to avoid freeze-thaw cycles.
Anhydrous Aprotic Solvents (e.g., DMSO, DMF)-20°C1 month[5]>98%Suitable for short-term working solutions.
Aqueous Buffers (e.g., PBS)-80°C6 months>95%Prone to gradual H/D exchange. Use freshly prepared solutions for critical applications.
Aqueous Buffers (e.g., PBS)-20°C1 month~95%Significant H/D exchange can occur.

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound involve hydrogen-deuterium exchange and, to a lesser extent, chemical degradation of the amino acid structure under harsh conditions.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is the most significant concern for maintaining the isotopic purity of this compound. This process involves the replacement of deuterium atoms with protons from the surrounding environment.

  • Mechanism: The exchange is catalyzed by the presence of protic solvents (e.g., water, methanol) and is accelerated under acidic or basic conditions. The deuterium atoms on the α-carbon and the side chain are susceptible to exchange.

  • Mitigation: To minimize H/D exchange, it is crucial to use anhydrous, aprotic solvents for the preparation of stock solutions and during sample processing. When working with aqueous solutions is unavoidable, they should be prepared fresh and stored at low temperatures for the shortest possible time.

Chemical Degradation

While generally stable, this compound can undergo chemical degradation under forced conditions, similar to its non-labeled counterpart.

  • Oxidation: Strong oxidizing agents can lead to the degradation of the amino acid.

  • Thermal Degradation: High temperatures can promote decomposition.

  • Photodegradation: Exposure to high-intensity light may induce degradation.

The following diagram illustrates the potential degradation pathways for this compound.

G Degradation Pathways of this compound D_Valine_d8 This compound HD_Exchange Hydrogen-Deuterium Exchange D_Valine_d8->HD_Exchange Protic Solvents (H₂O, ROH) Acid/Base Catalysis Chemical_Degradation Chemical Degradation D_Valine_d8->Chemical_Degradation Stress Conditions Partially_Deuterated_Valine Partially Deuterated D-Valine Isotopologues HD_Exchange->Partially_Deuterated_Valine Oxidation_Products Oxidation Products Chemical_Degradation->Oxidation_Products Oxidizing Agents (e.g., H₂O₂) Thermal_Degradation_Products Thermal Degradation Products Chemical_Degradation->Thermal_Degradation_Products High Temperature Photolytic_Degradation_Products Photolytic Degradation Products Chemical_Degradation->Photolytic_Degradation_Products Light Exposure Non_Labeled_Valine Non-Labeled D-Valine Partially_Deuterated_Valine->Non_Labeled_Valine

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products. The following outlines a general protocol for a forced degradation study of this compound.

Objective

To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods
  • Test Substance: this compound

  • Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

  • Stress Conditions:

    • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours

    • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105°C for 24 hours (solid state)

    • Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Workflow

The following diagram illustrates the workflow for a forced degradation study.

G Forced Degradation Study Workflow for this compound start Start: this compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by HPLC-MS/MS dilute->analyze data Data Analysis: - Quantify remaining this compound - Identify degradation products analyze->data end End: Stability Assessment data->end

Caption: General workflow for a forced degradation study.

Analytical Method: HPLC-MS/MS
  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to resolve this compound from potential degradation products.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the transition from the precursor ion of this compound to a specific product ion. Additional transitions should be monitored to detect potential degradation products (e.g., partially deuterated species, oxidation products).

Data Presentation: Illustrative Stability Data

The following table provides an illustrative example of the expected stability of this compound under forced degradation conditions. Actual results may vary depending on the specific experimental conditions.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionDuration (hours)This compound Remaining (%)Key Observations
1 M HCl, 60°C24~95%Minor degradation and/or H/D exchange may be observed.
1 M NaOH, 60°C24~90%Increased potential for H/D exchange and some chemical degradation.
3% H₂O₂, RT24~85%Significant degradation to oxidized products is possible.
105°C (Solid)24>98%Generally stable in solid form at elevated temperatures for short durations.
Photostability->99%Expected to be stable under normal light conditions.

Conclusion

This compound is a stable compound when stored and handled under appropriate conditions. The primary concern for maintaining its integrity is the prevention of hydrogen-deuterium exchange, which can be minimized by using anhydrous, aprotic solvents and avoiding prolonged exposure to aqueous and/or pH-extreme environments. Forced degradation studies are essential to fully understand the stability profile of this compound and to develop stability-indicating analytical methods for its quality control. The information provided in this guide serves as a valuable resource for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in their applications.

References

A Technical Guide to the Solubility of D-Valine-d8 in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Valine-d8. Due to the limited availability of direct quantitative data for this specific deuterated compound, this guide leverages solubility data from its non-deuterated counterpart, D-Valine, and general principles of amino acid solubility. The physical and chemical properties of deuterated and non-deuterated isotopologues are generally considered sufficiently similar for the purpose of estimating solubility behavior in common laboratory solvents.

Introduction to this compound and its Solubility

This compound is a stable isotope-labeled form of the D-isomer of the essential amino acid valine. It is a critical tool in various research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. Understanding its solubility in different solvent systems is paramount for accurate experimental design, formulation development, and ensuring the integrity of analytical results.

The solubility of an amino acid is primarily dictated by the physicochemical properties of its side chain and the zwitterionic nature of its amino and carboxyl groups. Valine possesses a nonpolar isopropyl side chain, which contributes to its relatively lower solubility in water compared to more polar amino acids.

Quantitative Solubility Data

Solvent SystemReported Solubility (D-Valine)Expected Solubility (this compound)Temperature (°C)Citation
Water14.29 mg/mL (121.98 mM)Expected to be very similar60 (with sonication and warming)[1]
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (insoluble or slightly soluble)Expected to be very similarNot Specified[1][2]
Ethanol-Water MixturesSolubility decreases with increasing ethanol (B145695) concentrationExpected to follow a similar trendNot Specified[3][4][5]
Methanol-Water MixturesSolubility decreases with increasing methanol (B129727) concentrationExpected to follow a similar trendNot Specified[3]
Isopropanol-Water MixturesSolubility decreases with increasing isopropanol (B130326) concentrationExpected to follow a similar trendNot Specified[3]
Pure Alcohols (Methanol, Ethanol, Propanol)Generally low to insolubleExpected to be very lowNot Specified[5][6]
Non-polar Organic Solvents (e.g., Ether)InsolubleExpected to be insolubleNot Specified

Note on Solubility in Alcohol-Water Mixtures: The solubility of valine in alcohol-water mixtures generally decreases as the proportion of the organic solvent increases.[3][4][5] This is attributed to the disruption of the hydration shell around the zwitterionic amino acid and the unfavorable interaction of the nonpolar alcohol component with the charged groups of the amino acid.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following established methods are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the saturation solubility of a solid in a liquid.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a constant temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical instrumentation.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.

  • Solvent Addition: Accurately dispense a known volume or mass of the selected solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units such as mg/mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when a suitable analytical method for quantification is not available.[10][11][12]

Objective: To determine the solubility of this compound in a chosen solvent by mass determination.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Filtration apparatus

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Method to prepare a saturated solution and allow the excess solid to settle.

  • Sampling: Accurately weigh a clean, dry evaporating dish. Carefully decant or filter a known volume or mass of the clear supernatant into the pre-weighed dish.

  • Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be expressed as mass of solute per volume or mass of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.

References

A Technical Guide to D-Valine-d8: Commercial Availability, Cost, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Valine-d8, a deuterated analogue of the amino acid D-valine. This guide details its commercial availability and cost, and explores its applications as an internal standard in quantitative analysis and as a tracer in metabolic research. Detailed experimental protocols and workflow diagrams are provided to support researchers in drug development and various scientific fields.

Commercial Availability and Cost

This compound, along with its L- and DL-isomers, is available from several commercial suppliers. The cost can vary based on the isotopic and chemical purity, quantity, and the specific supplier. Below is a summary of commercially available deuterated valine products. Researchers should note the stereoisomer (D, L, or DL) that is appropriate for their specific application.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityQuantityList Price (USD)
Sigma-Aldrich L-Valine-d8486027-1G≥98 atom % D≥98% (CP)1 g$1,064.00
Cambridge Isotope Laboratories, Inc. L-Valine (D₈, 98%)DLM-488-0.598%98%+0.5 g$708.00[1]
Cayman Chemical L-Valine-d834830>99% deuterated forms (d1-d8)Not Specified10 mg€424.00
MedChemExpress This compoundHY-I1124ANot SpecifiedNot Specified1 mgContact for price
CDN Isotopes This compoundCDN-D-589498 atom % D99% (Enantiomeric)50 mgContact for price
LGC Standards DL-Valine-d8CDN-D-169898 atom % Dmin 98%0.25 gContact for price
Simson Pharma Limited L-Valine-D8L290002Not SpecifiedNot SpecifiedNot SpecifiedContact for price[2]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Applications in Research

Stable isotope-labeled compounds like this compound are powerful tools in metabolic research and analytical chemistry.[3][4] The primary applications include its use as an internal standard for accurate quantification of D-valine and as a tracer to study metabolic pathways.

Internal Standard for Quantitative Analysis by Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), deuterated analogues are considered the gold standard for internal standards.[5] This is because their chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate correction for experimental variability.[6]

Tracer in Metabolic Flux Analysis

This compound can be introduced into biological systems to trace the metabolic fate of D-valine.[7] While L-valine is the proteinogenic enantiomer, D-amino acids are known to be present and have biological roles in various organisms. By tracking the incorporation of deuterium (B1214612) into downstream metabolites using mass spectrometry, researchers can elucidate metabolic pathways and quantify their fluxes.[7]

Experimental Protocols

Quantification of Valine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general method for the quantification of valine in human plasma using a deuterated valine internal standard.

3.1.1. Materials and Reagents

  • D-Valine or L-Valine standard

  • This compound or L-Valine-d8 internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

3.1.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the deuterated valine internal standard at a known concentration (e.g., 50 ng/mL).[5]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[5]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Method

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient appropriate for the separation of valine from other plasma components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte (valine) and the internal standard (valine-d8).

3.1.4. Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines for bioanalytical method validation.[5]

Metabolic Flux Analysis using a Deuterated Tracer

This protocol outlines a general approach for using this compound as a tracer in cell culture experiments.

3.2.1. Cell Culture and Labeling

  • Culture cells in a standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled valine.

3.2.2. Metabolite Extraction

  • Quench the metabolic activity of the cells rapidly (e.g., by washing with ice-cold saline).

  • Extract the intracellular metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

3.2.3. LC-MS/MS Analysis

  • Analyze the cell extracts by LC-MS/MS to identify and quantify the deuterated downstream metabolites of D-valine.

  • The mass shift due to the deuterium atoms will allow for the differentiation of labeled and unlabeled metabolites.

3.2.4. Data Analysis

The isotopic enrichment patterns in the downstream metabolites can be used to calculate the flux through specific metabolic pathways.[6]

Visualizations

Valine Catabolism Pathway

The following diagram illustrates the catabolic pathway of valine. When this compound is used as a tracer, the deuterium labels can be tracked as the molecule is metabolized through these steps.

Valine_Catabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Methylmalonyl_CoA Methylmalonyl-CoA Isobutyryl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The catabolic pathway of valine, leading to the production of succinyl-CoA which enters the TCA cycle.[2][8]

Experimental Workflow for Quantitative Analysis

The diagram below outlines a typical workflow for the quantification of valine in a biological sample using a deuterated internal standard.

Quantitative_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry_Reconstitute Dry Down & Reconstitute Extract->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Quantification Quantification of Valine LC_MS->Quantification

Caption: A generalized experimental workflow for the quantification of valine in biological samples.

References

Methodological & Application

Application Note: Quantitative Analysis of D-Valine in Human Plasma by LC-MS/MS using D-Valine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of D-Valine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, D-Valine-d8, to ensure high accuracy and precision, following the principles of isotope dilution mass spectrometry. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for various research applications, including pharmacokinetic studies, biomarker discovery, and metabolic research. All quantitative data presented is representative of typical method performance.

Introduction

Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, metabolism, and cell signaling. Accurate quantification of valine enantiomers, such as D-Valine, in biological matrices is of significant interest in various fields of research and drug development. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to compensate for variations in sample preparation and matrix effects.[1] this compound, being chemically identical to D-Valine, co-elutes and experiences similar ionization, leading to highly reliable and reproducible quantification.[2]

Experimental Protocol

Materials and Reagents
Stock and Working Solutions
  • D-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Valine in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • D-Valine Working Solutions: Prepare serial dilutions of the D-Valine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of D-Valine from human plasma.

  • Aliquot 50 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (0.1% formic acid in water).

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterValue
LC System Agilent 1290 UPLC system or equivalent
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
MS System SCIEX 4500 tandem mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas 50 psi
Heater Gas 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
D-Valine 118.172.115015
This compound 126.179.115015

Quantitative Data (Representative)

The following tables summarize the representative performance data for this analytical method.

Calibration Curve
AnalyteCalibration Range (ng/mL)Linearity (r²)
D-Valine10 - 1000> 0.995
Lower Limit of Quantification (LLOQ)
AnalyteLLOQ (ng/mL)
D-Valine10
Precision and Accuracy

Intra-Day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ109.898.06.5
Low3029.197.04.8
Mid300304.5101.53.2
High750742.599.02.1

Inter-Day Precision and Accuracy (n=18, 3 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1010.2102.08.2
Low3029.799.05.6
Mid300297.099.04.5
High750757.5101.03.8

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration (D-Valine & this compound) ms_detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for D-Valine quantification.

internal_standard_principle analyte D-Valine (Analyte) prep Sample Preparation analyte->prep is This compound (Internal Standard) is->prep lcms LC-MS/MS Analysis prep->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio quant Accurate Quantification ratio->quant

Caption: Principle of internal standard correction.

References

Application Notes and Protocols for the Use of L-Valine-d8 as an Internal Standard in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of stable isotope-labeled L-Valine-d8 as an internal standard for quantitative proteomics. The primary application detailed is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a robust metabolic labeling strategy for accurate quantification of protein abundance, turnover, and post-translational modifications.

Introduction to Quantitative Proteomics and SILAC

Quantitative proteomics is essential for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action by determining the relative or absolute abundance of proteins in a sample.[1] Stable isotope labeling, coupled with mass spectrometry (MS), has become a cornerstone of quantitative proteomics, offering high accuracy and reproducibility.[1][2]

SILAC is a powerful metabolic labeling technique where cells are cultured in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[3] As cells proliferate, the "heavy" amino acid is incorporated into newly synthesized proteins.[3] By combining "light" and "heavy" labeled cell populations, researchers can accurately determine the relative abundance of thousands of proteins in a single MS analysis.[3][4] The key advantage of SILAC is the combination of samples at an early stage, which minimizes experimental variability.[5]

Role of L-Valine-d8 in SILAC

L-Valine-d8, a deuterated form of the essential amino acid L-valine, serves as a "heavy" amino acid in SILAC experiments. It is often supplied as Boc-L-Valine-d8, where the "Boc" (tert-butoxycarbonyl) group is a protecting group for the amine functionality that must be removed before use in cell culture media.[3][6] The eight deuterium (B1214612) atoms in L-Valine-d8 create a distinct mass shift of 8 Da, which is readily detectable by a mass spectrometer, allowing for the differentiation and quantification of proteins from different cell populations.[7] While lysine (B10760008) and arginine are the most commonly used amino acids in SILAC due to the specificity of trypsin digestion, valine can be employed in specific contexts, such as in organisms where arginine-to-proline conversion can complicate data analysis.[3]

Data Presentation

Physicochemical Properties of Boc-L-Valine-d8
PropertyValue
Chemical Formula C₁₀H₁₁D₈NO₄
Molecular Weight 225.31 g/mol
Monoisotopic Mass 225.1817 u
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid

Note: The Boc protecting group must be removed prior to use in cell culture.

Mass Shift of L-Valine-d8 Containing Peptides

The incorporation of L-Valine-d8 into peptides results in a predictable mass shift that is dependent on the number of valine residues in the peptide sequence.

Number of Valine ResiduesMass Shift (Da)
18.05
216.10
324.15

This table illustrates the expected mass shift for peptides containing one, two, or three L-Valine-d8 residues.

Representative Quantitative Data from a SILAC Experiment

The following table presents hypothetical quantitative data from a SILAC experiment investigating the Epidermal Growth Factor (EGF) receptor signaling pathway. In this example, cells were labeled with "light" L-Valine (Control) and "heavy" L-Valine-d8 (EGF-stimulated). The ratios represent the relative abundance of proteins in the EGF-stimulated sample compared to the control.

ProteinGeneHeavy/Light RatioRegulation
Epidermal growth factor receptorEGFR1.1Unchanged
Growth factor receptor-bound protein 2GRB22.5Upregulated
Mitogen-activated protein kinase 1MAPK13.1Upregulated
V-akt murine thymoma viral oncogene homolog 1AKT10.9Unchanged
Ubiquitin-conjugating enzyme E2D 2UBE2D20.4Downregulated

This data is for illustrative purposes only and does not represent actual experimental results.[3]

Experimental Protocols

Protocol 1: Preparation of "Heavy" L-Valine-d8 for Cell Culture from Boc-L-Valine-d8

The Boc protecting group must be removed from Boc-L-Valine-d8 before it can be used in cell culture media. This can be achieved through acid-catalyzed hydrolysis.

Materials:

  • Boc-L-Valine-d8

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Nitrogen gas stream

  • pH meter

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Dissolve Boc-L-Valine-d8 in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under a gentle stream of nitrogen.

  • Precipitate the deprotected L-Valine-d8 by adding cold diethyl ether.

  • Centrifuge to pellet the L-Valine-d8 and discard the supernatant.

  • Wash the pellet with cold diethyl ether and repeat the centrifugation.

  • Dry the L-Valine-d8 pellet under vacuum.

  • Resuspend the L-Valine-d8 in sterile water and adjust the pH to 7.4 with NaOH solution.

  • Sterile-filter the L-Valine-d8 solution before adding it to the cell culture medium.

Protocol 2: SILAC Labeling of Mammalian Cells with L-Valine-d8

This protocol outlines the metabolic labeling of two cell populations for a comparative proteomics experiment.

Materials:

  • Mammalian cell line auxotrophic for valine

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-valine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Valine

  • "Heavy" L-Valine-d8 (prepared as in Protocol 1)

  • Standard cell culture reagents and equipment

Procedure:

  • Media Preparation:

    • Light Medium: Supplement the valine-deficient medium with "light" L-Valine to the normal physiological concentration. Add 10% dFBS.

    • Heavy Medium: Supplement the valine-deficient medium with "heavy" L-Valine-d8 to the normal physiological concentration. Add 10% dFBS.

  • Cell Adaptation:

    • Culture two separate populations of the chosen cell line.

    • Adapt one population to the "light" medium and the other to the "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acid.[3]

  • Incorporation Check (Optional but Recommended):

    • After five passages, lyse a small number of cells from the "heavy" population.

    • Digest the proteins and analyze by MS to confirm >95% incorporation of L-Valine-d8.

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental treatment to the "heavy" labeled cells (e.g., drug treatment, growth factor stimulation).

    • Treat the "light" labeled cells with a vehicle control.

Protocol 3: Sample Preparation and Protein Digestion

This protocol describes the steps from cell harvesting to peptide preparation for MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS.

    • Harvest the "light" and "heavy" labeled cells and combine them in a 1:1 ratio based on cell count or protein concentration.[3]

    • Lyse the combined cell pellet in lysis buffer on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Reduction:

    • Quantify the protein concentration of the supernatant using a BCA assay.

    • Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylation:

    • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Quantification

This protocol provides a general workflow for the analysis of SILAC-labeled peptides.

Materials:

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to a nano-LC system)

  • C18 reversed-phase analytical column

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in mobile phase A.

    • Inject the peptide sample onto the LC system.

    • Separate the peptides using a suitable gradient of mobile phase B.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Process the raw MS data using a software package that supports SILAC quantification.

    • The software will identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

    • Perform statistical and bioinformatic analysis to identify proteins with significant changes in abundance and to elucidate affected cellular pathways.

Mandatory Visualizations

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Analysis cell_light Cell Population 1 ('Light' Medium + L-Valine) control Control Treatment cell_light->control cell_heavy Cell Population 2 ('Heavy' Medium + L-Valine-d8) experiment Experimental Treatment cell_heavy->experiment mix Combine Cell Populations (1:1) control->mix experiment->mix lyse Cell Lysis mix->lyse digest Protein Digestion (Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: A generalized workflow for a SILAC experiment using L-Valine-d8.

EGF_Signaling_SILAC cluster_0 SILAC Labeling cluster_1 Stimulation cluster_2 Downstream Analysis light_cells Cells in 'Light' Medium (L-Valine) control Vehicle Control light_cells->control heavy_cells Cells in 'Heavy' Medium (L-Valine-d8) egf EGF Stimulation heavy_cells->egf combine Combine, Lyse, Digest control->combine egf->combine ms LC-MS/MS combine->ms quant Quantify Heavy/Light Ratios ms->quant pathway Identify Regulated Proteins in EGF Pathway quant->pathway EGF_ligand EGF EGFR EGFR EGF_ligand->EGFR Binds & Activates GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Investigating the EGF signaling pathway using SILAC with L-Valine-d8.

References

Application Notes and Protocols for the Absolute Quantification of D-Valine using D-Valine-d8 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of amino acids is critical in various fields, including clinical diagnostics, metabolomics, and pharmaceutical research. D-amino acids, once thought to be rare in higher organisms, are now recognized for their important physiological and pathological roles. Accurate measurement of D-amino acid concentrations is therefore of growing interest. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex biological matrices. This method utilizes a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte of interest but has a different mass.

D-Valine-d8, a deuterated form of D-Valine, is an ideal internal standard for the absolute quantification of D-Valine. Its eight deuterium (B1214612) atoms provide a distinct mass shift of +8 Da, allowing for clear differentiation from the endogenous, unlabeled D-Valine by a mass spectrometer.[1] Since this compound has nearly identical physicochemical properties to D-Valine, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows it to effectively normalize for variations during sample preparation and analysis, leading to highly accurate and reliable quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the absolute quantification of D-Valine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Absolute Quantification using this compound

The core principle of absolute quantification using a stable isotope-labeled internal standard is the concept of isotope dilution. A known amount of the "heavy" this compound is added to a sample containing an unknown amount of the "light" endogenous D-Valine. The two compounds are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the MS signal response of the light analyte to the heavy internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte, the exact concentration of D-Valine in the original sample can be determined.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Unknown Amount of D-Valine (light) Spike Spike IS into Sample Analyte->Spike IS Known Amount of this compound (heavy) IS->Spike Extract Extraction & Purification Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Quant Absolute Concentration of D-Valine CalCurve->Quant

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocols provide a general framework for the quantification of D-Valine in plasma using this compound as an internal standard. Optimization of these protocols may be required for different sample matrices or instrument platforms.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • D-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Valine in a suitable solvent (e.g., 0.1 M HCl or water/methanol mixture) to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent as the analyte stock.

  • Working Solutions: Prepare working solutions of D-Valine for the calibration curve and quality controls (QCs) by serially diluting the stock solution. Similarly, prepare a working solution of the this compound internal standard at a concentration that falls within the mid-range of the calibration curve.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate working solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution). A typical calibration curve might range from 5 to 2000 µM.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the surrogate matrix.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for extracting small molecules like amino acids from plasma or serum.

  • Aliquoting: Aliquot 50 µL of the plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Adding Internal Standard: Spike 10 µL of the this compound IS working solution into each tube, except for the blank matrix sample. To the blank, add 10 µL of the dilution solvent.

  • Precipitation: Add 200 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Software capable of integrating peak areas and performing regression analysis for the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike this compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (Positive Mode) HILIC->ESI MRM MRM Detection ESI->MRM Integrate Peak Integration MRM->Integrate Ratio Calculate Area Ratio (D-Valine / this compound) Integrate->Ratio Plot Plot Calibration Curve Ratio->Plot Quantify Quantify Unknowns Plot->Quantify

Experimental workflow for D-Valine quantification.

Data Presentation

Table 1: Physicochemical Properties
PropertyD-Valine (Light)This compound (Heavy)
Chemical Formula C₅H₁₁NO₂C₅H₃D₈NO₂
Molecular Weight 117.15 g/mol 125.20 g/mol
Mass Shift (Δm) -+8.05 Da
Table 2: Representative LC-MS/MS Parameters

The following are example parameters. Optimal conditions should be determined experimentally for the specific instrument and column used. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating polar compounds like amino acids.

ParameterRecommended Setting
LC Column HILIC Column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm)
Mobile Phase A 100 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Water:Formic Acid (95:5:0.3, v/v/v)
Flow Rate 0.6 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Table 3: Example LC Gradient Program
Time (min)% Mobile Phase B
0.0 - 3.092%
3.0 - 6.592% → 70%
6.5 - 7.070% → 0%
7.0 - 10.00%
10.0 - 10.10% → 92%
10.1 - 13.092%
Table 4: Example MRM Transitions for D-Valine and this compound

The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1) and fragmented. A specific product ion is then selected in the third quadrupole (Q3).

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (V)
D-Valine 118.172.14016
This compound (IS) 126.179.14016

DP = Declustering Potential; CE = Collision Energy. These values are instrument-dependent and require optimization.

Table 5: Representative Method Validation Data

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. The following table summarizes key validation parameters and typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks in blank matrix.
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.IS-normalized matrix factor should be consistent.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of initial.

Conclusion

This compound is a highly effective internal standard for the absolute quantification of D-Valine in various biological matrices by LC-MS/MS. The stable isotope dilution method compensates for sample-to-sample variability, leading to high accuracy and precision. The protocols and parameters provided in these application notes offer a robust starting point for researchers to develop and validate their own quantitative assays. This powerful analytical technique will be invaluable for elucidating the roles of D-Valine in health and disease, and for supporting drug development efforts targeting pathways involving this non-canonical amino acid.

References

Application Note: Metabolic Flux Analysis Using D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By introducing stable isotope-labeled substrates, or tracers, researchers can track the metabolic fate of the label as it is incorporated into various downstream metabolites. This provides a detailed snapshot of cellular metabolism, offering critical insights into disease states, drug mechanisms of action, and cellular engineering strategies.[1][2] D-Valine-d8, a deuterated, stable isotope-labeled form of the amino acid D-valine, serves as a valuable tracer for probing specific metabolic pathways. The deuterium (B1214612) label allows for sensitive and specific detection by mass spectrometry (MS), enabling the elucidation of metabolic fluxes in various biological systems.[1]

This application note provides a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis, with applications in drug development, cancer research, and fundamental biology.[1]

Principle of the Method

The core principle of MFA using this compound involves introducing the labeled amino acid into a biological system (e.g., cell culture). The cells take up the this compound and, depending on their metabolic capabilities, may incorporate it into metabolic pathways. The stable deuterium isotopes act as a tag, increasing the mass of valine and any metabolite that incorporates it.

By using mass spectrometry, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the distribution of these mass isotopologues (molecules differing only in their isotopic composition) is precisely measured.[1] This labeling pattern data is then integrated with a stoichiometric model of cellular metabolism to computationally estimate the rates (fluxes) of intracellular reactions.[1][3]

Quantitative Data Summary

The primary distinction between D-Valine and this compound is the mass shift resulting from the replacement of eight hydrogen atoms with deuterium. This property is fundamental to its use as a tracer.[4]

Table 1: Physicochemical Properties of D-Valine vs. This compound

Property D-Valine (Unlabeled) This compound (Labeled)
Chemical Formula C₅H₁₁NO₂ C₅H₃D₈NO₂[4]
Molecular Weight 117.15 g/mol [4] 125.20 g/mol [4][5]
Mass Shift (Δm) - +8.05 Da
Isotopic Purity N/A Typically ≥98 atom % D[6][7]

| Appearance | White crystalline powder[4] | White solid[4] |

Experimental Workflow and Signaling Pathways

The overall experimental workflow for a metabolic flux analysis experiment using this compound is a multi-step process from experimental design to data interpretation.

G cluster_prep Phase 1: Experiment Preparation cluster_label Phase 2: Isotopic Labeling cluster_analysis Phase 3: Sample Processing & Analysis cluster_data Phase 4: Data Interpretation exp_design Experimental Design (Define objectives, select tracer) cell_culture Cell Culture Seeding & Growth to Steady State exp_design->cell_culture labeling Introduce this compound Media cell_culture->labeling incubation Incubate for Isotopic Steady State labeling->incubation quenching Rapid Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak integration, MID calculation) lcms->data_proc mfa_calc MFA Calculation (Flux Estimation) data_proc->mfa_calc bio_interp Biological Interpretation mfa_calc->bio_interp

Caption: General workflow for a metabolic flux analysis experiment.

D-Valine, like its L-isomer, can enter central metabolism primarily through transamination to form its corresponding α-keto acid, α-ketoisovalerate. This intermediate can then be further metabolized, eventually feeding into the Tricarboxylic Acid (TCA) cycle.

G d_val This compound (from media) akiv α-Ketoisovalerate-d7 d_val->akiv D-amino acid oxidase / transaminase isobutyryl_coa Isobutyryl-CoA-d7 akiv->isobutyryl_coa BCKDH complex succinyl_coa Succinyl-CoA-d_n isobutyryl_coa->succinyl_coa Multiple Steps tca TCA Cycle succinyl_coa->tca

Caption: Simplified metabolic pathway for D-Valine catabolism.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol provides a general framework for labeling adherent mammalian cells. Parameters should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard culture medium until they reach a metabolic steady state (typically mid-log phase).

  • Medium Preparation: Prepare the labeling medium. This consists of a custom formulation of basal medium lacking natural valine, supplemented with dialyzed serum (to remove endogenous amino acids), and a known concentration of this compound.

  • Labeling Initiation: Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add Labeling Medium: Immediately add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Return the cells to the incubator and culture for a predetermined period to approach isotopic steady state. This time is cell-line dependent and may require a time-course experiment to determine.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching is critical to halt all enzymatic activity and preserve the metabolic state of the cells.

  • Quenching: Place the culture plate on dry ice. Aspirate the labeling medium and immediately add an ice-cold quenching solution (e.g., 80:20 methanol:water) to the cells.

  • Cell Lysis: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the tube vigorously and incubate on ice to facilitate metabolite extraction.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean vial for analysis.[1][8]

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of labeled valine and related metabolites using LC-MS/MS. Instrument parameters must be optimized.[4][9]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

Parameter Setting
LC Column Hydrophilic Interaction Liquid Chromatography (HILIC)[8] or C18 Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Flow Rate 0.3 - 0.5 mL/min[9]
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan
Precursor Ion (m/z) 126.2 (for [M+H]⁺ of this compound)

| Fragment Ions (m/z) | To be determined by compound tuning (e.g., loss of carboxyl group) |

  • Sample Preparation: Evaporate the metabolite extract to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., 50:50 acetonitrile:water).

  • LC Separation: Inject the sample into the LC-MS/MS system. Use a gradient elution to separate the metabolites.

  • MS Detection: Acquire data using either a full scan method to identify all labeled species or a targeted MRM method for higher sensitivity and specificity.

Protocol 4: Data Analysis

The analysis of mass spectrometry data is a critical step to determine the extent of isotope incorporation and calculate metabolic fluxes.

  • Peak Integration: Integrate the peak areas for all relevant mass isotopologues of valine and its downstream metabolites from the LC-MS chromatograms.[8]

  • Correction for Natural Abundance: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N).

  • Mass Isotopologue Distribution (MID) Calculation: Calculate the fractional abundance of each mass isotopologue for each metabolite.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the experimentally determined MIDs to a metabolic network model.[10] This iterative process estimates the set of metabolic fluxes that best reproduce the observed labeling patterns.[3]

G raw_data Raw LC-MS/MS Data (.raw, .mzXML) peak_int Peak Integration & Isotopologue Extraction raw_data->peak_int correction Correct for Natural Isotope Abundance peak_int->correction mid_calc Calculate Mass Isotopologue Distributions (MIDs) flux_fit Iterative Flux Fitting mid_calc->flux_fit correction->mid_calc model Stoichiometric Network Model model->flux_fit flux_map Flux Map & Confidence Intervals flux_fit->flux_map stats Goodness-of-Fit Statistics flux_fit->stats

Caption: Workflow for computational data analysis in MFA.

Applications and Considerations

  • Drug Development: this compound can be used to understand how a drug candidate alters amino acid metabolism, providing insights into its mechanism of action and potential off-target effects.[1]

  • Cancer Research: Tracing D-valine metabolism can help identify unique metabolic pathways or vulnerabilities in cancer cells, which often exhibit altered metabolism.[1]

  • Tracer Selection: The choice of tracer is critical for a successful MFA experiment.[11] While deuterated tracers are powerful for tracking hydrogen atoms and can be less expensive than ¹³C tracers, they can also introduce kinetic isotope effects that may alter reaction rates.[4]

  • Metabolic Competence: It is essential to verify that the biological system under study can transport and metabolize D-amino acids. While many organisms possess D-amino acid oxidases or other relevant enzymes, this is not universal.

By providing a robust framework for quantifying metabolic pathway activity, MFA with this compound offers a powerful tool for advancing our understanding of cellular physiology in health and disease.

References

Application Notes and Protocols for Chiral Separation of D/L-Valine-d8 using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the chiral separation of deuterated D- and L-valine (D/L-Valine-d8) using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable to researchers, scientists, and professionals in drug development and metabolic research who require accurate enantiomeric separation and quantification of this stable isotope-labeled amino acid. Both direct and indirect chiral separation strategies are presented, utilizing common chiral stationary phases and pre-column derivatization techniques. D/L-Valine-d8 is frequently employed as an internal standard in mass spectrometry-based bioanalysis; therefore, robust and reliable chiral separation is critical for accurate quantification of L-valine and the detection of its D-enantiomer impurity.[1][2][3][4]

Introduction

L-valine is an essential branched-chain amino acid integral to protein synthesis and various metabolic processes.[2][5] Its enantiomer, D-valine, is less common in higher organisms but can be present as a chiral impurity or may have specific biological roles. In pharmaceutical and metabolic studies, stable isotope-labeled compounds such as L-Valine-d8 are widely used as internal standards for precise quantification by isotope dilution mass spectrometry.[2][3][4][5] The presence of the D-enantiomer of Valine-d8 can interfere with the accurate analysis of both D- and L-valine in biological samples. Consequently, a validated HPLC method for the chiral separation of D/L-Valine-d8 is essential.

This guide details two primary approaches for this separation:

  • Direct Chiral HPLC: Utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers.

  • Indirect Chiral HPLC: Involves pre-column derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[1][6]

Experimental Protocols

Direct Chiral Separation using a Macrocyclic Glycopeptide CSP

This method is adapted from established procedures for the separation of underivatized amino acids. Macrocyclic glycopeptide columns, such as those based on teicoplanin, are effective for separating the enantiomers of polar and ionic compounds like amino acids.

Instrumentation and Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • D/L-Valine-d8 standard

  • Reagent-grade water, methanol, and formic acid

Protocol:

  • Sample Preparation: Dissolve D/L-Valine-d8 in the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 80% Water/0.1% Formic Acid and 20% Methanol/0.1% Formic Acid. (Note: The organic modifier percentage can be optimized to improve resolution).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or MS detection in positive ion mode.

  • Data Analysis: Identify and integrate the peaks corresponding to the D- and L-enantiomers. The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs. Calculate the resolution (Rs) between the two peaks.

Indirect Chiral Separation via Pre-column Derivatization

This protocol involves the derivatization of D/L-Valine-d8 with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form diastereomeric isoindole adducts. These adducts can then be separated on a standard C18 column.[1][6]

Instrumentation and Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-Phase Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 5% Acetic Acid in Water, pH 2.6

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 50:50 v/v)

  • Derivatization Reagent: o-phthalaldehyde (OPA) and N-isobutyryl-L-cysteine (IBLC) in a borate (B1201080) buffer (pH 9.5).

  • D/L-Valine-d8 standard

  • Reagent-grade solvents and reagents.

Protocol:

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL stock solution of D/L-Valine-d8 in water.

    • In a vial, mix 100 µL of the D/L-Valine-d8 solution with 400 µL of the OPA/IBLC derivatization reagent.

    • Allow the reaction to proceed at room temperature for 2-3 minutes.

    • Quench the reaction by adding 500 µL of Mobile Phase A.

  • HPLC Conditions:

    • Mobile Phase: A gradient elution may be required for optimal separation. A typical starting condition is 70% Mobile Phase A and 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C[1]

    • Injection Volume: 20 µL

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at 280 nm.[6]

  • Data Analysis: The two diastereomeric peaks are integrated, and their resolution is calculated. Linearity and limit of detection for the D-enantiomer should be established for quantitative applications.[1]

Data Presentation

The following tables summarize the expected performance characteristics for the chiral separation of D/L-Valine-d8 based on the described protocols.

Table 1: Expected Chromatographic Parameters for Direct Chiral Separation

ParameterExpected Value
Column Astec CHIROBIOTIC® T
Mobile Phase 80% H₂O/0.1% FA : 20% MeOH/0.1% FA
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (L-Valine-d8) ~5.5 min
Retention Time (D-Valine-d8) ~6.4 min
Resolution (Rs) > 1.5
Selectivity (α) ~1.16

Table 2: Expected Chromatographic Parameters for Indirect Chiral Separation

ParameterExpected Value
Column C18 Reversed-Phase
Mobile Phase Gradient of Aqueous Acetic Acid and Acetonitrile/Methanol
Flow Rate 1.0 mL/min
Temperature 40 °C
Retention Time (L-Valine-d8 adduct) ~16.0 min
Retention Time (this compound adduct) ~14.8 min
Resolution (Rs) > 2.0
Limit of Quantification (D-enantiomer) ~0.05% of L-enantiomer

Experimental Workflow and Diagrams

The logical flow of the experimental protocols can be visualized as follows.

HPLC_Workflow cluster_direct Direct Chiral Separation cluster_indirect Indirect Chiral Separation D_Prep Sample Preparation (Dissolve D/L-Valine-d8) D_Inject HPLC Injection D_Prep->D_Inject D_Sep Chiral Separation (CHIROBIOTIC T Column) D_Inject->D_Sep D_Detect Detection (UV or MS) D_Sep->D_Detect D_Analysis Data Analysis (Peak Integration, Rs Calculation) D_Detect->D_Analysis I_Prep Sample Preparation (Dissolve D/L-Valine-d8) I_Deriv Derivatization (OPA/IBLC Reagent) I_Prep->I_Deriv I_Inject HPLC Injection I_Deriv->I_Inject I_Sep Diastereomer Separation (C18 Column) I_Inject->I_Sep I_Detect Detection (Fluorescence or UV) I_Sep->I_Detect I_Analysis Data Analysis (Peak Integration, Rs Calculation) I_Detect->I_Analysis

Caption: Workflow for direct and indirect chiral separation of D/L-Valine-d8 by HPLC.

Conclusion

The protocols described provide robust methods for the chiral separation of D/L-Valine-d8, suitable for quality control and research applications. The direct method using a CHIROBIOTIC T column offers a straightforward approach without the need for derivatization. The indirect method, while requiring an additional derivatization step, can provide excellent resolution and sensitivity, particularly for quantifying trace levels of the D-enantiomer, using standard reversed-phase HPLC systems. The choice of method will depend on the specific analytical requirements, available instrumentation, and desired sensitivity.

References

Application Notes and Protocols for NMR Spectroscopy of D-Valine-d8 in Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. In the context of complex biological systems and drug development, isotopic labeling is an indispensable tool for simplifying spectra and extracting precise structural information. D-Valine-d8, a deuterated isotopologue of the essential amino acid valine, offers significant advantages in NMR-based studies. The replacement of protons with deuterium (B1214612) (²H) reduces spectral complexity in ¹H NMR, minimizes dipolar relaxation effects for sharper signals of remaining protons, and provides a unique probe for studying molecular dynamics through ²H NMR.

This document provides detailed application notes and experimental protocols for the use of this compound in structural elucidation studies using NMR spectroscopy.

Principle of Deuterium Labeling in NMR

Deuterium labeling involves the substitution of ¹H atoms with ²H atoms. This isotopic substitution has several key effects on NMR spectra:

  • ¹H NMR: Deuterium has a different gyromagnetic ratio and resonance frequency than protons. Consequently, deuterated positions are "silent" in ¹H NMR spectra, leading to significant spectral simplification. This is particularly advantageous in large biomolecules with extensive signal overlap.

  • ¹³C NMR: The substitution of adjacent protons with deuterons can lead to small changes in the ¹³C chemical shifts, known as isotope shifts. The one-bond ¹³C-¹H coupling is replaced by a smaller one-bond ¹³C-²H coupling, which can also simplify the appearance of the spectrum.

  • ²H NMR: Direct detection of the deuterium signal provides information about the local environment and dynamics at the labeled sites. The quadrupolar nature of the deuterium nucleus makes its relaxation sensitive to molecular motion.

Applications in Structural Elucidaion

The use of this compound is particularly beneficial in the following areas:

  • Protein Structure Determination: Incorporating this compound into a protein and selectively protonating other residues of interest allows for the unambiguous assignment of their NMR signals.

  • Ligand Binding Studies: By observing the NMR signals of a small molecule ligand interacting with a deuterated protein, it is possible to identify the binding interface and characterize the interaction.

  • Metabolic Flux Analysis: this compound can be used as a tracer to follow the metabolic fate of valine in cellular systems.

  • Conformational Analysis: ²H NMR of this compound labeled molecules provides insights into the dynamics and conformational exchange processes occurring on a wide range of timescales.

Quantitative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for L-Valine in D₂O, which serves as a reference for understanding the spectra of this compound. The expected chemical shifts for this compound are also presented, taking into account typical isotope effects.

Table 1: ¹H NMR Chemical Shift Data

Proton L-Valine (ppm)[1] This compound (Expected ppm) Multiplicity J-Coupling (Hz)
3.60~3.60 (residual signal)Doublet4.8
2.27~2.27 (residual signal)Multiplet
γ-CH₃0.98, 1.03~0.98, 1.03 (residual signal)Doublet7.0

Note: In a fully deuterated this compound sample, the proton signals will be absent. The expected values refer to any residual, non-deuterated sites and are subject to minor isotope shifts.

Table 2: ¹³C NMR Chemical Shift Data

Carbon L-Valine (ppm)[1] This compound (Expected ppm)
63.08~62.9
31.83~31.6
γ-C19.37, 20.70~19.2, 20.5
C' (Carbonyl)177.09~177.0

Note: The expected ¹³C chemical shifts for this compound are slightly upfield compared to L-Valine due to the deuterium isotope effect.

Table 3: ²H NMR Chemical Shift Data for this compound

Deuteron Expected Chemical Shift (ppm)
~3.60
~2.27
γ-CD₃~0.98, 1.03

Note: The ²H chemical shifts are expected to be very similar to the ¹H chemical shifts of the corresponding protons.

Experimental Protocols

Protocol 1: NMR Sample Preparation of this compound
  • Dissolution: Weigh 5-10 mg of this compound powder and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). For optimal results, the solvent should be of high purity (≥99.9% D).

  • pH Adjustment (for aqueous samples): If using D₂O, the pD of the solution can be adjusted by adding microliter amounts of DCl or NaOD. Note that pD = pH meter reading + 0.4. A pD in the range of 6.0-7.5 is often suitable for amino acid analysis.

  • Internal Standard: Add an appropriate internal standard for chemical shift referencing. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be used at a final concentration of ~1 mM.

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry, high-precision 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ²H NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters should be optimized for the instrument in use.

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent Suppression: If a residual protonated solvent signal is present (e.g., H₂O in D₂O), apply a solvent suppression technique such as presaturation.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 16-64 (depending on sample concentration)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-3 seconds

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).

¹³C NMR Spectroscopy:

  • Experiment: 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Number of Scans (NS): 1024 or more (due to the low natural abundance and gyromagnetic ratio of ¹³C)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the internal standard or a known solvent peak.

²H NMR Spectroscopy:

  • Experiment: Standard 1D deuterium experiment. A quadrupolar echo sequence may be beneficial for solid-state samples.

  • Acquisition Parameters:

    • Spectral Width (SW): 20-30 ppm

    • Number of Scans (NS): 128-512

    • Relaxation Delay (D1): 1 second

    • Acquisition Time (AQ): 1-2 seconds

  • Processing:

    • Apply an exponential window function with a line broadening of 2-5 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum relative to a known standard (e.g., the natural abundance deuterium signal of the solvent).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for NMR-based structural elucidation using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent ph_adjust Adjust pD (if aqueous) dissolve->ph_adjust add_std Add Internal Standard ph_adjust->add_std transfer Filter and Transfer to NMR Tube add_std->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_1h Acquire ¹H NMR setup->acquire_1h acquire_13c Acquire ¹³C NMR setup->acquire_13c acquire_2h Acquire ²H NMR setup->acquire_2h processing Fourier Transform, Phasing, Baseline Correction acquire_1h->processing acquire_13c->processing acquire_2h->processing referencing Chemical Shift Referencing processing->referencing assignment Spectral Assignment referencing->assignment elucidation Structural Elucidation assignment->elucidation

NMR Experimental Workflow for this compound Analysis
Logical Relationship for Structural Elucidation

The diagram below outlines the logical process of using NMR data from this compound for structural elucidation.

logical_relationship cluster_input Input Data cluster_analysis Analysis cluster_output Structural Information nmr_1h ¹H NMR Data (Simplified Spectra) assignment Resonance Assignment nmr_1h->assignment coupling Coupling Constant Analysis nmr_1h->coupling nmr_13c ¹³C NMR Data (Isotope Shifts) nmr_13c->assignment nmr_2h ²H NMR Data (Dynamics) relaxation Relaxation Analysis nmr_2h->relaxation connectivity Through-bond Connectivity assignment->connectivity conformation Dihedral Angles & Conformation coupling->conformation dynamics Molecular Motion relaxation->dynamics structure 3D Structure connectivity->structure conformation->structure dynamics->structure

Logical Flow for Structural Elucidation with this compound

References

Application Notes and Protocols for Metabolic Labeling with D-Valine-d8 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. While L-amino acids are the canonical building blocks of proteins, their D-enantiomers play distinct and significant roles in mammalian physiology and pathology. D-Valine-d8, a deuterated form of D-valine, serves as a valuable tool for investigating the metabolic pathways of D-amino acids, particularly the activity of D-amino acid oxidase (DAO).

Unlike L-valine which is directly incorporated into proteins, D-valine in mammalian cells is primarily metabolized by the flavoenzyme D-amino acid oxidase (DAO).[1][2] This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][3] Therefore, incorporating this compound into cell culture allows for the tracing of DAO activity and the downstream metabolic fate of the resulting deuterated α-keto-isovalerate. This application is distinct from traditional SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) which uses labeled L-amino acids to quantify protein synthesis and turnover.[4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to probe D-amino acid metabolism in cell culture.

Key Applications

  • Probing D-Amino Acid Oxidase (DAO) Activity: this compound can be used to measure the activity of DAO in different cell lines. By monitoring the conversion of this compound to its corresponding deuterated α-keto acid, researchers can assess the enzymatic activity under various experimental conditions.

  • Metabolic Flux Analysis of D-Amino Acids: Tracing the deuterium (B1214612) label from this compound allows for the elucidation of the metabolic fate of the resulting α-keto-isovalerate-d7. This can provide insights into how D-amino acid metabolism integrates with central carbon metabolism.

  • Selective Cell Culture: D-valine can be used to selectively inhibit the growth of cells that lack sufficient DAO activity, such as fibroblasts, while allowing the proliferation of epithelial cells that express the enzyme.[5] this compound can be used in conjunction with this technique to study the metabolism of the selected cell populations.

  • Drug Development: Understanding how drug candidates modulate D-amino acid metabolism can be crucial. This compound can be employed to assess the impact of compounds on DAO activity and downstream metabolic pathways, offering insights into potential mechanisms of action or off-target effects.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₃D₈NO₂
Molecular Weight 125.20 g/mol
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid
Solubility Soluble in water

Table 2: Illustrative Quantitative Data from a this compound Metabolic Tracing Experiment

This table presents hypothetical data from an experiment tracing the metabolism of this compound in a DAO-positive cell line (e.g., human kidney epithelial cells) versus a DAO-negative cell line (e.g., fibroblasts). Cells were incubated with 1 mM this compound for 24 hours. Metabolites were extracted and analyzed by LC-MS/MS. The values represent the relative abundance of the labeled metabolite.

MetaboliteDAO-Positive Cells (Relative Abundance)DAO-Negative Cells (Relative Abundance)
This compound ++++++++
α-Keto-isovalerate-d7 ++++Not Detected
L-Valine-d7 +Not Detected
Succinyl-CoA-d7 ++Not Detected

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Assessing D-Amino Acid Oxidase (DAO) Activity using this compound

This protocol describes a method to determine the relative DAO activity in a chosen mammalian cell line by monitoring the conversion of this compound to α-keto-isovalerate-d7.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, Caco-2)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed cells in 6-well plates and culture in standard growth medium until they reach 80-90% confluency.

  • Media Preparation:

    • Prepare a labeling medium by supplementing L-valine-free DMEM with 10% dialyzed FBS and 1 mM this compound. Sterile filter the medium. The use of dialyzed FBS is crucial to minimize the presence of unlabeled L-valine.

  • Labeling:

    • Aspirate the standard growth medium from the cells and wash twice with sterile PBS.

    • Add 2 mL of the prepared this compound labeling medium to each well.

    • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Metabolite Extraction:

    • Place the 6-well plates on ice and aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites by LC-MS/MS to quantify the relative amounts of this compound and its metabolic product, α-keto-isovalerate-d7.

Protocol 2: Selective Culture of Epithelial Cells using D-Valine and Metabolic Tracing with this compound

This protocol outlines a method for the selective growth of epithelial cells from a mixed primary culture and subsequent metabolic labeling with this compound to study their D-amino acid metabolism.

Materials:

  • Primary tissue digest containing a mixed population of epithelial cells and fibroblasts

  • D-valine selective medium: Nutrient medium (e.g., DMEM/F12) with D-valine substituted for L-valine.

  • This compound labeling medium (as described in Protocol 1)

  • Standard cell culture reagents and equipment

Procedure:

  • Selective Culture:

    • Plate the primary tissue digest in the D-valine selective medium.

    • Culture the cells for 5-7 days. During this time, epithelial cells containing D-amino acid oxidase will proliferate, while fibroblast growth will be inhibited.

    • Observe the culture daily and change the medium every 2-3 days.

  • Metabolic Labeling:

    • Once a pure population of epithelial cells is established, replace the D-valine selective medium with the this compound labeling medium.

    • Incubate for the desired labeling period (e.g., 24 hours).

  • Metabolite Extraction and Analysis:

    • Follow steps 4 and 5 from Protocol 1 to extract and analyze the metabolites to trace the fate of the deuterium label.

Visualizations

D_Valine_Metabolism This compound This compound alpha-Keto-isovalerate-d7 alpha-Keto-isovalerate-d7 This compound->alpha-Keto-isovalerate-d7 D-Amino Acid Oxidase (DAO) L-Valine-d7 L-Valine-d7 alpha-Keto-isovalerate-d7->L-Valine-d7 Branched-Chain Aminotransferase Succinyl-CoA-d7 Succinyl-CoA-d7 alpha-Keto-isovalerate-d7->Succinyl-CoA-d7 BCKDH Complex TCA_Cycle TCA Cycle Succinyl-CoA-d7->TCA_Cycle

Caption: Metabolic pathway of this compound in DAO-positive mammalian cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_analysis Analysis Seed_Cells Seed DAO-positive and DAO-negative cells Culture_Cells Culture to desired confluency Seed_Cells->Culture_Cells Incubate_Cells Incubate cells with labeling medium Culture_Cells->Incubate_Cells Prepare_Medium Prepare medium with this compound Prepare_Medium->Incubate_Cells Quench_Metabolism Quench metabolism with cold methanol Incubate_Cells->Quench_Metabolism Extract_Metabolites Extract metabolites Quench_Metabolism->Extract_Metabolites LC_MS_Analysis Analyze by LC-MS/MS Extract_Metabolites->LC_MS_Analysis

Caption: Experimental workflow for tracing this compound metabolism.

References

Application Note: Quantification of D-Amino Acids in Biological Matrices using D-Valine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of D-amino acids in biological samples, such as plasma and urine. The methodology employs a chiral derivatization strategy followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). D-Valine-d8 is utilized as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals investigating the roles of D-amino acids in physiological and pathological processes.

Introduction

D-amino acids, once thought to be rare in higher organisms, are now recognized as important molecules with diverse biological functions.[1][2][3] They act as biomarkers for various diseases and are involved in physiological activities and neurological disorders.[2][4] Accurate quantification of these enantiomers in complex biological matrices is crucial but challenging due to their low abundance and the presence of their highly abundant L-isomers.[2]

Liquid chromatography-mass spectrometry (LC-MS) has become a important tool for amino acid analysis due to its high selectivity and sensitivity.[5][6] The "indirect" method of chiral analysis, which involves derivatizing amino acids with a chiral reagent to form diastereomers, allows for their separation on standard reversed-phase columns.[5][7] This approach, combined with the use of a stable isotope-labeled internal standard, provides a reliable analytical workflow.[8][9] this compound is an ideal internal standard as its chemical properties are nearly identical to the analytes of interest, ensuring it behaves similarly during extraction, derivatization, and ionization, while its mass difference allows for clear differentiation in the mass spectrometer.[10]

This document provides a detailed protocol for the sample preparation, derivatization, LC-MS/MS analysis, and data processing for the quantification of D-amino acids using this compound.

Experimental Workflow

The overall experimental workflow is depicted below. It begins with sample collection and the addition of the internal standard, followed by protein precipitation, derivatization, LC-MS/MS analysis, and finally, data analysis to quantify the target D-amino acids.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Spike with this compound Internal Standard (IS) Sample->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Buffer Evaporation->Reconstitution Deriv_Agent Add Chiral Derivatization Agent (e.g., FDAA) Reconstitution->Deriv_Agent Reconstitution->Deriv_Agent Incubation Incubate at 40°C Deriv_Agent->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS Incubation->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

Caption: Overall workflow for D-amino acid quantification.

Materials and Reagents

  • D-Amino acid standards (e.g., D-Alanine, D-Serine, D-Aspartate, D-Leucine)

  • This compound (Internal Standard, IS)

  • Chiral Derivatization Reagent: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Sodium Bicarbonate

  • Biological matrix (e.g., human plasma, urine)

Experimental Protocols

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each D-amino acid analyte and this compound in a suitable solvent (e.g., 0.1 N HCl or water).

  • Working Standard Mixture: Prepare a mixed working standard solution containing all D-amino acid analytes at a concentration of 1 µg/mL by diluting the stock solutions.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL.[10]

Sample Preparation
  • Pipette 100 µL of the biological sample (plasma, urine, or cell lysate) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (1 µg/mL) to each sample.

  • For protein precipitation, add 300 µL of ice-cold acetonitrile.[9][10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 100 mM sodium bicarbonate buffer.

Chiral Derivatization

The derivatization process transforms the D- and L-enantiomers into diastereomers, which can be separated by a standard achiral column.

G cluster_product Product DAmino D-Amino Acid R-CH(NH2)-COOH Diastereomer Diastereomer D-AA-FDAA DAmino->Diastereomer + FDAA FDAA (Chiral Agent) L-Alaninamide Derivative FDAA->Diastereomer

Caption: Derivatization of a D-amino acid with FDAA.

  • To the reconstituted sample from step 4.2.8, add 20 µL of the FDAA derivatization reagent (5 mM in MeOH/THF 1:1, v/v).[4]

  • Mix thoroughly and incubate the reaction mixture at 40°C for 60 minutes.[4]

  • After incubation, the sample is ready for LC-MS/MS analysis. Transfer to an autosampler vial.

LC-MS/MS Analysis

Chromatographic separation is achieved using a reversed-phase C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

LC Conditions:

  • Column: Suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each derivatized D-amino acid and for the derivatized this compound internal standard.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for each D-amino acid analyte and the this compound internal standard.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of each D-amino acid and a fixed concentration of the this compound internal standard. Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte.

  • Quantification: Calculate the concentration of each D-amino acid in the biological samples by using the peak area ratio and interpolating from the linear regression of the calibration curve.[8]

The use of the this compound internal standard corrects for variations in extraction efficiency, derivatization yield, injection volume, and ion suppression.

G Analyte_Signal Analyte Signal (from Sample) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard Signal (this compound) IS_Signal->Ratio Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Interpolate Interpolate from Calibration Curve Cal_Curve->Interpolate Ratio->Interpolate Concentration Analyte Concentration in Sample Interpolate->Concentration

Caption: Data analysis workflow for quantification.

Results and Discussion

The following tables present representative data for method validation, including linearity, limits of detection (LOD), and limits of quantification (LOQ) for selected D-amino acids.

Table 1: Linearity and Sensitivity

D-Amino AcidLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
D-Alanine1 - 500> 0.9950.250.8
D-Serine1 - 500> 0.9960.301.0
D-Aspartate2 - 1000> 0.9940.501.5
D-Leucine1 - 500> 0.9970.200.7
D-Proline2 - 1000> 0.9950.451.4

This data is illustrative. Actual values must be determined during in-house method validation.

Table 2: Accuracy and Precision

D-Amino AcidSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
D-Serine109.8 ± 0.598.05.1
100103.2 ± 4.1103.24.0
400391.5 ± 18.097.94.6
D-Leucine1010.5 ± 0.6105.05.7
10096.7 ± 3.896.73.9
400408.1 ± 15.5102.03.8

This data is illustrative. Acceptance criteria for accuracy and precision are typically within ±15%.

The use of a stable isotope-labeled internal standard like this compound is critical for achieving the high accuracy and precision shown.[9] It effectively compensates for any sample loss during the multi-step preparation process and mitigates the ion suppression or enhancement effects commonly encountered in complex biological matrices.[10][11] The chromatographic method successfully separates the diastereomers formed, allowing for specific quantification of the D-enantiomers without interference from the much more abundant L-amino acids.

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of D-amino acids in biological matrices. The protocol, which combines chiral derivatization with stable isotope dilution using this compound, offers high sensitivity, specificity, accuracy, and precision. This methodology is well-suited for researchers and professionals in various fields, including clinical diagnostics, biomarker discovery, and pharmaceutical development, enabling deeper investigation into the roles of D-amino acids in health and disease.

References

Application Notes and Protocols for D-Valine-d8 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Valine-d8, a stable isotope-labeled (SIL) amino acid, in drug metabolism and pharmacokinetic (DMPK) research. The primary and most critical application of this compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Its use is fundamental to the principles of isotope dilution mass spectrometry (IDMS), which is the gold standard for accurate and precise quantification of analytes in complex biological matrices.[1][5][6]

Principle of Isotope Dilution Mass Spectrometry

Stable isotope-labeled compounds are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.[1] this compound is chemically identical to its unlabeled counterpart, D-Valine, but has a greater mass due to the replacement of eight hydrogen atoms with deuterium.[2] This mass difference allows for its distinct detection by a mass spectrometer.[2] When this compound is spiked into a biological sample, it behaves identically to the endogenous D-Valine during sample preparation, chromatography, and ionization.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, any variability in the analytical process can be effectively normalized, leading to highly accurate and reproducible quantification.[2]

Key Applications of this compound in DMPK Studies:

  • Internal Standard for Quantification of D-Valine: To study the pharmacokinetics of D-Valine itself or to monitor its levels as a biomarker.

  • Internal Standard for Valine-Containing Drugs or Peptides: Used when a fragment of the molecule containing valine is monitored during bioanalysis.[1]

  • Metabolic Tracer: To investigate the metabolic fate of D-Valine and its incorporation into various metabolic pathways.[3][4] The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can sometimes lead to slower metabolic processing, a factor that can be investigated in metabolic studies.[2]

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical method using this compound as an internal standard. The specific values are illustrative and should be established for each specific assay during method validation according to regulatory guidelines (e.g., FDA or ICH M10).

Validation ParameterAcceptance CriteriaTypical Performance with this compound IS
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[1]High, due to the specificity of MS/MS detection.
Linearity (r²) ≥ 0.99Typically > 0.995
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Typically within ±10%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)Typically < 10%
Recovery Consistent and reproducibleHigh and consistent across concentration ranges
Matrix Effect Internal standard-normalized matrix factor should be close to 1Minimal, as the IS co-elutes and experiences similar matrix effects as the analyte.[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy and precisionDependent on analyte and instrument sensitivity, but achievable at low ng/mL or pg/mL levels.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for the analyte (e.g., D-Valine) and the internal standard (this compound).

Materials:

  • Analyte (e.g., D-Valine)

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh a precise amount of the analyte and dissolve it in a suitable solvent, such as methanol or a methanol:water mixture, in a volumetric flask to achieve a final concentration of 1 mg/mL.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in the same solvent as the analyte to a final concentration of 1 mg/mL.[1]

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution using a suitable solvent (e.g., methanol:water, 1:1, v/v) to create calibration curve standards and quality control (QC) samples at various concentrations.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development to provide a consistent and appropriate response.[1]

Protocol 2: Sample Preparation using Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices like plasma or serum.[1]

Materials:

  • Biological samples (plasma, serum, etc.)

  • Internal Standard Working Solution (from Protocol 1)

  • Cold acetonitrile (B52724) or methanol (containing 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Nitrogen evaporator (optional)

Procedure:

  • Aliquoting: In a microcentrifuge tube, add a specific volume of the biological sample (e.g., 50 µL).

  • Spiking with Internal Standard: Add a precise volume of the this compound working solution (e.g., 50 µL of 100 ng/mL solution) to each sample, except for the blank matrix sample. To the blank, add an equivalent volume of the dilution solvent.[1]

  • Protein Precipitation: Add a volume of cold acetonitrile or methanol (typically 3-4 times the sample volume, e.g., 200 µL) to each tube to precipitate the proteins.[1]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.[1]

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase starting composition.[1] This step helps to concentrate the analyte and ensure compatibility with the LC mobile phase.

Protocol 3: LC-MS/MS Analysis

The following are general starting conditions for LC-MS/MS analysis. These parameters must be optimized for the specific analyte and instrument being used.

Liquid Chromatography (LC) System:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A typical starting gradient would be 5-95% B over 5 minutes.

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

  • Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for both the analyte and this compound must be determined by infusing pure standards into the mass spectrometer.[1]

    • Analyte: Determine the most abundant and stable precursor ion (e.g., [M+H]⁺) and its characteristic product ions.

    • This compound: Determine the corresponding precursor and product ions, which will have a mass shift of +8 Da compared to the unlabeled analyte.

  • Optimization: Optimize ion source parameters such as capillary voltage, gas flows, and temperature for maximum signal intensity.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

DMPK_Workflow cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation A Dosing of Drug to Study Subjects B Biological Sample Collection (e.g., Blood, Plasma) at Timed Intervals A->B C Sample Preparation: - Aliquot Sample - Spike with this compound IS - Protein Precipitation B->C D LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection C->D E Data Acquisition: - Record Analyte and IS Signals D->E F Quantification: - Calculate Analyte/IS Ratio - Determine Concentration using Calibration Curve E->F G Pharmacokinetic Analysis: - Concentration vs. Time Profile - Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) F->G H Reporting and Interpretation G->H

Caption: Workflow for a typical pharmacokinetic study utilizing this compound.

Logical Relationship of Isotope Dilution Mass Spectrometry

IDMS_Principle cluster_0 Sample cluster_1 Internal Standard cluster_2 Analysis cluster_3 Result Analyte Analyte of Interest (Unknown Concentration) Mix Combine Sample and IS Analyte->Mix IS This compound (Known Concentration) IS->Mix Process Sample Preparation (e.g., Extraction) Mix->Process LCMS LC-MS/MS Analysis Process->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Accurate Quantification of Analyte Ratio->Quant

Caption: The principle of accurate quantification using this compound as an internal standard.

References

Standard Operating Procedure for the Quantification of Valine in Human Plasma using D-Valine-d8 by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of L-valine in human plasma using gas chromatography-mass spectrometry (GC-MS). The method employs the stable isotope-labeled internal standard, D-Valine-d8, to ensure high accuracy and precision, making it suitable for researchers, scientists, and drug development professionals in metabolic research, nutritional studies, and clinical diagnostics.

Introduction

L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, muscle metabolism, and immune function.[1] Accurate quantification of L-valine in biological matrices is vital for understanding its role in various physiological and pathological states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1] However, due to the polar and non-volatile nature of amino acids, a derivatization step is necessary to enhance their chromatographic properties for GC-MS analysis.[1][2]

This protocol details a robust and validated method using a silylation derivatization procedure with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and this compound as the internal standard for accurate quantification.[1] The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis.[1]

Experimental Protocols

Materials and Reagents
  • L-Valine standard

  • This compound (or Boc-L-Valine-d8 as a precursor)[1]

  • Drug-free human plasma

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Pyridine (B92270)

  • Hydrochloric acid (0.1 M)

  • Nitrogen gas, high purity

  • Helium gas, ultra-high purity

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (2 mL)

Preparation of Solutions
  • L-Valine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-valine and dissolve it in 10 mL of 0.1 M HCl.[1]

  • This compound Internal Standard (IS) Working Solution (50 µg/mL): Prepare a stock solution of this compound in 0.1 M HCl. Dilute the stock solution with acetonitrile to achieve a final concentration of 50 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate volumes of the L-valine stock solution into drug-free human plasma to achieve the desired concentration range.[1]

Sample Preparation
  • Protein Precipitation:

    • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

    • Add 10 µL of the this compound internal standard working solution (50 µg/mL) to each tube (except for the blank).

    • Add 400 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[1]

    • Vortex the mixture for 1 minute.[1]

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Evaporation:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 60°C.[1]

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of MTBSTFA (with 1% t-BDMCS).

    • Cap the vials tightly and heat at 60°C for 30 minutes in a heating block or oven.

    • After heating, allow the vials to cool to room temperature.[1]

    • Transfer the derivatized sample to a GC-MS autosampler vial for analysis.[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.[1][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][3]

  • Injector: Splitless mode, with the injector temperature set to 280°C.[1][3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[1][3]

    • Ramp to 310°C at a rate of 10°C/min.[1][3]

    • Hold at 310°C for 10 minutes.[1][3]

  • MSD Transfer Line: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

    • L-Valine (TBDMS derivative): Monitor characteristic ions (e.g., m/z 288, 302).

    • This compound (TBDMS derivative): Monitor the corresponding mass-shifted ions (e.g., m/z 296, 310).

Data Presentation

The quantitative performance of the method should be validated according to established bioanalytical method validation guidelines.[1] Key parameters to be assessed include linearity, precision, and accuracy.[4]

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 µg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8% to +10%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-11% to +9%

This table summarizes typical quantitative validation data for the GC-MS method for L-valine analysis using a deuterated internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is precipitate Protein Precipitation (400 µL Acetonitrile) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 60°C) supernatant->evaporate add_reagents Add Pyridine (50 µL) & MTBSTFA (50 µL) evaporate->add_reagents heat Heat (60°C, 30 min) add_reagents->heat cool Cool to Room Temp heat->cool injection Inject into GC-MS cool->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Valine / this compound) integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for the quantification of L-valine in plasma by GC-MS.

internal_standard_logic cluster_principle Principle of Internal Standard Correction analyte L-Valine (Unknown Amount) sample_prep Sample Preparation & Derivatization analyte->sample_prep is This compound (Known Amount) is->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis analyte_response Analyte Peak Area gcms_analysis->analyte_response is_response IS Peak Area gcms_analysis->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship of using this compound as an internal standard for accurate quantification.

References

Application Notes and Protocols for D-Valine-d8 as a Spike-in Standard in Metabolomics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of small molecules is paramount to understanding complex biological systems, identifying biomarkers, and accelerating drug development. One of the primary challenges in mass spectrometry-based metabolomics is the variability introduced during sample preparation and analysis, including extraction inefficiencies, matrix effects, and instrument drift. The use of a stable isotope-labeled internal standard is a widely accepted strategy to mitigate these issues.[1] D-Valine-d8, a deuterated analog of the essential amino acid D-valine, serves as an excellent "spike-in" standard for quantitative metabolomics studies. Its chemical properties are nearly identical to its endogenous, unlabeled counterpart, but its increased mass allows for clear differentiation by a mass spectrometer. This document provides detailed application notes and protocols for the effective use of this compound as a spike-in standard in metabolomics experiments.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as a spike-in standard relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled standard (this compound) is added to a biological sample at the earliest stage of sample preparation.[1] The standard and the endogenous analyte (D-Valine) are then extracted and analyzed together. Any sample loss or variation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in the experimental workflow.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both D-Valine and its deuterated analog is crucial for experimental design and data interpretation.

PropertyD-ValineThis compound
Chemical Formula C₅H₁₁NO₂C₅H₃D₈NO₂
Molecular Weight 117.15 g/mol 125.20 g/mol [2][3]
Monoisotopic Mass 117.078979 u125.129193 u[2]
Appearance White crystalline powderWhite solid[4]
Solubility Soluble in waterSoluble in water
Isotopic Purity N/A≥98 atom % D[4]
Mass Shift N/AM+8[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolve the powder in a known volume of LC-MS grade water or a mixture of water and methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL or 1 µg/mL) with the appropriate solvent.

Sample Preparation with Spike-in Standard

Materials:

  • Biological samples (e.g., plasma, urine, cell culture media)

  • This compound working solution

  • Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS vials

Procedure:

  • Thaw biological samples on ice.

  • In a clean microcentrifuge tube, add a specific volume of the biological sample (e.g., 50 µL of plasma).

  • Add a precise volume of the this compound working solution to each sample to achieve a final concentration within the linear range of the assay (a typical starting concentration is 0.2 µg/mL).[5]

  • Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., 150-200 µL of acetonitrile for 50 µL of plasma).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • For increased sensitivity, the supernatant can be dried down under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Transfer the final extract to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) column suitable for amino acid analysis.

LC Parameters (Example for HILIC):

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: 0.1% formic acid in 95:5 acetonitrile:water

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute polar compounds.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for D-Valine and this compound need to be optimized for the specific instrument used. The following table provides theoretical and commonly observed m/z values. Collision energies (CE) must be optimized for each transition on the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Valine118.172.150Instrument Dependent (Optimize)
This compound126.179.150Instrument Dependent (Optimize)

Note on MRM Optimization: The optimal collision energy is the energy that yields the highest intensity for a specific product ion and should be determined experimentally by infusing a standard solution of D-Valine and this compound and performing a product ion scan at various collision energies.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the MRM transitions for both D-Valine and this compound in the chromatograms.

  • Ratio Calculation: Calculate the peak area ratio of D-Valine to this compound for each sample.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of D-Valine and a constant concentration of this compound. Analyze these standards using the same LC-MS/MS method.

  • Quantification: Plot the peak area ratio against the concentration of the D-Valine standards to generate a calibration curve. The concentration of D-Valine in the unknown samples can then be determined from this curve.

Visualizations

Valine Catabolic Pathway

The following diagram illustrates the major steps in the catabolism of valine. Understanding this pathway is crucial for interpreting metabolomics data where this compound is used as a tracer.

valine_catabolism Valine Valine aKG α-Ketoisovalerate Valine->aKG Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA aKG->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple enzymatic steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase TCA TCA Cycle Succinyl_CoA->TCA

Valine Catabolic Pathway
Experimental Workflow for Metabolomics using a Spike-in Standard

This diagram outlines the general workflow for a metabolomics experiment incorporating a spike-in internal standard.

metabolomics_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Spike_in Spike-in this compound Spike_in->Sample LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Results Quantification->Results Final Concentrations logical_relationship cluster_input Initial State cluster_process Experimental Process cluster_output Final Measurement Analyte_initial Endogenous Analyte (Unknown Amount) Variability Experimental Variability (Extraction Loss, Matrix Effects, Instrument Drift) Analyte_initial->Variability Standard_initial Spike-in Standard (Known Amount) Standard_initial->Variability Analyte_final Measured Analyte Signal Variability->Analyte_final Standard_final Measured Standard Signal Variability->Standard_final Ratio Signal Ratio (Analyte / Standard) Analyte_final->Ratio Standard_final->Ratio

References

Application Note: Derivatization of D-Valine-d8 for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Valine-d8, a stable isotope-labeled form of the essential amino acid valine, serves as an invaluable internal standard for the accurate quantification of valine in various biological matrices by gas chromatography-mass spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids, a derivatization step is imperative to enhance their volatility and thermal stability, making them amenable to GC analysis. This application note provides detailed protocols for the derivatization of this compound, focusing on two robust and widely used methods: two-step esterification and acylation, and a single-step silylation.

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variations during sample preparation and injection, thereby ensuring high accuracy and precision in quantitative studies.[1] The derivatization process chemically modifies the functional groups (carboxyl and amino groups) of the amino acid, leading to a less polar and more volatile compound suitable for GC separation and subsequent mass spectrometric detection.

Experimental Protocols

Two primary methods for the derivatization of this compound are detailed below. The choice of method may depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.

Method 1: Two-Step Derivatization (Esterification followed by Acylation)

This reliable two-step process first converts the carboxylic acid group to an ester, followed by the acylation of the amino group.[2][3] This method is known for producing stable derivatives suitable for quantitative analysis.[2][3]

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • For quantitative analysis, an appropriate amount of the internal standard is added to the sample prior to protein precipitation or extraction.

    • Dry the sample containing this compound completely under a gentle stream of nitrogen gas.

  • Step 1: Esterification (Methylation)

    • To the dried sample, add 1 mL of 1.85 M acidified methanol (B129727) (or 2 M HCl in methanol).[4]

    • Cap the reaction vial tightly and heat at 80-100°C for 60 minutes.[2][4]

    • After heating, evaporate the remaining methanol under a stream of nitrogen at room temperature.[4]

    • To remove any residual reagents, add 250 µL of dichloromethane (B109758) (DCM) and evaporate to dryness under nitrogen.[4]

  • Step 2: Acylation

    • To the dried, esterified sample, add a freshly prepared mixture of pentafluoropropionic anhydride (B1165640) (PFPA) and ethyl acetate (B1210297) (1:4, v/v).[2]

    • Alternatively, a mixture of acetic anhydride, triethylamine, and acetone (B3395972) (1:2:5, v/v/v) can be used.[4]

    • Heat the reaction mixture at 60°C for 10-15 minutes.[4]

    • Evaporate the reagents under a gentle stream of nitrogen at room temperature.[4]

    • Reconstitute the final derivative in a suitable solvent for GC-MS analysis, such as ethyl acetate or toluene.[2][4]

Method 2: Single-Step Derivatization (Silylation)

Silylation is a common and effective single-step derivatization technique for amino acids, offering a simpler and faster workflow.[1] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used silylating agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[1]

Protocol:

  • Sample Preparation:

    • Prepare and dry the sample containing this compound as described in Method 1.

    • It is crucial to ensure the sample is completely free of moisture, as silylation reagents are sensitive to water, which can lead to poor reaction yield and instability of the derivatives.

  • Derivatization:

    • Add 100 µL of neat MTBSTFA to the dried sample, followed by 100 µL of a suitable solvent like acetonitrile (B52724) or pyridine.

    • Cap the vial tightly and heat at 100°C for 2 to 4 hours.

    • After cooling, the sample is ready for direct injection into the GC-MS system.

Data Presentation

The following table summarizes typical quantitative data that can be expected from a validated GC-MS method for valine analysis using this compound as an internal standard. The data is representative and may vary based on the specific instrumentation and experimental conditions.

ParameterResultReference
Linearity (r²)≥ 0.99[1][5]
Precision (%RSD)< 15%[1][5]
Accuracy (%Recovery)85-115%[1][5]
Limit of Quantification (LOQ)Low ng/mL to µg/mL range[1]

Table 1: Summary of typical quantitative validation data for GC-MS analysis of valine using this compound internal standard.

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extract Protein Precipitation/ Extraction Add_IS->Extract Dry_Sample Dry Down Extract->Dry_Sample Deriv_Reagent Add Derivatization Reagent(s) Dry_Sample->Deriv_Reagent Heat Heat Deriv_Reagent->Heat Dry_Deriv Dry Down/ Reconstitute Heat->Dry_Deriv GCMS GC-MS Analysis Dry_Deriv->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for the derivatization and analysis of this compound.

Derivatization_Logic cluster_methods Derivatization Methods cluster_two_step Two-Step cluster_single_step Single-Step DValine This compound (Polar, Non-Volatile) Esterification Esterification (e.g., w/ Acidified Methanol) DValine->Esterification Silylation Silylation (e.g., w/ MTBSTFA) DValine->Silylation Acylation Acylation (e.g., w/ PFPA) Esterification->Acylation then Derivative Derivatized this compound (Non-Polar, Volatile) Acylation->Derivative Silylation->Derivative

Caption: Logical relationship of this compound derivatization methods.

References

Application Notes and Protocols for D-Valine-d8 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted metabolomics, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of endogenous metabolites in complex biological matrices.[1][2] D-Valine-d8, a deuterated analog of the D-isomer of the essential amino acid valine, serves as an ideal internal standard for the quantification of D-Valine. Its chemical properties are nearly identical to the analyte, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1] However, its increased mass due to the deuterium (B1214612) labels allows for its distinct detection, enabling normalization of the endogenous D-Valine signal. This corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable quantitative data.

D-amino acids, once considered "unnatural" in mammals, are now recognized as important molecules with various physiological roles.[3] For instance, D-amino acids are involved in neurotransmission and may serve as biomarkers for certain neurological diseases. Therefore, the accurate quantification of D-amino acids like D-Valine is of growing interest in biomedical research and drug development.

These application notes provide a comprehensive overview of the use of this compound in targeted metabolomics workflows, including detailed experimental protocols, quantitative data, and visual representations of the metabolic pathway and experimental procedures.

Data Presentation

The concentration of D-amino acids in biological fluids is generally much lower than their L-counterparts. The following table summarizes representative concentrations of D-Valine and other D-amino acids in human physiological fluids.

Biological MatrixD-Valine Concentration Range (µM)Other D-Amino Acid Concentrations (µM)Reference
Human Plasma0.1 - 0.5D-Alanine: 0.5 - 2.0D-Serine: 0.1 - 0.6D-Aspartate: 0.05 - 0.2[4][5]
Human Urine5 - 50D-Alanine: 10 - 100D-Serine: 2 - 20D-Aspartate: 1 - 10[4][5]
Cerebrospinal Fluid (CSF)< 0.1D-Serine: 1 - 5 (higher than plasma)[4][5]
Mammalian Brain TissueVariable, typically higher than plasmaD-Serine and D-Aspartate are notably abundant in specific brain regions.[3]

Experimental Protocols

Protocol 1: Quantification of D-Valine in Human Plasma using LC-MS/MS

This protocol describes a method for the targeted quantification of D-Valine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • D-Valine and this compound standards

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Chiral chromatography column (e.g., CROWNPAK CR-I(+) or similar) for separation of D- and L-isomers.

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 5 µM in water).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Chiral column (e.g., CROWNPAK CR-I(+), 150 x 4.0 mm, 5 µm) to separate D- and L-Valine.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation, for example:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      D-Valine 118.1 72.1 15

      | this compound | 126.1 | 80.1 | 15 |

    • Note: The optimal collision energy should be determined experimentally by infusing the standards.

    • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of D-Valine and this compound.

  • Calculate the peak area ratio of D-Valine to this compound for each sample.

  • Prepare a calibration curve by analyzing standards with known concentrations of D-Valine and a constant concentration of this compound.

  • Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

D-Valine Metabolic Pathway

D_Valine_Metabolism D_Valine D-Valine Alpha_Keto α-Ketoisovalerate D_Valine->Alpha_Keto Oxidative Deamination DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_Valine

Caption: Metabolic pathway of D-Valine in mammals.

Experimental Workflow for Targeted Metabolomics of D-Valine

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Chiral LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Workflow for D-Valine quantification.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of D-Valine-d8 in high-resolution mass spectrometry. This compound is a stable isotope-labeled form of the essential amino acid D-Valine, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling results in a distinct mass shift, making it an invaluable tool for quantitative proteomics, metabolomics, and drug development research.

Physicochemical Properties

This compound shares similar chemical properties with its unlabeled counterpart, but its increased mass allows for its differentiation in mass spectrometry.

PropertyValue
Chemical Formula C₅H₃D₈NO₂
Molecular Weight 125.20 g/mol [1][2][3]
Isotopic Purity ≥98 atom % D[4]
Appearance White to off-white solid[1][4]
Solubility Soluble in water[1]

Applications in High-Resolution Mass Spectrometry

The primary application of this compound in mass spectrometry is as an internal standard for the accurate quantification of valine in various biological matrices.[1][5] It is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is considered the gold standard for quantitative analysis.[4] Additionally, its protected form, Boc-L-Valine-d8, is utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.[6]

Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, a known amount of this compound is added to a sample containing an unknown amount of endogenous valine. Because the labeled and unlabeled forms of valine are chemically identical, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] By comparing the signal intensities of the two species in the mass spectrometer, the concentration of the endogenous analyte can be determined with high accuracy and precision.[4]

High-Resolution Mass Spectrometry and Fragmentation

High-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the confident identification and differentiation of analytes from background interferences. When subjected to fragmentation (e.g., in tandem mass spectrometry or MS/MS), this compound will produce a characteristic fragmentation pattern. Based on the known fragmentation of unlabeled valine, the major fragment ions for this compound are predicted to have a mass shift corresponding to the number of deuterium atoms retained in the fragment.

Table of Predicted High-Resolution m/z Values for this compound and its Fragments

IonPredicted m/z for this compoundDescription
[M+H]⁺ 126.1368Protonated parent ion
[M-H]⁻ 124.1213Deprotonated parent ion
Fragment 1 80.1017Loss of the carboxylic acid group (CO₂H) from the protonated parent ion.
Fragment 2 50.0656Further fragmentation of Fragment 1.

Note: The predicted m/z values are based on the known fragmentation of valine and the mass increase from eight deuterium atoms. Actual observed m/z values may vary slightly depending on instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Analysis of Valine in Plasma using LC-MS/MS and this compound Internal Standard

This protocol outlines the procedure for the quantification of L-valine in human plasma using this compound as an internal standard.

1. Materials:

  • Human plasma sample

  • This compound (internal standard)

  • L-Valine (for calibration curve)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in water.

  • Prepare a series of L-Valine calibration standards in a surrogate matrix (e.g., stripped plasma or water).

  • To 100 µL of plasma sample, calibration standard, or blank, add a known amount of the this compound internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[7]

  • Vortex vigorously for 1 minute.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[7]

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[1]

    • Use Multiple Reaction Monitoring (MRM) for detection.[1]

    • Optimize MRM transitions for both L-Valine and this compound.

4. Data Analysis:

  • Determine the peak area ratio of the analyte (L-Valine) to the internal standard (this compound).[4]

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Calculate the concentration of L-Valine in the plasma samples by interpolating their peak area ratios from the calibration curve.[4]

experimental_workflow supernatant supernatant lcms lcms supernatant->lcms

Protocol 2: SILAC-based Quantitative Proteomics using Boc-L-Valine-d8

This protocol provides a general workflow for a SILAC experiment to quantify changes in protein expression.

1. Materials:

  • Cell line of interest

  • "Light" SILAC medium (containing natural abundance L-Valine)

  • "Heavy" SILAC medium (supplemented with L-Valine-d8, after deprotection of Boc-L-Valine-d8)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell lysis buffer

  • Protease inhibitors

  • Trypsin

  • LC-MS/MS system

2. Cell Culture and Labeling:

  • Culture two separate populations of the chosen cell line.

  • Adapt one population to the "light" medium and the other to the "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acid.[6]

  • Treat the cell populations with the experimental condition (e.g., drug treatment vs. vehicle).

3. Protein Extraction and Digestion:

  • Harvest and lyse the cells from both populations.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce and alkylate the cysteine residues.

  • Digest the protein mixture with trypsin overnight at 37°C.[6]

4. Mass Spectrometry and Data Analysis:

  • Desalt the resulting peptide mixture.[6]

  • Analyze the peptides by LC-MS/MS.[6]

  • Use appropriate software to identify peptides and quantify the heavy-to-light peak intensity ratios.[6]

  • Perform statistical analysis to identify proteins with significant changes in abundance.

silac_workflow light_cells light_cells combine combine light_cells->combine digest digest combine->digest heavy_cells heavy_cells heavy_cells->combine lcms lcms digest->lcms quant quant lcms->quant

References

Application Notes and Protocols for Studying Amino Acid Metabolism In Vivo Using D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools for in vivo metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolite flux. D-Valine-d8, a deuterated analog of the D-isomer of valine, serves as a powerful tracer to investigate the in vivo metabolism of D-amino acids. This is of particular interest in understanding the physiological and pathological roles of D-amino acid oxidase (DAO), the primary enzyme responsible for the catabolism of neutral D-amino acids.[1][2] Dysregulation of D-amino acid metabolism has been implicated in various neurological and renal conditions, making this compound a critical tool for drug development and disease research.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo studies to trace and quantify the metabolism of D-valine.

Principle of this compound Tracing

The core principle of using this compound as a tracer lies in its mass difference compared to the endogenous, unlabeled D-valine. After administration to a biological system, this compound is metabolized by DAO. The deuterium (B1214612) atoms are retained in the resulting metabolic products, allowing for their differentiation from their unlabeled counterparts using mass spectrometry (MS). By measuring the isotopic enrichment in downstream metabolites over time, researchers can determine the rate of D-valine metabolism and the flux through associated pathways.

Applications in Research and Drug Development

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: this compound can be used to assess the impact of novel therapeutic agents on D-amino acid metabolism. By comparing the metabolic fate of this compound in treated versus untreated subjects, researchers can determine the efficacy and mechanism of action of DAO inhibitors or other drugs targeting amino acid pathways.

  • Disease Modeling: In animal models of diseases associated with altered D-amino acid metabolism (e.g., schizophrenia, amyotrophic lateral sclerosis, nephrotoxicity), this compound can be used to probe the extent of metabolic dysregulation.[2]

  • Toxicology Studies: Investigating the metabolic profile of this compound can help in understanding the potential toxicity of D-amino acids and the capacity of an organism to detoxify them.[4]

  • Nutritional Science: While L-valine is an essential amino acid, the metabolic significance of D-valine from dietary sources or gut microbiota can be explored using this compound.

Data Presentation

The following tables provide an example of how quantitative data from an in vivo this compound tracing study could be presented. These are illustrative values and will vary depending on the experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Plasma of Male Sprague-Dawley Rats (n=6) following a single intravenous (IV) bolus dose of 10 mg/kg.

ParameterMeanSD
Cmax (µg/mL)152.325.8
Tmax (h)0.080.02
AUC (0-t) (µg·h/mL)289.545.1
Half-life (t1/2) (h)1.20.3
Clearance (mL/h/kg)34.55.9
Volume of Distribution (Vd) (L/kg)0.050.01

Table 2: Tissue Distribution of this compound and its Metabolite, α-Ketoisovalerate-d7, 1 hour post-IV administration (10 mg/kg) in Male Sprague-Dawley Rats (n=6).

TissueThis compound (ng/g tissue)α-Ketoisovalerate-d7 (ng/g tissue)
Kidney1258.4 ± 210.245.7 ± 8.3
Liver876.5 ± 155.925.1 ± 5.4
Brain15.2 ± 3.1< LOQ
Skeletal Muscle250.1 ± 42.75.2 ± 1.1

LOQ: Limit of Quantitation

Experimental Protocols

The following protocols provide a general framework for conducting in vivo metabolic studies using this compound. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: In Vivo Administration of this compound to Rodents

1.1. Materials:

  • This compound (purity ≥ 98%)

  • Sterile saline (0.9% NaCl)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles appropriate for the route of administration and animal size

  • Animal balance

1.2. Procedure:

1.2.1. Preparation of Dosing Solution:

  • Accurately weigh the required amount of this compound.

  • For intravenous (IV) or intraperitoneal (IP) administration, dissolve this compound in sterile saline to the desired concentration (e.g., 1-10 mg/mL). Ensure complete dissolution.

  • For oral gavage (PO), suspend this compound in the chosen vehicle.

  • Sterile-filter the IV/IP solution through a 0.22 µm filter.

1.2.2. Animal Dosing:

  • Acclimate animals to the experimental conditions for at least one week.

  • Fast animals overnight (e.g., 12-16 hours) with free access to water before dosing, if required by the study design.

  • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

  • Intravenous (IV) Injection: Administer the this compound solution via the tail vein or another appropriate vessel. The injection volume should be appropriate for the animal's size (e.g., 5 mL/kg for mice).

  • Intraperitoneal (IP) Injection: Inject the solution into the lower quadrant of the abdomen.

  • Oral Gavage (PO): Administer the suspension directly into the stomach using a gavage needle.

  • Record the time of administration for each animal.

Protocol 2: Blood and Tissue Sample Collection

2.1. Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Surgical instruments (scissors, forceps)

  • Liquid nitrogen or dry ice

  • Cryovials for tissue storage

  • Centrifuge

2.2. Procedure:

  • At predetermined time points after this compound administration, anesthetize the animal.

  • Blood Collection:

    • Collect blood via cardiac puncture, retro-orbital sinus, or other appropriate methods into anticoagulant-coated tubes.

    • Place the blood tubes on ice immediately.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Tissue Collection:

    • Perform euthanasia according to approved protocols (e.g., cervical dislocation following anesthesia).

    • Quickly dissect the tissues of interest (e.g., kidney, liver, brain).

    • Rinse the tissues with ice-cold saline to remove excess blood.

    • Blot the tissues dry.

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction and Sample Preparation for LC-MS/MS Analysis

3.1. Materials:

  • Frozen plasma and tissue samples

  • Internal Standard (IS) solution (e.g., D-Valine-d4 or another suitable labeled compound)

  • Cold (-20°C) extraction solvent (e.g., 80:20 methanol:water or acetonitrile)

  • Tissue homogenizer

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >12,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., mobile phase A for LC)

3.2. Procedure:

3.2.1. Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold extraction solvent containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.2. Tissue Sample Preparation:

  • Weigh the frozen tissue (~50-100 mg).

  • Add cold extraction solvent containing the internal standard (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Proceed with the protein precipitation, centrifugation, evaporation, and reconstitution steps as described for plasma samples (steps 3-10 in section 3.2.1).

Protocol 4: D-Amino Acid Oxidase (DAO) Activity Assay

4.1. Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of D-valine. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.[5]

4.2. Materials:

  • Tissue homogenates (from Protocol 3, prepared in a suitable buffer like phosphate (B84403) buffer, pH 7.4)

  • D-Valine solution (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent or other suitable chromogenic substrate

  • Hydrogen peroxide (for standard curve)

  • 96-well microplate

  • Microplate reader

4.3. Procedure:

  • Prepare a reaction mixture containing buffer, HRP, and the chromogenic substrate.

  • Add a known amount of tissue homogenate protein to the wells of the microplate.

  • Initiate the reaction by adding the D-Valine solution.

  • Incubate the plate at 37°C, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) at multiple time points.

  • Generate a standard curve using known concentrations of H₂O₂.

  • Calculate the rate of H₂O₂ production and express the DAO activity as units per milligram of protein (e.g., nmol/min/mg protein).

Visualizations

D-Valine Metabolic Pathway

D_Valine_Metabolism cluster_products Products DValine_d8 This compound Imino_d7 2-Imino-3-methylbutanoate-d7 DValine_d8->Imino_d7 D-Amino Acid Oxidase (DAO) + O2, - H2O2 Keto_d7 α-Ketoisovalerate-d7 Imino_d7->Keto_d7 Spontaneous Hydrolysis + H2O, - NH4+ TCA_Cycle TCA Cycle Intermediates Keto_d7->TCA_Cycle Further Metabolism NH4 Ammonium (NH4+) H2O2 Hydrogen Peroxide (H2O2)

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo this compound Tracing

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing This compound Administration (IV, IP, or PO) Sample_Collection Blood and Tissue Collection (Timed Intervals) Dosing->Sample_Collection Metabolite_Extraction Metabolite Extraction (Plasma and Tissue Homogenates) Sample_Collection->Metabolite_Extraction Sample_Cleanup Protein Precipitation and Supernatant Isolation Metabolite_Extraction->Sample_Cleanup Derivatization Derivatization (Optional for GC-MS) Sample_Cleanup->Derivatization LCMS LC-MS/MS or GC-MS Analysis Derivatization->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing Metabolic_Modeling Metabolic Flux Analysis Data_Processing->Metabolic_Modeling

References

Troubleshooting & Optimization

Low recovery of D-Valine-d8 internal standard in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of the D-Valine-d8 internal standard during sample preparation.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of your this compound internal standard can compromise the accuracy and reliability of your quantitative analysis. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Initial Checks

Before delving into complex experimental troubleshooting, ensure the following basic checks have been performed:

  • Standard Integrity: Verify the expiration date and storage conditions of your this compound standard.[1][2] Ensure it has been stored at the recommended temperature and protected from light and moisture.[1]

  • Solution Preparation: Double-check all calculations for the preparation of stock and working solutions. Ensure the correct solvents were used and that the standard completely dissolved.

  • Pipette Calibration: Confirm that all pipettes used for dispensing the internal standard and other critical reagents are properly calibrated.

Systematic Troubleshooting

If the initial checks do not resolve the issue, proceed with the following troubleshooting steps, starting with the most common and easily addressable causes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for a this compound internal standard?

A1: The most frequent causes for low recovery of this compound fall into three main categories:

  • Sample Preparation Inefficiencies: Issues with the chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) are a primary cause. This can include improper method parameters, incorrect sorbent or solvent selection, or incomplete elution.[3][4][5]

  • Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression and apparently low recovery.[6][7]

  • Internal Standard Instability: Although deuterated standards are generally stable, issues like isotopic exchange (H/D back-exchange) can occur under certain pH or temperature conditions, leading to a decrease in the deuterated signal.[8][9]

Q2: Can the position of the deuterium (B1214612) label on this compound affect its stability and recovery?

A2: Yes, the position of the deuterium labels is crucial for the stability of the internal standard. For this compound, the deuterium atoms are located on carbon atoms, which are generally stable positions. However, deuterium atoms on heteroatoms (like -OH or -NH2) or alpha to carbonyl groups are more susceptible to exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[8][9] While this compound is designed to be stable, extreme pH or high temperatures during sample processing could potentially facilitate this exchange.[9]

Q3: My analyte recovery is acceptable, but my this compound recovery is low. What does this suggest?

A3: This scenario strongly suggests a problem specific to the internal standard rather than a general issue with the sample preparation method. Potential causes include:

  • Differential Matrix Effects: The internal standard and the native analyte may not be co-eluting perfectly, leading to one of them being more affected by ion suppression from the sample matrix.[9][10]

  • Internal Standard Degradation: The this compound may be degrading during one of the sample preparation steps.

  • Errors in Spiking: There could be an issue with the addition of the internal standard to the samples.

Q4: How can I definitively diagnose the cause of low this compound recovery?

A4: A systematic approach is key. Start by ruling out simple errors in standard preparation and instrument setup. Then, systematically evaluate each stage of your sample preparation. The troubleshooting workflow diagram and the detailed experimental protocols provided in this guide are designed to walk you through this process. Analyzing fractions from each step of your extraction (e.g., the flow-through, wash, and elution fractions in SPE) can help pinpoint where the loss is occurring.[11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low this compound recovery.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery start Low this compound Recovery Observed initial_checks Perform Initial Checks (Standard Integrity, Solution Prep, Pipette Calibration) start->initial_checks spe_check Solid-Phase Extraction (SPE) Issues? initial_checks->spe_check If using SPE lle_check Liquid-Liquid Extraction (LLE) Issues? initial_checks->lle_check If using LLE ppt_check Protein Precipitation (PPT) Issues? initial_checks->ppt_check If using PPT matrix_effects Investigate Matrix Effects spe_check->matrix_effects No spe_troubleshoot_1 Optimize Sorbent & Eluent spe_check->spe_troubleshoot_1 Yes spe_troubleshoot_2 Check Flow Rates & Volume spe_check->spe_troubleshoot_2 Yes spe_troubleshoot_3 Prevent Cartridge Drying spe_check->spe_troubleshoot_3 Yes lle_check->matrix_effects No lle_troubleshoot_1 Optimize Solvent & pH lle_check->lle_troubleshoot_1 Yes lle_troubleshoot_2 Address Emulsion Formation lle_check->lle_troubleshoot_2 Yes ppt_check->matrix_effects No ppt_troubleshoot_1 Optimize Precipitation Solvent & Ratio ppt_check->ppt_troubleshoot_1 Yes ppt_troubleshoot_2 Ensure Complete Precipitation ppt_check->ppt_troubleshoot_2 Yes stability_check Assess Internal Standard Stability matrix_effects->stability_check resolution Problem Resolved stability_check->resolution spe_troubleshoot_1->resolution spe_troubleshoot_2->resolution spe_troubleshoot_3->resolution lle_troubleshoot_1->resolution lle_troubleshoot_2->resolution ppt_troubleshoot_1->resolution ppt_troubleshoot_2->resolution

Caption: A step-by-step workflow for diagnosing the cause of low this compound recovery.

Quantitative Data Summary

When troubleshooting, it is crucial to systematically evaluate the impact of each change. The following tables provide a template for organizing your experimental data.

Table 1: Solid-Phase Extraction (SPE) Optimization

ParameterCondition 1Condition 2Condition 3% Recovery of this compound
Sorbent Type C18Mixed-Mode Cation ExchangePolymeric
Elution Solvent 90% Acetonitrile/10% Water5% Ammonium Hydroxide in MethanolDichloromethane/Isopropanol (80:20)
Elution Volume 1 mL1.5 mL2 mL
Flow Rate 1 mL/min0.5 mL/min2 mL/min

Table 2: Liquid-Liquid Extraction (LLE) Optimization

ParameterCondition 1Condition 2Condition 3% Recovery of this compound
Extraction Solvent Ethyl AcetateMethyl tert-Butyl Ether (MTBE)Dichloromethane
Aqueous Phase pH 3.07.09.0
Solvent:Sample Ratio 2:13:15:1
Mixing Technique Vortexing (1 min)Gentle Inversion (20 times)Shaking (30 sec)

Table 3: Protein Precipitation (PPT) Optimization

ParameterCondition 1Condition 2Condition 3% Recovery of this compound
Precipitation Solvent AcetonitrileMethanolTrichloroacetic Acid (10%)
Solvent:Sample Ratio 2:13:14:1
Incubation Temp. 4°C-20°CRoom Temperature
Incubation Time 10 min20 min30 min

Experimental Protocols

The following are detailed methodologies for key experiments to troubleshoot low this compound recovery.

Protocol 1: Evaluation of this compound Recovery from Different SPE Sorbents

Objective: To determine the optimal SPE sorbent for the extraction of this compound from the sample matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound internal standard stock solution

  • SPE cartridges with different sorbents (e.g., C18, Mixed-Mode Cation Exchange, Polymeric)

  • Appropriate conditioning, wash, and elution solvents

  • SPE vacuum manifold

  • LC-MS/MS system

Methodology:

  • Spike the Matrix: Spike a known concentration of this compound into the blank biological matrix.

  • Condition the SPE Cartridges: Condition each type of SPE cartridge according to the manufacturer's instructions. A general procedure involves passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the cartridge.[11] Do not allow the sorbent bed to dry out.[3]

  • Load the Sample: Load the spiked matrix onto the conditioned SPE cartridges at a controlled flow rate (e.g., 1 mL/min).[3] Collect the flow-through for later analysis if needed.

  • Wash the Sorbent: Wash the cartridges with a weak solvent to remove interferences without eluting the this compound. Collect the wash fraction.

  • Elute the Analyte: Elute the this compound from the cartridges using a strong elution solvent. Collect the eluate.

  • Sample Analysis: Analyze the this compound concentration in the eluate using a validated LC-MS/MS method. If recovery is low, also analyze the flow-through and wash fractions to determine where the loss occurred.

  • Calculate Recovery: Calculate the percent recovery by comparing the amount of this compound in the eluate to the amount initially spiked into the matrix.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Addition

Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.[6]

Materials:

  • Blank biological matrix from at least six different sources

  • This compound internal standard working solution

  • LC-MS/MS system

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation method. Spike the this compound working solution into the final, extracted matrix.

    • Set C (Blank Matrix): Extract the blank biological matrix without adding the internal standard.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

  • Evaluate Consistency: The coefficient of variation (%CV) of the matrix factor across the different sources of the biological matrix should be ≤15%.[12]

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between potential causes and solutions for low internal standard recovery.

LogicalRelationships Logical Relationships in Troubleshooting Low Recovery cause1 Inappropriate SPE Sorbent/Eluent solution1 Select Sorbent Based on Analyte Chemistry Increase Eluent Strength cause1->solution1 cause2 Emulsion in LLE solution2 Gentle Mixing Add Salt to Aqueous Phase cause2->solution2 cause3 Incomplete Protein Precipitation solution3 Optimize Solvent:Sample Ratio Increase Incubation Time/Vortexing cause3->solution3 cause4 Matrix-Induced Ion Suppression solution4 Improve Sample Cleanup Optimize Chromatography for Co-elution cause4->solution4 cause5 Isotopic Back-Exchange solution5 Avoid Extreme pH and High Temperatures Use Aprotic Solvents for Storage cause5->solution5 cause6 Chromatographic Shift solution6 Adjust Mobile Phase/Gradient Use a Lower Resolution Column cause6->solution6

Caption: Mapping of potential causes of low recovery to their corresponding solutions.

References

Technical Support Center: Optimizing LC-MS/MS for D-Valine-d8 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Valine-d8 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of D-Valine or its unlabeled counterpart, L-Valine, in complex biological matrices.[1] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiencies and matrix effects in the mass spectrometer.[1][2] Its key difference is its higher mass, which allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to samples and standards, it is used to normalize the analyte's signal, correcting for variations during sample preparation, injection volume, and instrument response, which ultimately improves the accuracy and precision of quantitative measurements.[1][3]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

A2: For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[4][5] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[5] It is also important that the deuterium (B1214612) labels are on stable positions of the molecule to minimize the risk of isotopic exchange with hydrogen atoms from the solvent or matrix.[5]

Q3: How do I select the precursor and product ions for this compound in MS/MS?

A3: The selection of precursor and product ions is a critical step in developing a sensitive and specific LC-MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, you would first perform a full scan mass spectrum to identify the most abundant precursor ion. Following this, a product ion scan is conducted on the selected precursor ion to identify the most intense and stable fragment ions (product ions). This is achieved by varying the collision energy.[6] At least two of the most abundant and specific product ions should be selected for Multiple Reaction Monitoring (MRM) to ensure sensitivity and specificity for quantification and confirmation.[6]

Q4: What are the key liquid chromatography (LC) parameters to optimize for this compound analysis?

A4: Key LC parameters to optimize include the choice of column, mobile phase composition, and the gradient profile. A C18 reversed-phase column is a common starting point for amino acid analysis.[6] The mobile phase typically consists of an aqueous component (e.g., water with a small amount of an acid like formic acid to aid protonation) and an organic component (e.g., acetonitrile (B52724) or methanol).[6][7] The gradient should be optimized to achieve good peak shape, resolution from other matrix components, and to ensure that this compound and the analyte co-elute in a region with minimal ion suppression.[6]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

This is one of the most common issues in LC-MS/MS quantification. The following guide will help you troubleshoot potential causes.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variations in sample handling, extraction, and reconstitution can lead to poor precision.

    • Solution: Ensure consistent and precise pipetting, vortexing, and evaporation steps. Automating these steps where possible can improve reproducibility. A detailed sample preparation protocol is provided below.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[2]

    • Solution: A post-column infusion experiment can help identify regions of ion suppression or enhancement.[2] Adjusting the chromatographic method to move the analyte peak to a cleaner region can mitigate this. A detailed protocol for evaluating matrix effects is provided below.

  • Isotopic Contribution: The unlabeled analyte may have natural isotopes that contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[8]

    • Solution: Verify the isotopic purity of your this compound standard.[8] You can also select MRM transitions that minimize isotopic interference.[8] Diluting samples to fall within the linear range of the detector can also help.[8]

  • Chromatographic Separation of Analyte and Internal Standard: Even a slight separation between the analyte and this compound can expose them to different matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[2]

    • Solution: Overlay the chromatograms of the analyte and the internal standard to verify co-elution.[2] Adjust the LC gradient to ensure perfect co-elution.[2]

Troubleshooting Workflow for Inaccurate Quantification

A Inaccurate Quantification or Poor Precision B Check for Co-elution of Analyte and this compound A->B C Evaluate Matrix Effects A->C D Assess Isotopic Purity and Contribution A->D E Review Sample Preparation Procedure A->E F Adjust LC Gradient for Co-elution B->F G Perform Post-Column Infusion C->G H Select Different MRM Transitions / Dilute Samples D->H I Ensure Consistent Pipetting, Vortexing, and Evaporation E->I J Problem Resolved F->J G->J H->J I->J cluster_0 MS Optimization (Direct Infusion) cluster_1 LC Method Development A Prepare this compound Standard Solution B Infuse into Mass Spectrometer A->B C Optimize Ion Source Parameters for Precursor Ion B->C D Perform Product Ion Scan (Vary Collision Energy) C->D E Select Optimal MRM Transitions D->E H Inject Standard and Acquire Data E->H F Select C18 Column and Mobile Phases G Run Initial Gradient F->G G->H I Optimize Gradient for Peak Shape and Retention H->I J Final Optimized LC-MS/MS Method I->J

References

Technical Support Center: Troubleshooting Poor Peak Shape of D-Valine-d8 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving poor peak shape issues encountered during the HPLC analysis of D-Valine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, broadening) for this compound in HPLC analysis?

Poor peak shape for this compound can stem from a variety of chemical and mechanical issues within the HPLC system. The most frequent causes include secondary interactions between the basic amino group of valine and acidic residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1] Other significant factors include column overload, which often results in peak fronting; inappropriate mobile phase pH or buffer capacity; and extra-column band broadening.[2][3][4]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is a critical parameter as it dictates the ionization state of both the this compound analyte and the stationary phase surface.[5][6][7] D-Valine is an amino acid with both an acidic carboxyl group and a basic amino group. If the mobile phase pH is too close to the pKa of this compound, a mixture of ionized and non-ionized species can exist, leading to peak distortion, splitting, or tailing.[5] For basic compounds like valine, a low mobile phase pH (e.g., 2.5-3.5) is often recommended to protonate the residual silanol groups on the column packing, thereby minimizing undesirable secondary interactions and reducing peak tailing.[1]

Q3: My this compound peak is exhibiting fronting. What is the most probable cause and how can I resolve it?

Peak fronting, often described as a 'shark fin' or 'sailboat' shape, is almost always caused by sample overload.[3] This occurs when the concentration of this compound in the injected sample is too high for the column to handle, saturating the stationary phase at the column inlet.[3][8] The excess molecules travel down the column with reduced interaction, eluting earlier and causing the front of the peak to be distorted.

To resolve this, you can:

  • Dilute your sample: A simple 1-to-10 dilution can often resolve the issue.[3]

  • Reduce the injection volume: Injecting a smaller volume of the sample will decrease the mass on the column.[2]

Another, less common cause can be a sample solvent that is stronger than the mobile phase, causing the analyte to move too quickly at the start of the separation.[8] Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase.

Q4: My this compound peak is tailing. What are the key factors I should investigate?

Peak tailing is a common issue when analyzing basic compounds like this compound.[9] The primary causes to investigate are:

  • Secondary Silanol Interactions: The basic amino group of this compound can interact with acidic silanol groups on the silica (B1680970) stationary phase.[1] To mitigate this, lower the mobile phase pH to protonate the silanols or use a highly end-capped column.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[10] Flushing the column or replacing it if it's old may be necessary.

  • Mobile Phase Issues: An inadequately buffered mobile phase or a pH that is not optimal can lead to tailing.[5] Ensure your buffer concentration is sufficient (typically 10-50 mM) and the pH is appropriately adjusted.[1]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing.

Q5: I am observing a split peak for my this compound analysis. What could be the underlying reason?

Split peaks can be caused by several factors:

  • Partially Blocked Column Inlet Frit: Contamination from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column, which can result in a split or shouldered peak.[10][11]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, leading to peak splitting. This often requires column replacement.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[8] It is always best to dissolve the sample in the mobile phase itself.

  • Co-elution: While less likely for a pure standard, it's possible that an impurity or a related compound is co-eluting with your this compound peak.

Q6: Can the deuterium (B1214612) labeling in this compound itself contribute to peak shape problems?

While the deuterium labeling in this compound does not typically cause poor peak shape directly, it can lead to a slight shift in retention time compared to its non-deuterated counterpart (L-Valine), an effect known as the chromatographic isotope effect.[12][13][14] This is due to the C-D bond being slightly stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase.[15] However, this effect usually results in a small retention time difference and should not inherently cause peak tailing, fronting, or splitting. If you are using this compound as an internal standard and observing poor co-elution or separation from the analyte, adjustments to the mobile phase composition may be necessary to minimize this isotopic separation.[13]

Troubleshooting Guides

Systematic Approach to Troubleshooting Poor Peak Shape

When encountering poor peak shape, a systematic approach is crucial for efficient problem-solving. The following flowchart provides a logical workflow to diagnose and address the issue.

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Affects all peaks? start->check_all_peaks system_issue Likely a System/Mechanical Issue check_all_peaks->system_issue Yes chemical_issue Likely a Chemical/Method Issue check_all_peaks->chemical_issue No yes_path Yes check_frit Check for Blocked Frit/ Guard Column system_issue->check_frit check_void Check for Column Void check_frit->check_void Clear flush_column Reverse flush column/ Replace guard check_frit->flush_column Blocked check_leaks Check for Leaks/ Extra-Column Volume check_void->check_leaks No Void replace_column Replace Column check_void->replace_column Void Present fix_tubing Optimize Tubing/ Fittings check_leaks->fix_tubing end_node Peak Shape Improved flush_column->end_node replace_column->end_node fix_tubing->end_node no_path No check_overload Peak Fronting? chemical_issue->check_overload check_tailing Peak Tailing? check_overload->check_tailing No dilute_sample Dilute Sample/ Reduce Injection Volume check_overload->dilute_sample Yes optimize_ph Optimize Mobile Phase pH (Lower pH for tailing) check_tailing->optimize_ph Yes dilute_sample->end_node check_buffer Check Buffer Strength optimize_ph->check_buffer check_solvent Check Sample Solvent Compatibility check_buffer->check_solvent check_solvent->end_node G Effect of Mobile Phase pH on Peak Shape cluster_high_ph Sub-optimal pH (e.g., pH > 4) cluster_low_ph Optimal pH (e.g., pH < 3.5) silanol_neg Si-O⁻ (Deprotonated Silanol) interaction Strong Ionic Interaction valine_pos This compound-NH₃⁺ (Protonated Amine) valine_pos->silanol_neg attraction peak_tailing Result: Peak Tailing silanol_H Si-OH (Protonated Silanol) no_interaction Minimized Interaction valine_pos2 This compound-NH₃⁺ (Protonated Amine) good_peak Result: Symmetrical Peak process Lowering Mobile Phase pH cluster_low_ph cluster_low_ph cluster_high_ph cluster_high_ph

References

Minimizing ion suppression effects for D-Valine-d8 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when analyzing D-Valine-d8, particularly in minimizing ion suppression effects in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon occurs in the ESI source, where matrix components compete with the analyte for charge on the electrospray droplets, hindering the formation of gas-phase analyte ions.[1] The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility in your experiments.[1][3]

Q2: My this compound is a deuterated internal standard. Shouldn't it automatically correct for ion suppression?

A2: Ideally, yes. Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2][4] The assumption is that the deuterated standard (this compound) will co-elute with the native analyte (D-Valine) and experience the same degree of ion suppression.[1][2][3] By using the ratio of the analyte signal to the internal standard signal, these variations should be normalized.[1][3]

However, perfect correction is not always guaranteed. "Differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and the deuterated standard, caused by the deuterium (B1214612) isotope effect.[1] If this separation causes them to elute into regions with different levels of matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.[1]

Q3: What are the most common sources of ion suppression when analyzing biological samples?

A3: In bioanalysis, the primary sources of ion suppression are endogenous components from the sample matrix. Phospholipids are a major contributor, as they are abundant in cell membranes and often co-extract with analytes during sample preparation. Other significant sources include salts, proteins, and metabolites that co-elute with this compound.[5] Exogenous substances, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can also cause suppression.[1][6]

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal for this compound

If you are observing a weak or highly variable signal for this compound, it is crucial to first determine if ion suppression is the root cause. The following workflow and protocols will guide you through diagnosing and mitigating the issue.

IonSuppression_Workflow Troubleshooting Workflow for this compound Signal Loss start Inconsistent or Low This compound Signal diagnose Diagnose Issue: Perform Post-Column Infusion Experiment start->diagnose suppression_yes Ion Suppression Detected? diagnose->suppression_yes optimize_sample_prep Optimize Sample Prep (SPE, LLE, PPT) suppression_yes->optimize_sample_prep  Yes   optimize_chroma Optimize Chromatography (Gradient, Column) suppression_yes->optimize_chroma optimize_ms Optimize MS Source Parameters suppression_yes->optimize_ms end_good Signal Restored & Reproducible optimize_sample_prep->end_good optimize_chroma->end_good optimize_ms->end_good

Caption: Troubleshooting workflow for low this compound signal.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment is a qualitative method to identify regions in your chromatogram where ion suppression is most severe.[2][4]

Objective: To visualize and locate retention times where co-eluting matrix components suppress the ESI signal.

Methodology:

  • Preparation: Prepare a solution of this compound (or your analyte of interest) at a concentration that provides a stable, moderate signal (e.g., 100 ng/mL).

  • System Setup:

    • Set up your LC system with the analytical column you typically use.

    • Using a T-piece, connect the outlet of the LC column to one port.

    • Continuously deliver the this compound standard solution to the second port of the T-piece using a syringe pump at a low, constant flow rate (e.g., 10 µL/min).[3][7]

    • Connect the third port of the T-piece to the mass spectrometer's ESI source.[3]

  • Analysis:

    • Begin the infusion and wait for the this compound signal to stabilize, establishing a flat baseline.

    • Inject a blank matrix extract (a sample prepared exactly like your real samples, but without the analyte or internal standard) onto the LC column.[3][8]

  • Evaluation:

    • Monitor the signal of the infused this compound. A sharp drop or dip in the baseline indicates a region where matrix components are eluting and causing ion suppression.[2][8] An increase would indicate ion enhancement.

    • Compare the retention time of your this compound peak from a normal run with the identified suppression zones. If they overlap, you have confirmed that ion suppression is affecting your analyte.

PostColumn_Infusion Post-Column Infusion Experimental Setup LC LC System (Pump & Column) Tee T-Piece LC->Tee LC Eluent SyringePump Syringe Pump (this compound Standard) SyringePump->Tee Infusion MS ESI-MS Source Tee->MS Combined Flow BlankInject Inject Blank Matrix Extract BlankInject->LC

Caption: Diagram of a post-column infusion setup.

Issue 2: Confirmed Ion Suppression Affecting this compound

Once ion suppression is confirmed, the following strategies can be employed to minimize its effects. The most effective approach is often a combination of these techniques.

Improving sample cleanup is one of the most effective ways to remove interfering matrix components before they enter the LC-MS system.[9]

Common Techniques:

  • Protein Precipitation (PPT): A fast and simple method, but often less clean. It can be improved by using plates packed with materials that specifically retain phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[9] Optimizing the pH and solvent choice is critical for good recovery.[9]

  • Solid-Phase Extraction (SPE): A highly effective and versatile technique for removing a wide range of interferences, resulting in very clean samples.[10] It requires method development to select the appropriate sorbent and elution conditions.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation methods in reducing matrix effects.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect Reduction (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 90 - 100%< 30%Fast, simple, inexpensiveProne to significant ion suppression
Liquid-Liquid Extraction (LLE) 70 - 90%40 - 70%Good for removing non-polar interferencesLabor-intensive, uses large solvent volumes
Solid-Phase Extraction (SPE) 80 - 95%> 80%Highly effective and versatileRequires method development, more expensive

Note: Values are typical and can vary based on the specific analyte, matrix, and protocol used.[10]

The goal of chromatographic optimization is to separate the this compound peak from the co-eluting matrix interferences identified in the post-column infusion experiment.

  • Modify Gradient Elution: Adjust the mobile phase gradient to increase the resolution between this compound and the suppression zone. A shallower gradient around the elution time of your analyte can be effective.

  • Change Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. For a polar compound like D-Valine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from non-polar matrix components like phospholipids.[11]

  • Reduce Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by generating smaller, more highly charged ESI droplets that are more tolerant to nonvolatile salts.[8]

While less effective than sample prep or chromatography, adjusting source parameters can sometimes help mitigate suppression.[12][13]

  • Capillary Voltage: Optimize the voltage to ensure efficient ionization of this compound without causing in-source fragmentation. A typical starting range is 3–5 kV for positive mode.[14]

  • Gas Flows (Nebulizer and Drying Gas): Adjust the nebulizer gas to control droplet size and the drying gas flow and temperature to promote efficient desolvation.[14][15]

  • Ionization Polarity: Some studies have shown that negative ionization mode can be less susceptible to matrix effects because fewer matrix components ionize compared to positive mode.[13] Test both polarities for this compound.

References

Technical Support Center: Derivatization of D-Valine-d8 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of D-Valine-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of this stable isotope-labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Like its non-deuterated counterpart, this compound is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column.[1] The derivatization process replaces the active hydrogens on the amino and carboxylic acid groups with nonpolar functional groups, increasing the volatility and thermal stability of this compound, thus enabling its successful analysis by GC-MS.

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization methods for amino acids, including this compound, are silylation and acylation. Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used.[2] MTBSTFA is often preferred due to the greater stability of the resulting tert-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture.

Q3: Does the deuterium (B1214612) labeling in this compound affect the derivatization reaction?

A3: The presence of deuterium can potentially introduce a kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, can lead to a slightly slower reaction rate.[3] However, for derivatization reactions like silylation, which typically proceed to completion under optimized conditions, the impact of the KIE on the final yield is generally considered minimal. It is more critical to ensure reaction conditions are optimized for complete derivatization.

Q4: Can I use the same derivatization protocol for this compound as for unlabeled L-Valine?

A4: Yes, in general, the same derivatization protocols can be used for both this compound and L-Valine.[4] However, it is crucial to optimize the reaction conditions, such as temperature and time, to ensure complete derivatization for both the analyte and the internal standard to guarantee accurate quantification.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound for GC-MS analysis.

Problem 1: Incomplete Derivatization

Symptoms:

  • Low peak area for the this compound derivative.

  • Presence of multiple peaks corresponding to partially derivatized this compound.

  • Poor reproducibility of results.[6]

Possible Causes and Solutions:

Cause Solution
Presence of Moisture Silylating reagents are highly sensitive to moisture, which can hydrolyze the reagent and the derivative, leading to incomplete reactions. Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle reagents in a dry environment (e.g., under a nitrogen stream).[7]
Insufficient Reagent Ensure a sufficient excess of the derivatizing reagent is used to drive the reaction to completion. A common starting point is a 1:1 ratio of reagent to solvent.
Suboptimal Reaction Temperature or Time Derivatization reactions often require heating to proceed efficiently. Optimize the reaction temperature and time. For MTBSTFA, a common condition is heating at 70-100°C for 30-120 minutes.[2] For MSTFA, heating at 60-100°C for 15-60 minutes is typical.[5]
Sample Matrix Interference Components in the sample matrix can interfere with the derivatization reaction. Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram, with a "tail" or "front."

  • Reduced peak height and poor resolution.

Possible Causes and Solutions:

Cause Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the derivatized analyte, causing peak tailing. Use a deactivated liner and a high-quality, well-conditioned GC column. Regular maintenance, including trimming the column inlet, can help.[8]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Injection Temperature An injector temperature that is too low may result in slow vaporization and peak broadening, while a temperature that is too high can cause degradation of the derivative. Optimize the injector temperature, typically in the range of 250-280°C.
Chromatographic Isotope Effect Deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to the chromatographic isotope effect.[9] This is generally a minor effect but can be more pronounced on certain columns. Ensure your integration parameters are set to accurately capture the entire peak for both the analyte and the internal standard.
Problem 3: Formation of Side Products

Symptoms:

  • Presence of unexpected peaks in the chromatogram.

  • Reduced response for the target analyte.

Possible Causes and Solutions:

Cause Solution
Reaction with Other Functional Groups Some amino acids with additional functional groups (e.g., hydroxyl groups in serine or threonine) can form multiple derivatives. This is not a direct concern for valine but is important to consider when analyzing mixtures.
Degradation of Reagent or Derivative High temperatures or prolonged reaction times can sometimes lead to the degradation of the derivatizing reagent or the formed derivative. Optimize reaction conditions to find a balance between complete derivatization and minimal degradation.
Contaminants in Reagents or Solvents Use high-purity, anhydrous reagents and solvents to avoid the introduction of contaminants that may react to form side products.

Quantitative Data Summary

The following table summarizes typical performance data for the derivatization and analysis of amino acids using silylation reagents. While specific data for this compound is limited, these values provide a general expectation for recovery and reproducibility.

ParameterMTBSTFA DerivatizationMSTFA DerivatizationReference
Recovery >90%>90%[2]
Reproducibility (RSD) <15%<20%[6][10]
Reaction Time 30 - 120 min15 - 60 min[5]
Reaction Temperature 70 - 100 °C60 - 100 °C[5]

Experimental Protocols

Protocol 1: Derivatization of this compound with MTBSTFA

This protocol describes the formation of the tert-butyldimethylsilyl (TBDMS) derivative of this compound.

Materials:

  • Dried this compound sample or standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous acetonitrile

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • To the dried sample in a GC vial, add 100 µL of anhydrous acetonitrile.

  • Add 100 µL of MTBSTFA to the vial.

  • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 90°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Derivatization of this compound with MSTFA

This protocol outlines the formation of the trimethylsilyl (B98337) (TMS) derivative of this compound.

Materials:

  • Dried this compound sample or standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the this compound sample is completely dry.

  • To the dried sample in a GC vial, add 50 µL of anhydrous pyridine (if used) and 50 µL of MSTFA.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is ready for injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Drying Step (Lyophilization or N2 Stream) Sample->Dry Reagent Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) Dry->Reagent Heat Heating (e.g., 90°C for 60 min) Reagent->Heat Cool Cool to Room Temp. Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting_Logic Start Poor GC-MS Result for this compound Derivative Incomplete Incomplete Derivatization? Start->Incomplete PeakShape Poor Peak Shape? Incomplete->PeakShape No Moisture Check for Moisture (Dry Glassware, Anhydrous Solvents) Incomplete->Moisture Yes SideProducts Unexpected Peaks? PeakShape->SideProducts No ActiveSites Check for Active Sites (Deactivated Liner, Trim Column) PeakShape->ActiveSites Yes Degradation Optimize Reaction Conditions (Avoid Excessive Heat/Time) SideProducts->Degradation Yes Reagent Increase Reagent Concentration Moisture->Reagent Conditions Optimize Temp. & Time Reagent->Conditions Overload Reduce Injection Volume/ Dilute Sample ActiveSites->Overload Temp Optimize Injector Temperature Overload->Temp Contaminants Use High-Purity Reagents/Solvents Degradation->Contaminants

Caption: Troubleshooting workflow for this compound derivatization issues in GC-MS analysis.

References

Improving signal-to-noise ratio for D-Valine-d8 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Valine-d8. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of the amino acid D-Valine, where eight hydrogen atoms have been replaced by deuterium (B1214612). It is considered the gold standard for an internal standard in quantitative mass spectrometry for several reasons:

  • Chemical and Physical Similarity: It is chemically almost identical to the unlabeled D-Valine, meaning it behaves similarly during sample preparation, chromatography, and ionization.

  • Co-elution: this compound co-elutes with the analyte (D-Valine), ensuring that it experiences the same matrix effects (ion suppression or enhancement).

  • Mass Difference: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification through isotope dilution.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced by matrix effects and inconsistencies in sample preparation can be effectively normalized, leading to more accurate and precise results.

Q2: I am not getting a good signal for this compound. What are the common causes?

A low signal-to-noise (S/N) ratio for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor and product ion selection, or non-optimized collision energy and ion source parameters.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

  • Inefficient Sample Preparation: Poor extraction recovery or insufficient removal of interfering substances from the matrix.

  • Chromatographic Issues: Poor peak shape (e.g., tailing or broadening) or inadequate separation from matrix components.

  • Instrument Contamination: A dirty ion source or mass spectrometer inlet can lead to a general loss of signal.

Q3: How do I determine the correct precursor and product ions for this compound?

The selection of appropriate precursor and product ions is critical for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method.

  • Precursor Ion Selection: The molecular weight of this compound is approximately 125.20 g/mol .[1] In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is the most likely precursor ion. Therefore, you should target an m/z of approximately 126.2. It is recommended to confirm this by infusing a standard solution of this compound directly into the mass spectrometer.

  • Product Ion Selection: To determine the optimal product ions, perform a product ion scan on the selected precursor ion (m/z 126.2). Vary the collision energy (e.g., in steps of 5 eV from 10 to 40 eV) to find the energy that produces the most intense and stable fragment ions.[2][3] For underivatized valine, a common and intense fragment ion results from the loss of the carboxyl group and is observed at m/z 72.[4][5] Due to the deuterium labeling on the side chain of this compound, this fragment may or may not be shifted. It is crucial to perform the product ion scan to identify the most abundant fragments for your specific labeled compound.

Q4: How can I differentiate between D-Valine and L-Valine in my analysis?

D-Valine and L-Valine are enantiomers, meaning they have the same mass and will not be distinguished by the mass spectrometer alone. Therefore, chromatographic separation is essential. This is typically achieved using one of two approaches:

  • Chiral Chromatography: The most direct method is to use a chiral column. Columns with crown ether-based chiral stationary phases, such as CROWNPAK CR-I(+), have been shown to effectively separate underivatized amino acid enantiomers.[6]

  • Derivatization: An alternative is to react the amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Possible Cause Recommended Solution
Low Signal Intensity / Poor S/N Ratio Suboptimal MS Parameters Perform a direct infusion of a this compound standard to optimize ion source parameters (e.g., capillary voltage, gas flows, source temperature). Conduct a product ion scan to determine the optimal collision energy for your selected MRM transitions.[3][7]
Significant Matrix Effects Improve sample cleanup using more selective methods like solid-phase extraction (SPE). If sensitivity allows, dilute the sample to reduce the concentration of interfering matrix components.[8] Optimize the chromatographic gradient to separate this compound from the region of major ion suppression.
Poor Ionization Ensure the mobile phase pH is appropriate for positive ionization (e.g., using 0.1% formic acid).[7] Experiment with both positive and negative ion modes during initial method development, though positive mode is typical for amino acids.
Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening) Inappropriate Mobile Phase or Gradient Ensure the sample solvent is compatible with the initial mobile phase conditions. Adjust the gradient slope and duration to achieve a symmetric peak. For underivatized amino acids, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns can provide better peak shape than standard C18 columns.[9][10]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation/Contamination Replace the analytical column. Use a guard column to protect the analytical column from contaminants in complex matrices.
High Variability in Peak Area Ratios Inconsistent Sample Preparation Ensure accurate and consistent pipetting of the internal standard. Vortex samples thoroughly after adding the internal standard to ensure complete mixing.
Autosampler Issues Check for leaks and ensure the injection volume is consistent. Perform routine maintenance on the autosampler.
Isotopic Exchange While less common for C-D bonds, ensure that sample preparation conditions (e.g., extreme pH or high temperatures) are not causing the deuterium atoms to exchange with protons from the solvent.

Data and Methodologies

Table 1: Typical LC-MS/MS Parameters for Underivatized Valine Analysis
ParameterTypical SettingNotes
Liquid Chromatography
ColumnChiral Column (e.g., CROWNPAK CR-I(+)) or HILIC/Mixed-Mode ColumnChiral column is mandatory for separating D/L enantiomers.[6] HILIC or mixed-mode columns are effective for retaining and separating polar underivatized amino acids.[9][10][11]
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for ESI+.[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
GradientStart with a high percentage of organic phase (e.g., 95% B) and ramp down the organic content.This is typical for HILIC separation. For reversed-phase, the gradient would be reversed.
Flow Rate0.3 - 0.5 mL/minDependent on column dimensions.
Column Temperature30 - 40 °CTo ensure reproducible retention times.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveAmino acids readily form positive ions.
Scan TypeMultiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantitative analysis.[12]
Precursor Ion (m/z) for D-Valine~118.1[M+H]⁺ for the unlabeled analyte.
Precursor Ion (m/z) for this compound~126.2[M+H]⁺ for the deuterated internal standard.
Product Ion (m/z) for Valine~72.1A common fragment corresponding to the loss of the carboxyl group.[4][5]
Collision Energy (CE)10 - 30 eVMust be optimized for your specific instrument and compound to maximize fragment ion intensity.[2]
Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common starting point for the extraction of small molecules like amino acids from plasma or serum.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, calibrator, and quality control sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent will precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the sample and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Final Centrifugation: Centrifuge the reconstituted samples at >12,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial and inject into the LC-MS/MS system.

Protocol 2: MRM Method Development for this compound

This protocol outlines the steps to establish an optimized MRM method for this compound.

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Ion Source: In full scan mode, identify the most abundant precursor ion, expected to be [M+H]⁺ at m/z 126.2. Optimize ion source parameters (capillary voltage, nebulizer gas, drying gas, and source temperature) to maximize the signal intensity of this precursor ion.[7]

  • Perform Product Ion Scan: Set the mass spectrometer to perform a product ion scan on the selected precursor (m/z 126.2).

  • Optimize Collision Energy: Ramp the collision energy over a typical range (e.g., 10 to 40 eV) and monitor the intensity of the resulting fragment ions.[2] Identify the collision energy that produces the most intense and stable product ions.

  • Select MRM Transitions: Choose at least two of the most abundant and specific product ions for your MRM method. Using two transitions (one for quantification and one for confirmation) increases the confidence in your results.

  • LC-MS/MS Analysis: Incorporate these optimized MRM transitions into your LC-MS/MS method for the analysis of your prepared samples.

Visualizations

G cluster_prep Sample Preparation sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: Workflow for sample preparation using protein precipitation.

G cluster_ms MS Method Development infusion Direct Infusion of this compound Standard q1_scan Full Scan (Q1) to find Precursor Ion (m/z 126.2) infusion->q1_scan optimize_source Optimize Ion Source Parameters q1_scan->optimize_source product_scan Product Ion Scan on m/z 126.2 optimize_source->product_scan optimize_ce Optimize Collision Energy (CE) product_scan->optimize_ce select_mrm Select MRM Transitions (Precursor -> Product) optimize_ce->select_mrm final_method Final Quantitative LC-MRM-MS Method select_mrm->final_method

Caption: Logical workflow for developing an MRM-based MS method.

References

D-Valine-d8 stability issues in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic and basic solutions, along with troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?

The main stability issue for this compound in aqueous solutions is hydrogen-deuterium (H/D) exchange, where the deuterium (B1214612) atoms on the valine molecule are replaced by protons from the solvent.[1] This process can compromise the isotopic purity of the compound, leading to inaccuracies in sensitive analytical techniques like mass spectrometry and NMR. The rate of H/D exchange is influenced by pH, temperature, and the presence of catalysts.[2][3] Under harsh acidic or basic conditions, particularly at elevated temperatures, other degradation pathways and racemization at the chiral center may also occur.[2]

Q2: How does pH affect the stability of this compound?

Both acidic and basic conditions can catalyze H/D exchange at carbon centers, although the exchange of hydrogens on carbon atoms is generally much slower than on heteroatoms like oxygen or nitrogen.[3][4]

  • Acidic Conditions: Strong acids can promote H/D exchange, particularly at elevated temperatures.[2] However, deuterons introduced at the α-carbon have been shown to be relatively resistant to back-exchange in acidic aqueous solutions under analytical conditions (e.g., during LC-MS analysis).[5][6]

  • Basic Conditions: Basic conditions can facilitate H/D exchange at the α-carbon through the formation of a carbanion intermediate.[1][6] The rate of this exchange is dependent on the pD (the equivalent of pH in D₂O).[6]

Q3: What is the impact of temperature and solvent on this compound stability?

Temperature significantly accelerates the rate of H/D exchange.[2] For optimal stability, solutions of this compound should be kept at low temperatures (e.g., 2-8°C for short-term storage, or frozen for long-term storage). Protic solvents, such as water and methanol, are the primary source of protons for back-exchange and are therefore a key factor in the loss of isotopic labeling.

Q4: How can I monitor the isotopic purity and stability of my this compound sample?

The isotopic purity and stability of this compound can be monitored using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the positions that should be deuterated, indicating H/D exchange. ²H NMR can directly observe the deuterium signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the this compound and quantify the extent of deuterium loss by observing the shift in the mass-to-charge ratio (m/z).[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of deuterium label observed by MS or NMR H/D back-exchange with protic solvents. - Minimize the time the sample is in a protic solvent. - Work at the lowest practical temperature. - For long-term storage, use anhydrous aprotic solvents if possible, or store frozen in aqueous buffers.
Exposure to harsh acidic or basic conditions. - Adjust the pH of the solution to be as close to neutral as the experimental protocol allows. - If extreme pH is necessary, minimize the exposure time and temperature.
Inconsistent quantitative results in LC-MS analysis Variable H/D back-exchange during sample preparation. - Standardize all sample preparation steps, including incubation times and temperatures. - Quench any reactions by rapidly lowering the pH to ~2.5 and the temperature to 0°C before analysis.[7][8]
Racemization of this compound Exposure to high temperatures in combination with acidic or basic conditions. - Avoid prolonged heating of this compound solutions, especially at non-neutral pH.[2]

Data Presentation

Parameter Condition Relative Stability Primary Concern
pH Highly Acidic (pH < 2)ReducedH/D Exchange, Racemization (at high temp)
Near Neutral (pH 6-8)OptimalMinimal H/D Exchange
Highly Basic (pH > 11)ReducedH/D Exchange, Racemization (at high temp)
Temperature -20°C or -80°C (Frozen)HighStable for extended periods
4°CGoodSuitable for short-term storage (days)
Room Temperature (20-25°C)Moderate to LowIncreased risk of H/D exchange over time
Elevated (>40°C)Very LowSignificant and rapid H/D exchange and degradation
Solvent Aprotic (e.g., Acetonitrile, DMSO)HighMinimal risk of H/D exchange
Protic (e.g., Water, Methanol)LowerSource of protons for H/D exchange

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by LC-MS

This protocol outlines a general method to evaluate the stability of this compound under specific pH and temperature conditions.

  • Preparation of Test Solutions:

    • Prepare buffer solutions at the desired acidic, neutral, and basic pH values (e.g., pH 3, pH 7.4, pH 10).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Spike the this compound stock solution into each buffer to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Incubation:

    • Aliquot the test solutions into multiple vials for each condition.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition for analysis.

  • Sample Quenching and Analysis:

    • To stop further degradation or H/D exchange, immediately dilute the sample with an ice-cold solution of 0.1% formic acid in acetonitrile.

    • Analyze the samples by LC-MS. The mass spectrometer should be set to monitor the m/z values for this compound and any potential species that have lost one or more deuterium atoms.

  • Data Analysis:

    • Determine the peak areas for the fully deuterated this compound and any partially de-deuterated species at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to assess stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffers (Acidic, Neutral, Basic) prep_buffers->spike aliquot Aliquot for Time Points spike->aliquot incubate Incubate at Test Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->incubate sample Sample at Time Points (t=0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Low Temp & pH) sample->quench lcms LC-MS Analysis (Monitor m/z shifts) quench->lcms quantify Quantify Peak Areas lcms->quantify stability Calculate % Stability vs. t=0 quantify->stability

Experimental workflow for assessing this compound stability.

Visualizations

Troubleshooting Logic for this compound Stability Issues

This diagram outlines a logical approach to troubleshooting unexpected results that may be related to the stability of this compound.

G cluster_check Initial Checks cluster_diagnosis Diagnosis cluster_investigate Investigate Cause cluster_solution Corrective Actions start Inconsistent or Unexpected Analytical Results check_ms Mass Spectrum Shows Lower m/z Peaks? start->check_ms check_nmr ¹H NMR Shows New Proton Signals? start->check_nmr hd_exchange H/D Exchange Likely Occurred check_ms->hd_exchange Yes check_nmr->hd_exchange Yes check_ph Was solution pH extreme (acidic/basic)? hd_exchange->check_ph check_temp Was solution exposed to high temperature? hd_exchange->check_temp check_solvent Was a protic solvent (e.g., H₂O) used? hd_exchange->check_solvent sol_ph Adjust pH closer to neutral check_ph->sol_ph Yes sol_temp Reduce temperature during storage and handling check_temp->sol_temp Yes sol_solvent Minimize exposure to protic solvents check_solvent->sol_solvent Yes sol_quench Implement rapid quenching (low pH/temp) before analysis sol_ph->sol_quench sol_temp->sol_quench sol_solvent->sol_quench

Troubleshooting decision tree for this compound stability issues.

References

Preventing isotopic exchange of deuterium in D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange of deuterium (B1214612) during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is Hydrogen-Deuterium (H/D) back-exchange and why is it a concern for this compound?

Hydrogen-Deuterium (H/D) back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This process compromises the isotopic purity of the compound, which can lead to inaccurate results in sensitive analytical techniques like NMR spectroscopy and mass spectrometry. For this compound, the deuterium atoms on the valine side chain and alpha-carbon are susceptible to exchange under certain conditions.[1]

Q2: What are the primary factors that promote H/D back-exchange?

The three main factors that influence the rate of H/D back-exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH), are the primary sources of hydrogen that can replace deuterium.[1] Moisture in the atmosphere and on glassware is a significant contributor.[1]

  • pH of the Solution: The rate of H/D exchange is highly dependent on pH. The exchange is catalyzed by both acids and bases. For amide protons in peptides, the minimum rate of exchange occurs at a pH of approximately 2.5-2.6.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.[1][2]

Q3: Which deuterated solvents are recommended to minimize back-exchange for NMR analysis?

Aprotic deuterated solvents are highly recommended to minimize H/D back-exchange during NMR analysis. Excellent choices include Chloroform-d (CDCl₃) and Acetonitrile-d₃ (CD₃CN). While Dimethyl sulfoxide-d₆ (DMSO-d₆) is also aprotic, it is more hygroscopic, requiring careful handling to prevent moisture absorption. Protic deuterated solvents like Methanol-d₄ (CD₃OD) and Deuterium Oxide (D₂O) should be used with caution as they can facilitate back-exchange, especially at non-neutral pD.[1]

Q4: How can I effectively quench the deuterium exchange reaction before mass spectrometry analysis?

To effectively stop the deuterium exchange reaction, you must rapidly lower both the pH and the temperature of the sample.[2] This is typically achieved by diluting the sample with an ice-cold quench buffer with a pH of approximately 2.5.[1][2] This action minimizes the exchange rate, thereby preserving the deuterium label for analysis.[2]

Q5: What are the best storage conditions for this compound to maintain its isotopic purity?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years).[3] When in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] It is crucial to store the compound in a tightly sealed container, protected from light and moisture.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Loss of deuterium label observed in ¹H NMR (appearance of proton signals in deuterated positions) 1. Contamination of the deuterated solvent with water.2. Use of wet NMR tube or glassware.3. Exposure of the sample to atmospheric moisture.1. Use a fresh, sealed ampule of high-purity deuterated solvent.2. Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool in a desiccator before use.3. Prepare the sample under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen or argon).[1]
Inconsistent results in quantitative mass spectrometry H/D back-exchange is occurring to a variable extent between samples.1. Strictly adhere to a standardized and rapid sample preparation protocol.2. Ensure consistent quenching conditions (pH and temperature) for all samples.3. Use an automated liquid handling system for improved reproducibility.[1]
Significant loss of deuterium label in post-analysis mass spectrometry data 1. High pH of the mobile phase or sample solvent.2. Elevated temperatures during sample preparation or LC-MS analysis.3. Long analysis times.1. Adjust the pH of all aqueous solutions to ~2.5-3.0.[4]2. Maintain samples at low temperatures (0-4 °C) throughout the workflow. Use a cooled autosampler and column compartment.[4]3. Optimize the LC method to achieve faster separation times.[4]
Broad water peak in ¹H NMR spectrum obscuring signals Significant water contamination in the sample.1. Dry the this compound solid under high vacuum before dissolving.2. Use a deuterated solvent from a freshly opened sealed container.3. For highly sensitive experiments, pre-rinse the NMR tube with D₂O, discard, and then dry thoroughly before use to exchange labile protons on the glass surface.[1]

Data Presentation

Table 1: Illustrative H/D Back-Exchange of this compound in Various Deuterated Solvents at Room Temperature Over 24 Hours

Deuterated Solvent Solvent Type Anticipated % H/D Back-Exchange (Illustrative) Notes
Chloroform-dAprotic< 1%Excellent choice for minimizing back-exchange.[1]
Acetonitrile-d₃Aprotic< 1%Another excellent aprotic solvent.[1]
DMSO-d₆Aprotic< 2%Slightly more hygroscopic than chloroform-d, so careful handling is required.[1]
Methanol-d₄Protic5 - 15%Contains exchangeable deuterons and can facilitate back-exchange.[1]
Deuterium Oxide (D₂O)Protic10 - 25%Readily participates in H/D exchange, especially at non-neutral pD.[1]

Note: The actual extent of back-exchange will depend on the purity of the solvent, the presence of any acidic or basic impurities, and the handling conditions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Spectroscopy

Objective: To prepare a sample of this compound in a deuterated aprotic solvent for NMR analysis while minimizing H/D back-exchange.

Materials:

  • This compound

  • High-purity aprotic deuterated solvent (e.g., Chloroform-d, Acetonitrile-d₃) from a sealed ampule

  • NMR tube and cap, dried in an oven at 120°C for at least 4 hours and cooled in a desiccator

  • Dry gas (Nitrogen or Argon)

  • Glovebox (recommended)

  • Microsyringe

Procedure:

  • Environment Setup: If available, perform all steps in a glovebox with a dry, inert atmosphere. If a glovebox is not available, work quickly and efficiently under a gentle stream of dry nitrogen or argon gas.[1]

  • Sample Weighing: Weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Open a fresh sealed ampule of the chosen deuterated solvent. Using a dry microsyringe, transfer the required volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the this compound.[1]

  • Dissolution: Gently swirl the vial to dissolve the solid completely. Avoid vigorous shaking.[1]

  • Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution to the dried NMR tube.[1]

  • Capping: Securely cap the NMR tube.[1]

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.[1]

Protocol 2: Sample Preparation for Mass Spectrometry with Minimized Back-Exchange

Objective: To prepare a sample containing this compound for LC-MS analysis, ensuring minimal loss of the deuterium label. This protocol is adapted from general procedures for HDX-MS.

Materials:

  • Solution containing this compound

  • Quench buffer (e.g., 0.1% formic acid in water, pH adjusted to 2.5)

  • Ice bath or cooling block

  • UPLC/HPLC system with a cooled autosampler and column oven

  • Mass spectrometer

Procedure:

  • Pre-cooling: Pre-chill the quench buffer and all necessary pipette tips and microcentrifuge tubes to 0°C.[1]

  • Quenching: To quench any ongoing exchange reaction, dilute the sample solution with the pre-chilled quench buffer. The final pH should be approximately 2.5.[1]

  • Immediate Analysis: Immediately place the quenched sample in the cooled autosampler (set to ~2-4°C) of the UPLC/HPLC system.[1]

  • Chromatography: Perform the chromatographic separation at a low temperature (e.g., 0-4°C for the column) to minimize back-exchange during this step.[1]

  • Mass Spectrometry: The eluent is directly introduced into the mass spectrometer for analysis.[1]

Visualizations

experimental_workflow_nmr cluster_prep Inert Atmosphere (Glovebox/N₂) start Start: this compound Solid weigh Weigh this compound in dry vial start->weigh add_solvent Add Aprotic Deuterated Solvent weigh->add_solvent dissolve Gently Dissolve add_solvent->dissolve transfer Transfer to Dry NMR Tube dissolve->transfer cap Cap NMR Tube transfer->cap analyze Acquire NMR Spectrum (promptly) cap->analyze end End: NMR Data analyze->end

Caption: Workflow for preparing this compound for NMR analysis.

experimental_workflow_ms start Start: this compound in Solution quench Quench Reaction (pH ~2.5, 0°C) start->quench autosampler Place in Cooled Autosampler (2-4°C) quench->autosampler chromatography Low-Temperature LC (0-4°C) autosampler->chromatography ms_analysis Mass Spectrometry Analysis chromatography->ms_analysis end End: MS Data ms_analysis->end

Caption: Workflow for preparing this compound for Mass Spectrometry.

logical_relationships back_exchange H/D Back-Exchange (Loss of Isotopic Purity) protic_solvents Protic Solvents (e.g., H₂O, MeOH) protic_solvents->back_exchange Promotes non_neutral_ph Non-Neutral pH (Acidic or Basic) non_neutral_ph->back_exchange Catalyzes high_temp Elevated Temperature high_temp->back_exchange Accelerates prevention Prevention Strategies aprotic_solvents Use Aprotic Solvents prevention->aprotic_solvents low_ph Maintain Low pH (~2.5) prevention->low_ph low_temp Maintain Low Temp (0-4°C) prevention->low_temp inert_atm Inert Atmosphere prevention->inert_atm

Caption: Factors influencing and preventing H/D back-exchange.

References

Technical Support Center: D-Valine-d8 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of D-Valine-d8 in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unmonitored components in the sample matrix.[1][2] In plasma, these components include phospholipids, proteins, salts, and other endogenous substances.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative results.[1]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard, also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for quantitative mass spectrometry.[3][4] this compound is chemically and physically almost identical to the unlabeled D-Valine. The key difference is its higher mass due to the replacement of hydrogen atoms with deuterium (B1214612).[3] The fundamental principle is that the SIL-IS and the analyte will behave nearly identically during sample preparation, chromatography, and ionization.[1] By measuring the peak area ratio of the analyte to the internal standard, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][3]

Q3: Can the this compound internal standard fail to compensate for matrix effects?

A3: Yes, under certain conditions, even a SIL-IS like this compound may not perfectly compensate for matrix effects. This phenomenon, known as differential matrix effects, can occur if the analyte and the internal standard do not co-elute perfectly.[5] A slight shift in retention time, often caused by the deuterium isotope effect, can expose the analyte and the internal standard to different interfering components as they enter the mass spectrometer, leading to inconsistent response ratios and compromising data quality.[5]

Q4: What is the "deuterium isotope effect" and how does it affect my analysis?

A4: The deuterium isotope effect refers to the potential for deuterated compounds to exhibit slightly different physicochemical properties compared to their non-deuterated counterparts, which can cause them to have a different retention time in reversed-phase chromatography.[5][6] Typically, the deuterated standard (this compound) may elute slightly earlier than the analyte (D-Valine).[5] If this separation is significant, it can lead to differential matrix effects, where the IS is not a perfect proxy for the analyte's experience in the ion source.[5]

Q5: What are the primary sources of matrix effects in plasma samples?

A5: Phospholipids are a major cause of matrix effects, particularly ion suppression, in plasma samples analyzed by LC-MS/MS. Other significant contributors include proteins, salts, and endogenous metabolites.[2] These substances can co-extract with the analyte and interfere with the electrospray ionization (ESI) process by competing for charge or altering the droplet evaporation characteristics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound in plasma.

ProblemPotential CauseRecommended Action
Poor Accuracy & Precision (%Bias or %CV > 15%)Differential Matrix Effects: Analyte and this compound are affected differently by ion suppression/enhancement.[5]1. Optimize Chromatography: Adjust the LC gradient to ensure co-elution of the analyte and IS.[5]2. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[7][8]3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.[9]
Inconsistent IS Signal (High variability in this compound peak area)Sample Preparation Variability: Inconsistent pipetting or mixing during the addition of the IS.[10]1. Review Sample Preparation Protocol: Ensure precise and consistent addition of the IS to all samples, standards, and QCs.[1]2. Automate Pipetting: Use automated liquid handlers for improved precision.
Severe Ion Suppression: The IS elutes in a region of the chromatogram with high levels of interfering compounds.[1]1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography to move the analyte peak.[2]2. Enhance Sample Cleanup: Use SPE to produce a cleaner sample extract.[11]
Retention Time Shift (this compound elutes earlier than D-Valine)Deuterium Isotope Effect: Common in reversed-phase chromatography.[5]1. Confirm Co-elution: Overlay chromatograms to assess the degree of separation. A small, consistent shift may be acceptable if it doesn't impact accuracy.[6]2. Modify Mobile Phase: Adjusting mobile phase composition or gradient slope can sometimes minimize the separation.[5]
High Background / Ghost Peaks System Carryover: Residual analyte or IS from a previous high-concentration sample injection.[1]1. Optimize Wash Method: Implement a stronger needle and injection port washing protocol with a solvent mixture capable of fully dissolving the analyte (e.g., high organic content).[1]
Contamination: Contamination from solvents, reagents, or collection tubes.[1]1. Use High-Purity Reagents: Ensure use of LC-MS grade solvents and fresh reagents.2. Screen Consumables: Check new batches of tubes or plates for potential leachables.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol is used to quantitatively determine the degree of ion suppression or enhancement.[2]

Materials:

  • Blank plasma from at least six different sources[4]

  • D-Valine and this compound stock solutions

  • Neat solution (e.g., reconstitution solvent)

  • Sample preparation reagents (e.g., acetonitrile (B52724) for PPT)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike D-Valine and this compound into the neat solution at a known concentration (e.g., a medium QC level).

    • Set B (Post-Extraction Spike): Extract blank plasma using your established protocol. Spike D-Valine and this compound into the final, extracted matrix at the same concentration as Set A.[1]

    • Set C (Blank Matrix): Extract blank plasma without adding the analyte or internal standard to check for interferences.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.[2]

    • IS-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

      • An IS-Normalized MF close to 1 with a Coefficient of Variation (%CV) of ≤15% across different matrix lots indicates the internal standard is effectively compensating for the matrix effect.[4][12]

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a fast and simple method for removing the majority of proteins from plasma samples.[12]

Materials:

  • Plasma sample (200 µL)

  • This compound working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes, vortex mixer, centrifuge

Procedure:

  • Pipette 200 µL of the plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add a specified volume (e.g., 50 µL) of the this compound working solution and briefly vortex.

  • Add 600 µL of ice-cold acetonitrile to precipitate the proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at ≥14,000 rpm for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.[3]

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Inject the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Representative Data for Matrix Effect Evaluation

This table shows hypothetical data illustrating the calculation of the Matrix Factor (MF) and the effectiveness of the this compound internal standard.

Sample SourceAnalyte Peak Area (Set B)Analyte Peak Area (Set A)MF (Analyte)IS Peak Area (Set B)IS Peak Area (Set A)MF (IS)Area Ratio (Set B)Area Ratio (Set A)IS-Normalized MF
Lot 165,000100,0000.6570,000105,0000.670.930.950.98
Lot 258,000100,0000.5862,000105,0000.590.940.950.99
Lot 382,000100,0000.8288,000105,0000.840.930.950.98
Average 0.68 0.70 0.98
%CV 17.7% 18.2% 0.6%
In this example, significant ion suppression is observed (average MF < 0.7). However, the IS-Normalized MF is very close to 1 with a low %CV, indicating that this compound successfully compensates for the variability in the matrix effect across different plasma lots.
Table 2: Comparison of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Protein removal via solvent denaturation.[8]Analyte isolation on a solid sorbent.
Speed & Cost Fast, simple, and inexpensive.[11]More time-consuming and costly.
Selectivity Low selectivity, many matrix components remain.[13]High selectivity, provides a much cleaner extract.
Matrix Effect More susceptible to matrix effects.[8][14]Significantly reduces matrix effects.[11]
Sensitivity May be lower due to dilution and higher background.Often results in better sensitivity and lower limits of quantification.[11]
Recommendation Suitable for high-throughput screening or when matrix effects are minimal.Recommended for methods requiring high sensitivity and for mitigating significant matrix effects.[7]

Visualizations

G sample Plasma Sample Collection (Standard, QC, Unknown) is_spike Spike with this compound (Internal Standard) sample->is_spike prep Sample Preparation (e.g., Protein Precipitation) is_spike->prep lc LC Separation prep->lc ms MS/MS Detection (MRM Mode) lc->ms process Data Processing (Peak Integration) ms->process quant Quantification (Analyte/IS Ratio vs. Cal Curve) process->quant

Caption: Workflow for this compound quantification in plasma.

G start Poor Accuracy/Precision (%CV > 15%) q_coelute Do Analyte and IS Co-elute? start->q_coelute a_chrom Optimize LC Method (Gradient, Column) q_coelute->a_chrom No q_cleanup Is Sample Cleanup Sufficient (PPT)? q_coelute->q_cleanup Yes a_cleanup Improve Sample Cleanup (Switch to SPE/LLE) q_cleanup->a_cleanup No a_dilute Consider Sample Dilution q_cleanup->a_dilute Yes

Caption: Troubleshooting logic for inaccurate quantitative results.

G cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard A_signal Analyte Signal suppression1 Ion Suppression (Matrix Effect) A_signal->suppression1 A_suppressed Suppressed Signal (Inaccurate Result) suppression1->A_suppressed B_signal Analyte Signal suppression2 Ion Suppression (Matrix Effect) B_signal->suppression2 IS_signal IS Signal (this compound) IS_signal->suppression2 ratio Calculate Ratio (Analyte / IS) suppression2->ratio B_accurate Consistent Ratio (Accurate Result) ratio->B_accurate

Caption: Principle of matrix effect correction using an IS.

References

Technical Support Center: Optimizing Chiral Separation of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of D-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing chiral column selection and troubleshooting common issues encountered during the separation of this compound from its L-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from L-Valine-d8?

The primary challenge lies in the fact that this compound and L-Valine-d8 are enantiomers—mirror images of each other that are non-superimposable. They possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC columns. Therefore, a chiral stationary phase (CSP) is required to create a chiral environment where the two enantiomers can interact differently, leading to different retention times and, thus, separation.

Q2: How does deuteration of D-Valine (to this compound) affect the chiral separation?

The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the molecule's properties, a phenomenon known as the kinetic isotope effect. In HPLC, this can sometimes result in slight differences in retention times between deuterated and non-deuterated compounds. While the fundamental principles of chiral separation remain the same, the deuteration of D-Valine might necessitate minor adjustments to the mobile phase composition or temperature to achieve optimal resolution from its L-enantiomer. However, for most applications, methods developed for D/L-Valine can be directly applied to D/L-Valine-d8 with good results.

Q3: What are the most common types of chiral columns used for amino acid separations like this compound?

The most common and effective chiral stationary phases for separating underivatized or derivatized amino acids fall into several categories:

  • Polysaccharide-based CSPs: These are the most widely used and versatile CSPs. They consist of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. Columns like the Chiralcel® series (e.g., OD-3R) are prime examples.[1][2]

  • Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), are particularly effective for separating underivatized amino acids in reversed-phase or polar organic modes.[3]

  • Crown Ether-based CSPs: These are specifically designed for the separation of primary amino acids.

  • Ligand Exchange CSPs: These columns utilize a chiral ligand, often an amino acid derivative, complexed with a metal ion (e.g., copper) to achieve separation.

Q4: Is derivatization of this compound necessary for chiral separation?

Derivatization is not always necessary but can be advantageous. Direct separation of underivatized amino acids is possible, especially with macrocyclic glycopeptide-based columns.[3] However, derivatization with a suitable agent (e.g., o-phthalaldehyde (B127526) (OPA)) can improve peak shape, enhance detection sensitivity (especially for UV or fluorescence detectors), and sometimes lead to better chiral resolution on certain columns.[2] The choice between direct and indirect (derivatization) methods depends on the specific analytical requirements, such as sensitivity and sample matrix.

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of this compound.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Incorrect Chiral Column Selection: The chosen CSP may not be suitable for this compound.

    • Solution: Screen a variety of chiral columns with different selectivities. Polysaccharide-based (e.g., Chiralcel OD-3R) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) columns are good starting points for amino acids.[2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for chiral recognition.

    • Solution:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol). Small changes can have a significant impact.

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is also a critical parameter to optimize.

  • Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase selectivity and resolution, but may also lead to broader peaks and longer retention times. Conversely, higher temperatures can improve peak efficiency.

Issue 2: Peak Tailing or Asymmetric Peaks

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.

    • Solution: Add a small amount of an acidic or basic modifier to the mobile phase. For example, 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (B46881) (DEA) for basic compounds can help to mask active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Irreproducible Retention Times

Possible Causes & Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require longer equilibration times than standard columns.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 30-60 minutes or until a stable baseline is achieved) before injecting the sample.

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time.

    • Solution: Prepare fresh mobile phase daily, especially if it contains volatile components or additives. Ensure proper mixing if using a gradient.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Derivatization (Adapted from D/L-Valine Separation)

This method involves pre-column derivatization with o-phthalaldehyde (OPA) followed by separation on a polysaccharide-based chiral column.[2]

1. Derivatization Procedure:

  • Prepare a solution of D/L-Valine-d8 in a suitable buffer (e.g., borate (B1201080) buffer).

  • Add a solution of OPA and a thiol (e.g., N-acetyl-L-cysteine).

  • Allow the reaction to proceed for a few minutes at room temperature to form the isoindole adducts.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-3R (150 x 4.6 mm, 3 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (optimization may be required)[2]

  • Detection: UV or Fluorescence, depending on the derivatization agent. For OPA adducts, fluorescence detection provides high sensitivity.

Method 2: Direct Separation using a Macrocyclic Glycopeptide-Based Column

This method is suitable for the direct analysis of underivatized this compound.[3]

1. Sample Preparation:

  • Dissolve the D/L-Valine-d8 sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A simple mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water. The addition of a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) acetate) can be used to optimize the separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be varied to optimize)

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry (MS).

Data Presentation

Table 1: Comparison of Chiral Columns for Valine Enantiomer Separation

Chiral Stationary Phase (CSP)Column ExampleTypical Mobile Phase ModeAdvantagesConsiderations
Polysaccharide-basedChiralcel OD-3RReversed-Phase, Normal PhaseBroad applicability, robust.May require derivatization for good peak shape and sensitivity.
Macrocyclic Glycopeptide-basedCHIROBIOTIC TReversed-Phase, Polar OrganicExcellent for underivatized amino acids, good for LC-MS.[3]Selectivity can be highly dependent on mobile phase pH and composition.
Ligand Exchange-AqueousHigh selectivity for amino acids.Mobile phase contains metal salts which may not be compatible with all detectors (e.g., MS).
Crown Ether-based-Aqueous/OrganicHighly specific for primary amines.Limited applicability to other compound classes.

Table 2: Example Chromatographic Data for D/L-Valine Separation (OPA Derivatized)

ParameterValue
Column Chiralcel OD-3R
Mobile Phase Optimized aqueous buffer/acetonitrile mixture
Temperature 40°C
Retention Time (D-Valine adduct) ~14.8 min
Retention Time (L-Valine adduct) ~16.0 min
Resolution (Rs) > 1.5 (baseline separation)
Note: These are example values adapted from a study on D/L-Valine and may require optimization for this compound.[2]

Visualizations

Chiral_Column_Selection_Workflow start Start: Separate this compound derivatization Derivatization needed? start->derivatization direct_analysis Direct Analysis derivatization->direct_analysis No indirect_analysis Indirect Analysis (with derivatization) derivatization->indirect_analysis Yes csp_screening_direct Screen Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) or Crown Ether CSPs direct_analysis->csp_screening_direct csp_screening_indirect Screen Polysaccharide (e.g., Chiralcel OD-3R) or Ligand Exchange CSPs indirect_analysis->csp_screening_indirect optimization Optimize Mobile Phase & Temperature csp_screening_direct->optimization csp_screening_indirect->optimization good_resolution Good Resolution? optimization->good_resolution end_success Method Optimized good_resolution->end_success Yes end_fail Re-evaluate CSP and/or Derivatization good_resolution->end_fail No

Caption: Workflow for Chiral Column Selection and Method Development.

Troubleshooting_Poor_Resolution start Poor/No Resolution check_column Verify Correct CSP Selection start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp mp_details Adjust Organic Modifier Ratio Adjust pH (Reversed Phase) Add Modifiers (TFA/DEA) optimize_mp->mp_details temp_details Test Lower Temperatures for Higher Selectivity Test Higher Temperatures for Better Efficiency optimize_temp->temp_details end_node Re-evaluate Method optimize_temp->end_node

Caption: Troubleshooting Guide for Poor Enantiomeric Resolution.

References

Baseline resolution issues in chiral chromatography of valine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding baseline resolution issues encountered during the chiral chromatography of valine enantiomers.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve common experimental issues.

Question: Why am I observing poor or no resolution between my valine enantiomer peaks?

Answer:

Poor or no resolution between valine enantiomers can stem from several factors, ranging from incorrect column selection to a suboptimal mobile phase composition. A systematic approach to troubleshooting this issue is recommended.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Not all chiral columns are effective for all enantiomers. Macrocyclic glycopeptide-based, polysaccharide-based, and Cinchona alkaloid-based columns are commonly used for the direct separation of Boc-L-Valine enantiomers[1]. If you are not using a column specifically designed for amino acid enantiomer separation, you may not achieve resolution.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts selectivity and resolution.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) can affect the interactions between the enantiomers and the CSP[2]. Experiment with different ratios of the organic modifier to the aqueous phase.

    • Additives: Mobile phase additives like triethylamine (B128534) (TEA) and formic acid (FA) can improve peak shape and resolution[1]. The ratio of these additives can also be optimized. For instance, for basic analytes, a higher proportion of acid might be beneficial, while for acidic analytes, a higher proportion of base may be required.

    • pH: The pH of the mobile phase can influence the ionization state of valine and the stationary phase, thereby affecting retention and selectivity[2].

  • Incorrect Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, reducing the flow rate can sometimes improve the resolution of enantiomers that are not fully separated.

  • Temperature Fluctuations: Temperature can affect the enantioselectivity of a separation on chiral stationary phases. Maintaining a constant and optimized column temperature is crucial for reproducible results. Increasing the column temperature to 40°C has been shown to separate interfering impurities in the analysis of OPA-derivatized valine enantiomers[3].

Troubleshooting Workflow for Poor Resolution:

PoorResolution start Start: Poor or No Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate for valine enantiomers? start->check_column csp_no Select a suitable CSP (e.g., macrocyclic glycopeptide, polysaccharide-based). check_column->csp_no No optimize_mobile_phase Optimize Mobile Phase Composition check_column->optimize_mobile_phase Yes csp_yes Yes organic_modifier Adjust organic modifier (e.g., Methanol, Acetonitrile) concentration. optimize_mobile_phase->organic_modifier additives Vary additives (e.g., TEA, FA) and their ratios. organic_modifier->additives ph Adjust mobile phase pH. additives->ph check_resolution Is resolution improved? ph->check_resolution check_resolution->optimize_mobile_phase No, re-optimize optimize_conditions Optimize Other Parameters check_resolution->optimize_conditions Yes resolution_no No resolution_yes Yes flow_rate Adjust flow rate (try decreasing). optimize_conditions->flow_rate temperature Optimize column temperature. flow_rate->temperature final_check Is baseline resolution achieved? temperature->final_check end End: Baseline Resolution Achieved final_check->end Yes consult Consult column manufacturer or further literature. final_check->consult No final_no No final_yes Yes

Caption: Troubleshooting workflow for poor or no resolution.

Question: What causes peak tailing in my chromatogram for valine enantiomers?

Answer:

Peak tailing can be caused by a variety of factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the valine enantiomers and the silica (B1680970) support of the stationary phase can lead to peak tailing. The use of mobile phase additives like triethylamine (TEA) can help to mask active sites on the silica and improve peak shape.

  • Column Overload: Injecting too much sample onto the column can lead to broad, tailing peaks. Try reducing the sample concentration or injection volume.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions that cause peak tailing. Ensure the pH is optimized for your specific CSP and analyte.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. It may be necessary to wash the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.

Question: I'm experiencing a drifting baseline. What could be the cause?

Answer:

A drifting baseline can be caused by several factors, often related to the HPLC system or the mobile phase.

Potential Causes and Solutions:

  • Column Not Equilibrated: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Slow equilibration may occur when using mobile phase additives at high concentrations.

  • Mobile Phase Issues:

    • Incomplete Mixing: If you are using a gradient or mixing solvents online, ensure they are being mixed properly.

    • Decomposition: One of the mobile phase components may be slowly decomposing.

    • Contamination: The mobile phase may be contaminated.

  • Detector Issues: The detector lamp may be failing, or the detector cell may be contaminated or have trapped air bubbles.

  • Temperature Fluctuations: Poor temperature control of the column compartment can lead to baseline drift.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for chiral separation of valine enantiomers?

A1: The two primary approaches are direct and indirect methods.

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) to directly separate the enantiomers. Common CSPs for valine include macrocyclic glycopeptide-based, polysaccharide-based, and Cinchona alkaloid-based columns[1].

  • Indirect Methods: These involve derivatizing the valine enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column[1]. A common derivatization reagent is o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC)[1].

Q2: How does mobile phase composition affect the resolution of valine enantiomers?

A2: Mobile phase composition is a powerful tool for tuning chiral selectivity[4].

  • Organic Modifiers: Solvents like methanol and acetonitrile (B52724) can influence the interactions between the analytes and the CSP. Their concentration can be adjusted to optimize resolution[2].

  • Additives: Acidic and basic additives, such as formic acid (FA) and triethylamine (TEA), can significantly impact separations[1][4]. They can improve peak shape and selectivity by modifying the ionization states of the analyte and stationary phase.

  • Water Content: In some cases, the presence of water in the mobile phase can have a positive effect on enantioselectivity[5].

Q3: Can the elution order of valine enantiomers be reversed?

A3: Yes, in some cases, the elution order can be reversed. This is highly desirable for trace analysis. The use of certain mobile phase modifiers can sometimes invert the elution order[4]. Additionally, using a CSP with the opposite chirality, such as a crown-ether CSP available in both (+) and (-) conformations, allows for the inversion of the elution order of D- and L-isomers[6].

Q4: What is the "additive memory effect" in chiral chromatography?

A4: The additive memory effect refers to the persistence of mobile phase additives on the chiral stationary phase, which can impact the reproducibility of separations, especially when switching between different methods or mobile phases on the same column[7]. It is crucial to have dedicated columns for specific methods or to employ rigorous column washing procedures to mitigate this effect[7].

Logical Relationship of Factors Affecting Separation:

FactorsAffectingSeparation cluster_method Chromatographic Method cluster_outcome Separation Outcome CSP Chiral Stationary Phase (e.g., Polysaccharide, Glycopeptide) Resolution Resolution (Rs) CSP->Resolution MobilePhase Mobile Phase (Organic Modifier, Additives, pH) MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime PeakShape Peak Shape (Tailing, Asymmetry) MobilePhase->PeakShape Temperature Column Temperature Temperature->Resolution Temperature->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime

Caption: Factors influencing chiral separation outcomes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of valine enantiomers.

Table 1: Performance of Different HPLC Methods for Chiral Separation of Boc-DL-Valine

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min) (L-enantiomer)tR2 (min) (D-enantiomer)Resolution (Rs)Selectivity (α)
Direct HPLCCHIROBIOTIC R20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.11.05.436.32>1.5 (estimated)1.16

Data sourced from a comparative guide on HPLC methods for Boc-L-Valine.[1]

Table 2: Chromatographic Data for OPA-Derivatized Valine Enantiomers

ParameterD-ValineL-Valine
Retention Time (min)14.816.0

Conditions: Chiralcel OD-3R column, optimized method with column temperature at 40°C.[3]

Detailed Experimental Protocols

Protocol 1: Direct Chiral Separation of Boc-DL-Valine

This protocol is based on the direct HPLC method using a macrocyclic glycopeptide-based CSP[1].

  • Objective: To achieve direct chiral separation of Boc-DL-Valine enantiomers.

  • Instrumentation: HPLC system with UV detection.

  • Column: CHIROBIOTIC R

  • Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve Boc-DL-Valine in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the CHIROBIOTIC R column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis under the specified conditions.

    • The expected retention times are approximately 5.43 minutes for the L-enantiomer and 6.32 minutes for the D-enantiomer.

Protocol 2: Indirect Chiral Separation of Valine via Derivatization

This protocol describes the indirect method involving pre-column derivatization with OPA/IBLC followed by reversed-phase HPLC[1][3].

  • Objective: To determine the enantiomeric composition of valine after derivatization.

  • Instrumentation: HPLC system with UV or fluorescence detection.

  • Derivatization Reagent: o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC)[1] or o-phthalaldehyde/3-mercaptopropionic acid (OPA-R)[3].

  • Column: A standard achiral reversed-phase column (e.g., C18) or a chiral column like Chiralcel OD-3R for the separation of the derivatized adducts[3].

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% H3PO4 in water) and an organic modifier (e.g., acetonitrile) is typically used[3].

  • Procedure:

    • Derivatization:

      • To an aqueous solution of valine, add a solution of the OPA reagent in a basic buffer (e.g., borate (B1201080) buffer).

      • Allow the reaction to proceed at room temperature for a few minutes.

      • Quench the reaction by adding an acidic solution[1].

    • Chromatographic Analysis:

      • Equilibrate the column with the initial mobile phase conditions.

      • Inject the derivatized sample.

      • Run the chromatographic analysis using the optimized method. For example, with a Chiralcel OD-3R column and a temperature of 40°C, baseline resolution of the OPA D-Valine and OPA L-Valine adducts can be achieved with retention times of approximately 14.8 and 16.0 minutes, respectively[3].

References

Technical Support Center: D-Valine-d8 in Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on the fragmentation pattern of D-Valine-d8 in tandem mass spectrometry (MS/MS), along with troubleshooting advice and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in mass spectrometry?

A1: this compound is predominantly used as a stable isotope-labeled (SIL) internal standard for the accurate quantification of valine in complex biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis as it compensates for variations during sample preparation, chromatography, and ionization.[2]

Q2: What is the mass shift of this compound compared to its unlabeled counterpart?

A2: this compound has a mass shift of +8 Da compared to unlabeled valine due to the replacement of eight hydrogen atoms with deuterium (B1214612) atoms. This significant mass difference allows for the clear differentiation between the labeled and unlabeled forms in a mass spectrometer.

Q3: How can I confirm the isotopic purity of my this compound standard?

A3: The isotopic purity of a deuterated standard is crucial for accurate quantification.[3] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for evaluating the isotopic enrichment and confirming the structural integrity of deuterated compounds like this compound.[3]

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

The fragmentation of this compound in tandem mass spectrometry is characterized by specific neutral losses and the formation of diagnostic product ions. The exact fragmentation pattern and ion abundances can vary depending on the instrument and experimental conditions (e.g., collision energy).

Predicted Fragmentation of this compound (Precursor Ion [M+H]⁺: m/z 126.2)

Based on the general fragmentation of amino acids, the following table summarizes the expected major product ions for this compound. The fragmentation of valine typically involves the loss of the carboxyl group (COOH) and subsequent cleavages.[4] For this compound, the masses of the fragments will be shifted depending on the number of deuterium atoms retained.

Precursor Ion (m/z)Proposed FragmentNeutral LossProduct Ion (m/z)Description
126.2[M+H-H₂O]⁺H₂O108.2Loss of a water molecule
126.2[M+H-HCOOH]⁺HCOOH80.2Loss of the formic acid (carboxyl group)
126.2[M+H-C₃D₇]⁺C₃D₇79.1Loss of the deuterated isopropyl group
80.2[M+H-HCOOH-CD₃]⁺CD₃63.1Subsequent loss of a deuterated methyl group from the m/z 80.2 fragment

Experimental Protocols

Protocol 1: Sample Preparation for Quantification of Valine in Plasma

This protocol outlines a standard procedure for protein precipitation to extract valine from a plasma sample using this compound as an internal standard.

  • Spiking the Internal Standard: To a 100 µL aliquot of the plasma sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).[1]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate the proteins.[1]

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).[1]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general starting point for the LC-MS/MS analysis of valine and this compound. Optimization of these parameters for your specific instrument and application is recommended.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.[6]

  • Mobile Phase A: 0.1% formic acid in water.[5][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5][6]

  • Gradient: A typical gradient would be 5-95% B over 5 minutes.[6]

  • Flow Rate: 0.3-0.5 mL/min.[6]

  • Injection Volume: 5-10 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions:

    • L-Valine: Monitor the transition from the precursor ion (m/z 118.1) to a specific product ion (e.g., m/z 72.1).

    • This compound: Monitor the transition from the deuterated precursor ion (m/z 126.2) to a corresponding product ion (e.g., m/z 80.2).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal for this compound Incorrect MS parameters.Verify the precursor and product ion m/z values. Perform a direct infusion of a standard solution to optimize ion source parameters.[6]
Poor ionization.Experiment with both positive and negative ion modes. Adjust mobile phase pH with additives like formic acid (positive mode) or ammonium (B1175870) hydroxide (B78521) (negative mode).[6]
Sample degradation.Prepare fresh standards and samples. Ensure proper storage conditions.[6]
Inconsistent Quantitative Results Differential matrix effects.Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus a post-extraction spiked matrix sample.[3]
Poor chromatographic resolution.Optimize the LC gradient to ensure baseline separation from interfering peaks.
Suspected Deuterium Back-Exchange Unstable label position.While the deuterium atoms on the carbon backbone of this compound are generally stable, exposure to harsh pH or high temperatures during sample processing could potentially lead to back-exchange.
In-source fragmentation.The deuterated internal standard may lose a deuterium atom in the ion source. Optimize ion source conditions to minimize in-source fragmentation.[8]

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 126.2 frag1 [M+H-H₂O]⁺ m/z 108.2 precursor->frag1 - H₂O frag2 [M+H-HCOOH]⁺ m/z 80.2 precursor->frag2 - HCOOH frag3 [M+H-C₃D₇]⁺ m/z 79.1 precursor->frag3 - C₃D₇ Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with this compound start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify Valine calculate->quantify

References

Technical Support Center: D-Valine-d8 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Valine-d8 derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

Derivatization is a crucial step for the analysis of this compound, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and sometimes for Liquid Chromatography-Mass Spectrometry (LC-MS). The main goals are to:

  • Increase Volatility: For GC-MS analysis, amino acids must be converted into more volatile counterparts.[1][2]

  • Enhance Thermal Stability: Derivatization increases the stability of the molecule at the high temperatures used in GC.[2]

  • Improve Chromatographic Properties: It can lead to better peak shape, improved resolution, and increased signal intensity.[1][3]

  • Enhance Ionization Efficiency: For LC-MS, derivatization can improve the ionization of amino compounds, which can be challenging for some molecules.[4]

Q2: My derivatization of this compound appears incomplete. What are the common causes?

Incomplete derivatization is a frequent issue that can stem from several factors. The most common causes include:

  • Suboptimal pH: The reaction pH is critical. For many common derivatization reactions involving amino groups, basic conditions (typically pH 8-10) are required to deprotonate the amine, making it nucleophilic.[5] If the pH is too low, the reaction will be incomplete.

  • Incorrect Reagent-to-Sample Ratio: An insufficient molar excess of the derivatizing reagent can lead to incomplete reactions, especially for less reactive amino acids. Conversely, a very large excess can cause issues with chromatography.[5]

  • Presence of Water/Moisture: High water content in the sample can lead to the hydrolysis of the derivatization reagent, reducing its availability to react with this compound.[5]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion. While room temperature is often sufficient, some sterically hindered molecules like valine may require longer times or slightly elevated temperatures (e.g., 30-60°C).[1][5]

  • Improper Sample Mixing: Not mixing the sample promptly and thoroughly after adding the reagent can lead to localized areas of incomplete reaction.[6]

  • Degraded Reagent: Derivatization reagents can degrade if stored improperly or if they are past their expiration date.[6]

Q3: How do I select the appropriate derivatization reagent for this compound?

The choice of reagent depends primarily on the analytical technique you are using:

  • For GC-MS: Silylation reagents (e.g., N-Methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) are widely used, often following a methoximation (MeOx) step to protect carbonyl groups.[1] Alkyl chloroformates are also a robust option.[7]

  • For LC-MS: While this compound can sometimes be analyzed without derivatization, reagents are used to improve retention on reversed-phase columns and enhance sensitivity.[4] Common options include o-phthalaldehyde (B127526) (OPA) for primary amines, 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines, and urea.[3][8][9]

Q4: Can the deuterium (B1214612) label on this compound be lost during derivatization?

Isotopic exchange (the replacement of deuterium with hydrogen) is a potential concern, especially under harsh conditions.

  • Label Position: The deuterium atoms in this compound are on carbon atoms, which are generally stable. Labels on heteroatoms (like -NH or -OH) are much more susceptible to exchange.[10]

  • Reaction Conditions: Extreme pH (highly acidic or basic) and elevated temperatures can increase the risk of back-exchange.[10] It is crucial to follow optimized protocols to minimize this risk.

Q5: Why is the signal for my derivatized this compound inconsistent?

Signal variability can be traced back to several sources:

  • Incomplete or Non-reproducible Derivatization: If the reaction conditions are not precisely controlled (e.g., temperature, time, pH), the yield of the derivatized product will vary between samples.[11]

  • Sample Preparation Issues: Inaccurate pipetting, incomplete mixing, or degradation of the analyte during processing can all lead to inconsistent results.[12]

  • Matrix Effects: In complex biological samples, other molecules can co-elute and interfere with the ionization of your derivatized analyte, causing ion suppression or enhancement.[12][13] Using a stable isotope-labeled internal standard like this compound is the primary strategy to correct for this.[13]

  • Instability of Derivatives: Some derivatives are not stable over long periods. For example, trimethylsilyl (B98337) (TMS) derivatives can degrade within hours if not stored properly (e.g., at -20°C).[2]

Troubleshooting Guide for Incomplete Derivatization

This guide provides a systematic approach to diagnosing and solving common issues related to the derivatization of this compound.

Observed Problem Potential Cause Recommended Solution
Low or No Product Peak 1. Degraded Reagent: Reagent has expired or was stored improperly.[6] 2. Incorrect pH: Reaction medium is not sufficiently basic. 3. Insufficient Heat/Time: Reaction did not proceed to completion.[5]1. Use a fresh, properly stored vial of derivatizing reagent. 2. Ensure the sample is buffered to the optimal pH range for the chosen reagent (e.g., pH 8-10).[5] 3. Increase reaction time or temperature moderately (e.g., from 20 min to 60 min, or from room temp to 40-50°C).[5] Monitor for degradation.
High Variability in Peak Area (Poor Reproducibility) 1. Inconsistent Reaction Conditions: Temperature, time, or mixing is not uniform across samples.[11] 2. Moisture Contamination: Water is hydrolyzing the reagent inconsistently. 3. Sample Matrix Interference: Complex samples are affecting reaction efficiency.1. Use a heat block for consistent temperature and a vortex for thorough mixing. Precisely time the reaction steps.[6] 2. Dry samples completely before adding the reagent. Use anhydrous solvents. 3. Perform a sample cleanup (e.g., protein precipitation, SPE) before derivatization.[7]
Presence of Unreacted this compound Peak 1. Insufficient Reagent: Molar excess of the reagent is too low. 2. Steric Hindrance: Valine's structure can slow the reaction.1. Increase the molar excess of the derivatization reagent (e.g., from 4x to 6x). 2. Increase reaction time and/or temperature to overcome the kinetic barrier.[5]
Multiple Derivative Peaks or Byproducts 1. Excess Reagent: A large excess of unreacted reagent or its hydrolysis products can cause interfering peaks.[5] 2. Side Reactions: The derivatization conditions may be too harsh, causing degradation or side reactions.1. Quench the reaction effectively (e.g., with a mild acid).[5] If necessary, use a post-derivatization cleanup step (e.g., liquid-liquid extraction) to remove excess reagent.[5] 2. Re-optimize the reaction temperature and time, avoiding excessive heat.

Data Presentation: Optimizing Reaction Parameters

To ensure complete derivatization, a systematic optimization of key parameters is often necessary. The following table summarizes these parameters and their typical starting points for common amino acid derivatization methods.

ParameterTypical Range / Starting PointImpact on Derivatization
pH 8.0 - 10.0 (using borate (B1201080) or carbonate buffer)Critical. Must be basic to deprotonate the amino group for nucleophilic attack. Incomplete reaction is common if pH is too low.[5]
Temperature Room Temperature to 60°CHigher temperatures can increase reaction rates but may also lead to degradation of the analyte or reagent.[5] 30°C is an optimized temperature for some GC-MS methods.[1]
Reaction Time 10 - 60 minutesShould be optimized to ensure the reaction reaches completion. A good starting point is 20-30 minutes.[1][5]
Reagent Molar Excess 4x - 6x over the total amino acid concentrationAn insufficient excess will result in incomplete derivatization. A very large excess can cause chromatographic interference.[5]
Solvent Aprotic solvents (e.g., Acetonitrile, Acetone)Must be able to dissolve both the analyte and the reagent. High water content should be avoided.[5]

Experimental Protocols

Protocol 1: General Silylation for GC-MS Analysis (e.g., using MSTFA)

This protocol describes a common two-step derivatization for analyzing amino acids like this compound by GC-MS.

Materials:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)

  • N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous solvents (Pyridine, Acetonitrile)

  • Heat block or oven

Procedure:

  • Drying: Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • Methoximation: Add 20 µL of MeOx in pyridine to the dried sample. Vortex thoroughly.[1]

  • Incubate the mixture at 30°C for 60 minutes to protect aldehyde and ketone groups.[1]

  • Silylation: Add 80 µL of MSTFA to the mixture. Vortex thoroughly.[1]

  • Incubate the mixture at 30°C for 30 minutes.[1]

  • Analysis: The sample is now ready for injection into the GC-MS system. Note that TMS derivatives should be analyzed promptly or stored at -20°C to prevent degradation.[2]

Protocol 2: General Derivatization for LC-MS Analysis (e.g., using (S)-NIFE)

This protocol provides a general guideline for derivatizing this compound for reversed-phase LC-MS analysis.

Materials:

  • This compound sample solution

  • Derivatizing agent solution (e.g., 1% (S)-NIFE in acetonitrile)[5]

  • Base/Buffer (e.g., 50 mM Sodium tetraborate (B1243019) buffer, pH 9.0)[5][11]

  • Quenching solution (e.g., 5% Acetic Acid or Formic Acid)[5]

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: In a microvial, combine 100 µL of the this compound sample with 100 µL of the borate buffer.

  • Reagent Addition: Add 100 µL of the derivatizing agent solution.

  • Reaction: Vortex the mixture immediately and incubate at room temperature for 20 minutes.[5] This time may need optimization.

  • Quenching: Stop the reaction by adding 50 µL of the quenching solution.[5] This step is important for achieving reproducible results and preventing further side reactions.[11]

  • Analysis: The sample is now ready for injection into the LC-MS system.

Visualizations

troubleshooting_workflow start Incomplete Derivatization Observed check_reagent Check Reagent (Age, Storage, Concentration) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok No Issue replace_reagent Action: Use Fresh Reagent Increase Molar Excess check_reagent->replace_reagent Issue Found check_ph Verify Reaction pH (Is it optimal, e.g., 8-10?) ph_ok pH OK check_ph->ph_ok No Issue adjust_ph Action: Adjust pH with Buffer check_ph->adjust_ph Issue Found check_conditions Review Reaction Conditions (Time, Temperature, Mixing) cond_ok Conditions OK check_conditions->cond_ok No Issue optimize_conditions Action: Increase Time/Temp Ensure Thorough Mixing check_conditions->optimize_conditions Issue Found check_sample Assess Sample (Presence of water? Complex matrix?) prep_sample Action: Dry Sample Thoroughly Perform Sample Cleanup check_sample->prep_sample Issue Found end_node Re-analyze Sample check_sample->end_node No Issue, Check Instrument reagent_ok->check_ph ph_ok->check_conditions cond_ok->check_sample replace_reagent->end_node adjust_ph->end_node optimize_conditions->end_node prep_sample->end_node

Caption: A step-by-step workflow for troubleshooting incomplete derivatization.

optimization_workflow start Goal: Complete Derivatization of this compound step1 1. Select Reagent (Based on GC-MS or LC-MS) start->step1 step2 2. Establish Baseline Conditions (Use standard protocol) step1->step2 step3 3. Optimize pH (Test range from 8.0 to 10.5) step2->step3 step4 4. Optimize Reagent Concentration (Test molar excess, e.g., 2x to 8x) step3->step4 step5 5. Optimize Time & Temperature (Test 10-60 min; RT to 60°C) step4->step5 step6 6. Validate Method (Assess reproducibility, linearity, and recovery) step5->step6 end_node Final Optimized Protocol step6->end_node

Caption: Logical workflow for optimizing a derivatization protocol.

References

Technical Support Center: D-Valine-d8 Calibration and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with D-Valine-d8 calibration curves in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves for this compound?

A1: Non-linearity in this compound calibration curves, particularly when using LC-MS/MS, can stem from several factors. The most common causes include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with this compound and its internal standard, leading to ion suppression or enhancement in the mass spectrometer's ion source. This can alter the analyte's response and cause deviations from linearity.[1][2]

  • Detector Saturation: At high concentrations, the analyte signal can overwhelm the mass spectrometer's detector, leading to a plateauing of the response and a loss of linearity at the upper end of the calibration range.

  • Ion Source Saturation: Similar to detector saturation, high concentrations of the analyte and other matrix components can lead to competition for ionization in the ESI source, resulting in a non-linear response.

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard (IS) can influence linearity. An IS concentration that is too low or too high relative to the analyte concentrations can lead to poor performance.

  • Suboptimal Regression Model: Using a simple linear regression model without appropriate weighting may not accurately describe the relationship between concentration and response, especially when there is heteroscedasticity (non-constant variance) in the data.[3]

Q2: How can I determine if matrix effects are causing my linearity issues?

A2: A post-extraction addition experiment is a common method to assess matrix effects. This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix from at least six different sources. A significant difference in the signal indicates the presence of matrix effects. The coefficient of variation (CV) of the matrix factor should ideally be ≤15%.

Q3: What is a suitable regression model for this compound calibration curves?

A3: While a linear regression model is often preferred for its simplicity, it may not always be appropriate for LC-MS/MS data, which often exhibits heteroscedasticity. A weighted linear regression, typically with a weighting factor of 1/x or 1/x², is often more suitable.[3] The 1/x² weighting factor gives more weight to the lower concentration points, which often have smaller variances, resulting in a better fit of the calibration curve.[3] In some cases, a quadratic regression model may be necessary to accurately describe the calibration curve.

Q4: Can the concentration of the this compound internal standard affect linearity?

A4: Yes, the concentration of the internal standard is crucial. If the internal standard response is not consistent across the calibration range, it can lead to non-linearity in the analyte/IS response ratio. In some instances, increasing the internal standard concentration to a level higher than the upper limit of quantification (ULOQ) has been shown to improve linearity, potentially by mitigating saturation effects.[4] However, this should be carefully evaluated during method development.

Troubleshooting Guides

Issue: Non-Linearity at High Concentrations

If you observe a loss of linearity at the upper end of your this compound calibration curve, follow this troubleshooting workflow:

A Observe Non-Linearity at High Concentrations B Dilute Highest Standard (e.g., 1:2 or 1:5) A->B C Analyze Diluted Standard B->C D Does the back-calculated concentration fall on the linear portion of the curve? C->D E Detector or Ion Source Saturation is Likely D->E Yes F Investigate Other Causes: - Matrix Effects - Dimer/Multimer Formation D->F No G Remediation for Saturation: - Reduce injection volume - Dilute samples - Narrow the calibration range E->G H Remediation for Other Causes: - Improve sample cleanup - Optimize chromatography - Adjust mobile phase pH F->H

Caption: Troubleshooting workflow for high-concentration non-linearity.

Issue: Poor Correlation Coefficient (r²) and Overall Non-Linearity

For calibration curves with a poor correlation coefficient (typically r² < 0.99) and inconsistent results across the entire concentration range, consider the following:

A Poor Correlation Coefficient (r²) B Evaluate Sample Preparation A->B C Evaluate Chromatographic Conditions A->C D Evaluate Regression Model A->D E Inconsistent Extraction Recovery? Inadequate Removal of Interferences? B->E F Co-elution of Analyte and Interferences? Poor Peak Shape? C->F G Inappropriate Weighting Factor? Linear Model Not Suitable? D->G H Optimize Sample Preparation: - Test different protein precipitation solvents - Consider Solid Phase Extraction (SPE) E->H I Optimize Chromatography: - Adjust gradient profile - Change column chemistry F->I J Optimize Regression: - Apply 1/x or 1/x² weighting - Evaluate quadratic fit G->J

Caption: Troubleshooting workflow for poor correlation coefficient.

Data Presentation

The following tables summarize representative data from a validated LC-MS/MS method for D-Valine, comparing different experimental conditions.

Table 1: Impact of Sample Preparation on Calibration Curve Linearity

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)
Linear Range (ng/mL) 10 - 500010 - 5000
Correlation Coefficient (r²) 0.99850.9992
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Mean Accuracy (%) 98.5101.2
Mean Precision (%CV) 4.83.5

Table 2: Effect of Regression Weighting on Accuracy at Low Concentrations

Concentration (ng/mL)No Weighting (% Accuracy)1/x Weighting (% Accuracy)1/x² Weighting (% Accuracy)
10 (LLOQ) 85.295.899.1
25 92.197.5100.5
100 98.799.8101.0
5000 (ULOQ) 102.5101.5100.8

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of D-Valine from plasma or serum samples.

  • Aliquoting: To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration should be optimized during method development, e.g., 100 ng/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of D-Valine and this compound. These parameters should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (D-Valine) To be determined experimentally (e.g., m/z 118 -> 72)
MRM Transition (this compound) To be determined experimentally (e.g., m/z 126 -> 79)
Collision Energy Optimized for each transition
Source Temperature 500°C

Visualization of Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Evaporation of Supernatant D->E F Reconstitution E->F G LC Separation F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Calculate Area Ratio (Analyte/IS) I->J K Quantification using Calibration Curve J->K

Caption: Experimental workflow for this compound quantification.

References

Validation & Comparative

D-Valine-d8 vs. Non-Deuterated D-Valine: A Comparative Guide for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of D-Valine-d8 and non-deuterated D-Valine as internal standards, supported by experimental principles and data.

Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. This guide will delve into a detailed comparison of this compound and its non-deuterated counterpart, providing a clear rationale for the superior performance of the deuterated analog.

Physicochemical Properties

The primary distinction between this compound and non-deuterated D-Valine lies in their isotopic composition, which results in a difference in molecular weight. This mass shift is fundamental to their differentiation in mass spectrometric analysis.

PropertyD-ValineThis compound
Chemical Formula C₅H₁₁NO₂C₅H₃D₈NO₂
Molecular Weight 117.15 g/mol 125.20 g/mol
CAS Number 640-68-6Not specified, but L-Valine-d8 is 35045-72-8
Appearance White to off-white crystalline powderWhite solid
Isotopic Purity Not Applicable≥98 atom % D

Performance Comparison as an Internal Standard

The use of a deuterated internal standard like this compound offers significant advantages in analytical performance, particularly in complex biological matrices where matrix effects can be a major source of error.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated D-Valine (Structural Analog IS)Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 10%< 20%≤ 15%
Recovery (% CV) < 10%< 20%Consistent and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and based on typical performance of deuterated vs. non-deuterated internal standards.

The superior performance of this compound is attributed to its ability to co-elute with the analyte and experience nearly identical ionization suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

A robust and validated analytical method is essential for reliable results. The following provides a detailed protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of an analyte (e.g., L-Valine) in a biological matrix.

Sample Preparation: Protein Precipitation
  • To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the this compound internal standard solution at a pre-determined concentration.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte and IS specific (to be optimized)

Visualizing the Workflow and Rationale

To better understand the experimental process and the advantages of a deuterated internal standard, the following diagrams illustrate the analytical workflow and the principle of matrix effect compensation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integrate Peak Integration LC_MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A typical workflow for quantitative bioanalysis using an internal standard.

Matrix_Effect_Compensation cluster_non_deuterated Non-Deuterated IS cluster_deuterated Deuterated IS Analyte1 Analyte Matrix1 Matrix Effect Analyte1->Matrix1 Unequal Suppression IS1 Non-Deuterated IS IS1->Matrix1 Result1 Inaccurate Quantification Matrix1->Result1 Analyte2 Analyte Matrix2 Matrix Effect Analyte2->Matrix2 Equal Suppression IS2 This compound IS2->Matrix2 Result2 Accurate Quantification Matrix2->Result2

Caption: Principle of matrix effect compensation by a deuterated internal standard.

References

A Comparative Guide to D-Valine-d8 and L-Valine-d8 as Internal Standards for L-Valine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and reproducible results. When quantifying the essential amino acid L-valine, researchers are presented with a choice between two deuterated enantiomers as internal standards: L-Valine-d8, the isotopic analog of the analyte, and D-Valine-d8, its mirror image. This guide provides an objective comparison of their performance, supported by established analytical principles and experimental considerations.

The Critical Role of Internal Standards

Internal standards are essential in LC-MS workflows to correct for variability during sample preparation, chromatography, and ionization.[1] An ideal internal standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, thus ensuring accurate quantification.[2] SIL internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte.[3]

Core Comparison: this compound vs. L-Valine-d8

The primary distinction between using this compound and L-Valine-d8 lies in their stereochemistry and the potential for chromatographic separation from the analyte, L-valine.

  • L-Valine-d8: As the isotopic analog of the native analyte, it is expected to have nearly identical chromatographic behavior. However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart.[3][4]

  • This compound: Being the enantiomer, it has the same mass as L-Valine-d8 but can be chromatographically separated from L-valine using a chiral column.[5] This separation can be advantageous in preventing potential cross-contamination of the analyte signal from any unlabeled L-valine impurity in the internal standard. However, if the chiral separation is not baseline, or if an achiral column is used where they co-elute, the same considerations as for L-Valine-d8 apply.

Data Presentation: Performance Characteristics

Performance ParameterL-Valine-d8This compoundRationale
Linearity (r²) >0.99>0.99Both are expected to exhibit excellent linearity over a defined concentration range.
Intra-day Precision (%RSD) <15%<15%Both should provide high precision in repeated measurements within the same day.
Inter-day Precision (%RSD) <15%<15%Both are expected to show good reproducibility across different days.
Accuracy (% Recovery) 85-115%85-115%Both should enable accurate quantification of L-valine.
Matrix Effect Compensation for co-eluting matrix effects is generally good, but can be compromised by chromatographic shifts due to the isotope effect.[4]If chromatographically separated from L-valine, it may not perfectly compensate for matrix effects occurring at the exact retention time of L-valine. If they co-elute on an achiral column, the performance is similar to L-Valine-d8.
Potential for Cross-talk Low, but depends on the mass resolution of the instrument and the isotopic purity of the standard.Very low, as it is chromatographically separated from L-valine on a chiral column.

Experimental Protocols

A generalized experimental protocol for the quantification of L-valine in human plasma using either this compound or L-Valine-d8 as an internal standard is provided below.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add 20 µL of the internal standard solution (this compound or L-Valine-d8 in a suitable solvent, e.g., 50:50 methanol:water) to achieve a final concentration of 50 ng/mL.

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Chromatographic Column:

    • For L-Valine-d8: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • For This compound: A chiral column (e.g., a crown ether-based stationary phase) is required to achieve enantiomeric separation.[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • MRM Transitions:

    • L-Valine: Precursor ion > Product ion (e.g., m/z 118.1 > 72.1)

    • L-Valine-d8 / this compound: Precursor ion > Product ion (e.g., m/z 126.1 > 78.1)

Mandatory Visualizations

L-Valine Catabolic Pathway

The following diagram illustrates the major steps in the catabolism of L-valine, which is ultimately converted to succinyl-CoA and enters the citric acid cycle.[6][7]

L_Valine_Pathway L_Valine L-Valine alpha_Ketoisovalerate α-Ketoisovalerate L_Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation (BCKDH complex) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Series of enzymatic reactions TCA_Cycle Citric Acid Cycle (TCA) Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of L-Valine.

Experimental Workflow for L-Valine Quantification

This diagram outlines the key steps in a typical bioanalytical workflow for quantifying L-valine using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (D- or L-Valine-d8) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Dry and Reconstitute Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantify Quantification (Analyte/IS Ratio) LC_MS->Quantify

Caption: LC-MS/MS experimental workflow.

Conclusion and Recommendations

Both this compound and L-Valine-d8 are suitable internal standards for the quantification of L-valine. The choice between them depends on the specific requirements of the assay and the available instrumentation.

  • L-Valine-d8 is a good choice for routine analysis, especially when using standard reversed-phase chromatography. However, it is crucial to assess the potential for chromatographic separation from L-valine due to the deuterium (B1214612) isotope effect during method development. If a significant shift is observed, it could compromise the accuracy of the results.[4]

  • This compound is an excellent option when a chiral separation method is employed. This approach minimizes the risk of isotopic cross-contamination and can provide a cleaner analytical signal. However, it requires the use of a more specialized and potentially more expensive chiral column.

For the highest level of analytical rigor, particularly in regulated environments, the use of a ¹³C or ¹⁵N-labeled L-Valine internal standard would be the preferred choice, as these heavier isotopes have a negligible isotope effect and are less prone to back-exchange, ensuring co-elution with the analyte.[2] When these are not available, a careful evaluation of the deuterated options is necessary to ensure a robust and reliable method.

References

D-Valine-d8 in Analytical Method Cross-Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cross-validation of analytical methods is a critical step to ensure data integrity and reliability, particularly in regulated environments.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This guide provides an objective comparison of analytical method performance using D-Valine-d8 as a SIL-IS against an alternative, a structural analog internal standard.

The core principle behind using an internal standard is to account for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[4] A SIL-IS, like this compound, is chemically almost identical to the analyte of interest (D-Valine), with the key difference being the increased mass due to the deuterium (B1214612) atoms.[5] This near-identical physicochemical behavior allows it to closely track the analyte throughout the entire analytical process, providing superior correction for potential errors compared to a structural analog.[3][6]

Performance Comparison: this compound vs. Structural Analog Internal Standard

The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method.[2] The following table summarizes the expected performance characteristics when comparing this compound to a structural analog internal standard in a hypothetical cross-validation study for the quantification of D-Valine.

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale for Difference
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more variableThis compound co-elutes with and experiences nearly identical matrix effects as the analyte, leading to better correction. Structural analogs may have different chromatographic retention and ionization efficiencies.[7]
Precision (%RSD) Lower Relative Standard Deviation (e.g., <5%)Higher Relative Standard Deviation (e.g., <15%)The consistent tracking of the analyte by the SIL-IS minimizes variability in sample processing and instrument response.
Matrix Effect Compensation High degree of compensationVariable compensationAs a SIL-IS, this compound is affected by matrix components in the same way as the analyte, effectively canceling out ion suppression or enhancement.[2]
Recovery Correction ExcellentVariableThe extraction efficiency of this compound will closely mimic that of the analyte due to their similar chemical properties.[8]
Linearity (r²) Typically >0.995May be lower and more variableThe consistent analyte-to-IS ratio provided by a SIL-IS generally results in a more linear calibration curve across the dynamic range.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for successful bioanalytical method validation and cross-validation.[7] Below are key experimental methodologies.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.[9]

  • Aliquoting : In a microcentrifuge tube, add 100 µL of the biological sample (blank, calibration standard, quality control, or unknown).

  • Internal Standard Spiking : Add a fixed amount of the internal standard working solution (either this compound or the structural analog) to each sample, except for the blank matrix.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis, which should be optimized for the specific analyte and instrument.

  • Liquid Chromatography (LC):

    • Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is often a suitable starting point. For highly polar analytes, a HILIC column may be more appropriate.[9]

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5-10 µL.[5]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode : Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions : These must be empirically determined by infusing pure D-Valine and this compound into the mass spectrometer. For D-Valine, a potential transition is m/z 118 -> 72. For this compound, the precursor ion would have a mass shift of +8 (m/z 126), and the product ion would need to be determined experimentally.[9]

Method Validation Parameters

According to regulatory guidelines from the FDA, EMA, and ICH, a full bioanalytical method validation should assess the following key parameters[7][10][11]:

  • Selectivity and Specificity : The ability to differentiate and quantify the analyte from other components in the sample.[7]

  • Accuracy and Precision : The closeness of measured values to the true value and the reproducibility of measurements, respectively.[7]

  • Calibration Curve and Linearity : The relationship between the instrument response and the known concentration of the analyte.[7]

  • Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[12]

  • Matrix Effect : The influence of co-eluting matrix components on the ionization of the analyte.[2]

  • Recovery : The extraction efficiency of the analytical method.[9]

  • Stability : The stability of the analyte in the biological matrix under different storage and processing conditions.[12]

Diagrams

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis and Comparison prep_samples Prepare two sets of calibration standards and QCs in biological matrix spike_a Spike Set A with this compound (SIL-IS) prep_samples->spike_a spike_b Spike Set B with Structural Analog IS prep_samples->spike_b extract Process all samples using the established extraction procedure (e.g., Protein Precipitation) spike_a->extract spike_b->extract lcms_a Analyze Set A extract->lcms_a lcms_b Analyze Set B extract->lcms_b curve_a Construct calibration curve for Set A (Analyte/SIL-IS ratio vs. Concentration) lcms_a->curve_a curve_b Construct calibration curve for Set B (Analyte/Analog-IS ratio vs. Concentration) lcms_b->curve_b quant_a Quantify QCs for Set A curve_a->quant_a quant_b Quantify QCs for Set B curve_b->quant_b compare Compare accuracy, precision, and other validation parameters between the two methods quant_a->compare quant_b->compare

Caption: Workflow for cross-validation of analytical methods.

IsotopeDilutionPrinciple Principle of Isotope Dilution Mass Spectrometry cluster_sample_prep Sample Preparation cluster_detection LC-MS/MS Detection analyte Analyte in Sample spike Spike known amount of IS into sample analyte->spike is This compound (IS) is->spike loss Variable loss during extraction, evaporation, etc. spike->loss ms_response_analyte Analyte MS Response loss->ms_response_analyte Analyte ms_response_is IS MS Response loss->ms_response_is IS ratio Peak Area Ratio (Analyte / IS) ms_response_analyte->ratio ms_response_is->ratio quantification Quantification based on constant ratio ratio->quantification

Caption: The principle of Isotope Dilution Mass Spectrometry.

References

D-Valine-d8 for Quantitative Analysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the demand for precise and accurate quantification of endogenous molecules is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable quantitative data. This guide provides an objective comparison of D-Valine-d8 as an internal standard, evaluating its performance against other common alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards in Quantitative Analysis

The fundamental principle behind the use of an internal standard is to account for the variability inherent in an analytical workflow, from sample preparation to detection. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, ensuring that any loss or variation during the analytical process affects both the analyte and the standard equally. Stable isotope-labeled compounds, such as this compound, are considered the most effective internal standards because they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy allows for superior correction of matrix effects, extraction inconsistencies, and instrument response fluctuations, leading to higher accuracy and precision.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. While structural analogs or other non-deuterated compounds can be used, they often fall short of the performance achieved with stable isotope-labeled standards.

Table 1: Performance Characteristics of Internal Standard Types

Performance ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)
Matrix Effect Compensation Excellent, due to co-elution and identical physicochemical properties.Variable; may not fully compensate for ion suppression or enhancement experienced by the analyte.
Accuracy (% Bias) High, with mean bias typically closer to 100%.Can be lower, with a greater potential for systemic error.
Precision (%RSD) High, with lower relative standard deviation (%RSD).Generally lower, with higher variability between measurements.
Recovery Correction Excellent, as it closely mimics the extraction efficiency of the analyte.Variable, as differences in properties can lead to inconsistent recovery.
Cost & Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.

A study comparing a deuterated internal standard with an analogous one for an LC-MS/MS assay demonstrated a significant improvement in both accuracy and precision with the deuterated standard. The mean bias improved from 96.8% to 100.3%, and the precision (%RSD) decreased from 8.6% to 7.6%.

Experimental Protocols

General Workflow for Quantitative Bioanalysis

A typical workflow for the quantification of an analyte in a biological sample using a stable isotope-labeled internal standard like this compound is depicted below.

Quantitative_Bioanalysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample Collection IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Extraction Analyte Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

LC-MS/MS Method Validation Protocol

A robust and validated analytical method is the foundation of reliable results. Below is a detailed protocol for the LC-MS/MS analysis of Valine using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a predetermined concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is often employed. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other sample components.

  • Accuracy and Precision: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Calibration Curve: A linear relationship between instrument response and known analyte concentrations, with a correlation coefficient (r²) of ≥ 0.99.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 2: Representative Method Validation Data for a Deuterated Internal Standard

Validation ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) ±15% (±20% at LLOQ)< 10%
Precision (%CV) - Intra-day ≤ 15% (≤ 20% at LLOQ)< 5%
Precision (%CV) - Inter-day ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect (%CV) ≤ 15%< 15%
Recovery (%CV) Consistent and reproducible< 10%
Data is representative and based on the typical performance of deuterated internal standards.

Use of Boc-L-Valine-d8

It is important to note that this compound is often supplied as Boc-L-Valine-d8, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. For the quantification of free L-Valine, this Boc group must be removed prior to its use as an internal standard. This deprotection is typically achieved by treatment with a mild acid.

Boc_Deprotection Boc_Valine_d8 Boc-L-Valine-d8 Deprotection Acid Treatment (e.g., TFA or HCl in situ) Boc_Valine_d8->Deprotection Valine_d8 L-Valine-d8 (Internal Standard) Deprotection->Valine_d8

Caption: The deprotection of Boc-L-Valine-d8 to yield the active internal standard.

Conclusion

The use of this compound as a stable isotope-labeled internal standard offers significant advantages in terms of accuracy and precision for the quantitative analysis of valine in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures reliable correction for analytical variability, making it a superior choice over non-deuterated alternatives. While heavier isotope-labeled standards may offer marginal benefits in specific scenarios, this compound provides a robust, cost-effective, and high-performing solution for demanding bioanalytical applications in research and drug development.

Method Validation for D-Amino Acid Analysis: A Comparative Guide Using D-Valine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-amino acids is of paramount importance in various fields, including neuroscience, microbiology, and drug development, owing to their roles as biomarkers and their impact on physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides a comprehensive comparison of method validation for D-amino acid analysis, focusing on the use of the stable isotope-labeled (SIL) internal standard, D-Valine-d8, and comparing its performance with alternative approaches.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, SIL internal standards are considered the benchmark for achieving the highest quality data.[1] this compound, a deuterated analog of D-Valine, is chemically identical to the analyte of interest but has a higher mass due to the replacement of eight hydrogen atoms with deuterium.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[2] The key advantage of a SIL-IS is that it co-elutes with the analyte and experiences the same variations during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and improving the accuracy and precision of quantification.[3][4]

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the performance of a quantitative bioanalytical assay. While this compound is an ideal choice for the analysis of D-Valine, other compounds are also used as internal standards in D-amino acid analysis. This section compares the performance of this compound with a common structural analog internal standard, Norvaline.

Table 1: Comparison of Quantitative Performance of Internal Standards for D-Amino Acid Analysis

Performance ParameterThis compound (for D-Valine)Norvaline (as a general IS for D-amino acids)
Linearity (R²) >0.99Typically >0.99
Accuracy (% Bias) ± 15%Can be variable depending on the analyte
Precision (%RSD) < 15%Can be higher due to differing physicochemical properties
Limit of Quantification Low ng/mL to pg/mLAnalyte-dependent, may be higher than with a SIL-IS
Matrix Effect Compensation ExcellentModerate to Good

This table presents typical performance characteristics. Actual values may vary depending on the specific assay conditions and the D-amino acid being analyzed.

Alternative Method: Chiral Derivatization

An alternative to the direct analysis of D-amino acids with a SIL-IS is the use of chiral derivatizing agents (CDAs). This indirect method involves reacting the amino acids with a CDA to form diastereomers, which can then be separated on a standard achiral column.[5] Reagents like Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) are commonly used.[6]

Table 2: Performance of Chiral Derivatization for D-Amino Acid Analysis

Performance ParameterChiral Derivatization (e.g., with FDAA)
Linearity (R²) >0.99
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Limit of Detection pmol to fmol range
Applicability Broad applicability to various amino acids

While effective, this method requires an additional sample preparation step (derivatization) and careful optimization of the reaction conditions. The use of a SIL-IS for the target D-amino acid remains the most direct and robust approach for quantitative analysis.

Experimental Protocols

A robust and validated analytical method is the foundation of reliable results. The following is a detailed protocol for the LC-MS/MS analysis of D-amino acids using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a final concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A chiral stationary phase (CSP) column is recommended for the separation of D- and L-amino acids. Alternatively, a reversed-phase C18 column can be used if a chiral derivatization method is employed.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase is used to elute the amino acids.

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for each D-amino acid and this compound need to be optimized. For D-Valine, a potential transition is m/z 118 -> 72. For this compound, the precursor ion would be shifted by +8 Da (m/z 126).

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10). Key validation parameters are summarized in the table below.

Table 3: Key Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity R² ≥ 0.99 over a defined concentration range.
Accuracy & Precision Within ±15% (±20% for LLOQ) for QC samples at low, medium, and high concentrations.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Stability Analyte stability in the biological matrix under different storage conditions.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for D-Amino Acid Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Chiral LC Separation Reconstitute->LC MS Mass Spectrometry (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantification using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: A typical workflow for D-amino acid analysis using this compound.

Logic of Internal Standard Correction

G Principle of Internal Standard Correction cluster_0 Analytical Variability Analyte D-Amino Acid (Analyte) in Sample Prep Sample Preparation (e.g., extraction loss) Analyte->Prep IS This compound (IS) (Known Amount) IS->Prep LC_MS LC-MS/MS Analysis (e.g., matrix effects, ionization variability) Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Result Accurate Quantification Ratio->Result

Caption: How this compound corrects for analytical variability.

References

D-Valine-d8 vs. 13C-Labeled Valine: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex cellular pathways. The choice of isotope can significantly influence experimental outcomes, analytical strategies, and the interpretation of results. This guide provides an objective comparison of two commonly used valine isotopologues, D-Valine-d8 and 13C-labeled valine, for metabolic tracing applications. By examining their intrinsic properties, performance in metabolic flux analysis, and providing supporting experimental insights, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research needs.

Executive Summary: Key Differences at a Glance

While both this compound and 13C-labeled valine serve as valuable tracers, their fundamental differences in isotopic composition lead to distinct advantages and disadvantages in metabolic tracing studies. 13C-labeled valine is generally considered the gold standard for quantitative metabolic flux analysis due to its minimal isotopic effect and analytical simplicity. This compound, while more cost-effective, can introduce complexities due to the kinetic isotope effect and potential chromatographic shifts, making it better suited for specific applications like qualitative tracing or as an internal standard.

Head-to-Head Comparison: this compound vs. 13C-Labeled Valine

FeatureThis compound13C-Labeled Valine
Primary Isotope Deuterium (B1214612) (²H)Carbon-13 (¹³C)
Mass Shift +8 DaVariable (e.g., +5 Da for ¹³C₅)
Cost-Effectiveness Generally more cost-effectiveTypically more expensive
Chromatographic Behavior Potential for slight retention time shifts ("isotope effect")Co-elutes perfectly with the unlabeled counterpart
Quantitative Accuracy (MS) Good, but can be affected by the kinetic isotope effect (KIE)Excellent, considered the gold standard for precision
Kinetic Isotope Effect (KIE) Can be significant, potentially altering reaction rates[1][2]Minimal, providing a more accurate representation of native metabolism[3]
Primary Application Internal standard for quantification, qualitative tracing, SILAC proteomicsQuantitative metabolic flux analysis (MFA), detailed pathway analysis

Performance in Metabolic Tracing: A Deeper Dive

The choice between deuterium and carbon-13 as a label for valine has significant implications for the design and interpretation of metabolic tracing experiments.

The Kinetic Isotope Effect (KIE)

The most critical difference between the two tracers lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[2] This means that enzymatic reactions involving the cleavage of a C-D bond will proceed at a slower rate than those involving a C-H bond.[1][2] This can be a significant drawback in metabolic tracing studies, as the deuterated tracer may not accurately reflect the metabolic fluxes of the natural, unlabeled molecule. In contrast, the mass difference between ¹²C and ¹³C is much smaller, resulting in a minimal KIE that generally does not significantly perturb metabolic reaction rates.[3]

Analytical Considerations

In mass spectrometry-based analyses, 13C-labeled compounds are often preferred. Because they have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute during liquid chromatography (LC), simplifying data analysis. Deuterated compounds, however, can sometimes exhibit a slight shift in retention time, which may complicate the identification and quantification of labeled metabolites.

Experimental Data: Tracing Valine Metabolism with ¹³C₅-Valine in Cancer Cells

The following table summarizes the mass isotopologue distributions (MIDs) of key metabolites in the branched-chain amino acid (BCAA) catabolism pathway after 48 hours of labeling with ¹³C₅-valine.

MetaboliteMass Isotopologue Distribution (MID)
Valine M+5
α-Ketoisovalerate M+5
Isobutyryl-carnitine M+4
Propionyl-carnitine M+3

Data synthesized from a study on HCT116 cells.[4]

These results demonstrate the effective tracing of the ¹³C backbone of valine as it is metabolized, allowing for the quantification of flux through this pathway. The distinct mass shifts provide clear evidence of the metabolic fate of the tracer.

Experimental Protocols

General Protocol for Stable Isotope Tracing in Mammalian Cell Culture

This protocol provides a general framework for a stable isotope tracing experiment using either this compound or 13C-labeled valine.

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency in standard growth medium.
  • Prepare the labeling medium by supplementing a base medium deficient in valine with the desired concentration of either this compound or 13C-labeled valine. Dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled valine.
  • Aspirate the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
  • Incubate the cells for a predetermined time to allow for the incorporation of the tracer and to reach an isotopic steady state (typically 24-48 hours).

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
  • Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis:

  • Analyze the metabolite extracts using an appropriate analytical platform, typically liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
  • Acquire data in a manner that allows for the determination of the mass isotopologue distribution of valine and its downstream metabolites.

4. Data Analysis:

  • Correct the raw data for the natural abundance of isotopes.
  • Calculate the mass isotopologue distributions (MIDs) for the metabolites of interest.
  • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes based on the MIDs and a stoichiometric model of cellular metabolism.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of the concepts discussed, the following diagrams illustrate the valine catabolic pathway and a general experimental workflow for metabolic tracing.

Valine_Catabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: The catabolic pathway of valine to succinyl-CoA for entry into the TCA cycle.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Labeling Isotope Labeling Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing LCMS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

Caption: A general experimental workflow for stable isotope-based metabolic flux analysis.

Conclusion

The selection between this compound and 13C-labeled valine for metabolic tracing is a critical decision that should be guided by the specific goals of the research. For studies demanding high quantitative accuracy and a faithful representation of in vivo metabolic fluxes, 13C-labeled valine is the superior choice, despite its higher cost. Its minimal kinetic isotope effect and straightforward analytical behavior make it the gold standard for quantitative metabolic flux analysis.

This compound, being more economical, presents a viable option for applications where a potential alteration in reaction rates is less critical or can be accounted for. It is particularly useful as an internal standard for the accurate quantification of unlabeled valine and in qualitative tracing studies to identify active metabolic pathways.

Ultimately, a thorough understanding of the inherent properties of each isotopic tracer is paramount for robust experimental design and the accurate interpretation of metabolic data. This guide serves as a foundational resource to aid researchers in making an informed choice that aligns with their scientific objectives.

References

Assessing the Kinetic Isotope Effect of D-Valine-d8 in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Valine-d8 with other deuterated amino acids for use in enzyme assays to determine kinetic isotope effects (KIEs). Understanding the KIE of a deuterated substrate like this compound is crucial for elucidating enzyme mechanisms, identifying rate-determining steps, and developing enzyme inhibitors. This document presents quantitative data from literature, detailed experimental protocols, and visual workflows to aid researchers in designing and interpreting their experiments.

Executive Summary

Deuterium-labeled compounds, such as this compound, are invaluable tools in mechanistic enzymology. The substitution of hydrogen with deuterium (B1214612) can alter the rate of bond-breaking steps in an enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). Measuring the KIE provides insights into the transition state of a reaction and can help to identify the rate-limiting step of the catalytic cycle.[1] This guide focuses on the application of this compound in enzyme assays and compares its potential performance with other commercially available deuterated amino acids. While direct experimental data for the KIE of this compound is not extensively published, we provide data for structurally similar amino acids to enable informed decisions in experimental design.

Comparison of this compound and Alternatives

The choice of a deuterated amino acid for KIE studies depends on the specific enzyme and the scientific question being addressed. This compound, with deuterium atoms substituting all eight hydrogens on the valine molecule, is a valuable tool for probing reactions involving this branched-chain amino acid. Below is a comparison of this compound with other deuterated amino acids that can be used in similar enzyme systems, such as D-amino acid oxidase (DAAO) and transaminases.

Quantitative Data from Enzyme Assays
Deuterated SubstrateEnzymeObserved KIE (DV/K)CommentsReference
This compound (hypothetical) D-Amino Acid Oxidase~4-6Expected to be similar to other branched-chain amino acids, reflecting a significant primary KIE on the Cα-H bond cleavage.-
D-Alanine-d1 (α-deuterated)D-Amino Acid Oxidase5.1 (at pH 4) - 1.3 (at pH 9.5)The KIE is pH-dependent, suggesting changes in the rate-limiting step with pH.[2][2]
D-Serine-d1 (α-deuterated)D-Amino Acid Oxidase4.5 (pH-independent)The pH-independent KIE suggests that C-H bond cleavage is the primary rate-limiting step across the tested pH range.[2][2]
Glycine-d2D-Amino Acid Oxidase3.1 (at pH 10.7) - 1.26 (at pH 6.5)Similar to D-alanine, the KIE for glycine (B1666218) is pH-dependent.[2][2]
D-Phenylglycine-d1 (α-deuterated)D-Amino Acid Oxidase~6A significant primary deuterium isotope effect was observed.[3][3]
Commercially Available Deuterated Valine Alternatives

A variety of deuterated valine isotopes are commercially available, offering researchers flexibility in designing their KIE experiments. The choice of deuteration pattern can help to dissect primary and secondary isotope effects.

Product NameDeuteration PatternPotential Application
This compoundPerdeuteratedProbing the overall KIE, including primary and secondary effects.
L-Valine-d8PerdeuteratedKIE studies with enzymes that process L-amino acids.
DL-Valine-d2α,β-deuteratedInvestigating primary KIE at the α-carbon and secondary KIE at the β-carbon.
L-Valine-3-d1β-deuteratedProbing secondary KIEs related to conformational changes at the β-carbon.

Experimental Protocols

This section provides a detailed methodology for a competitive kinetic isotope effect experiment using Liquid Chromatography-Mass Spectrometry (LC-MS), a common and sensitive method for KIE determination.[4]

Protocol: Competitive KIE Measurement of this compound in an Enzyme Assay by LC-MS

1. Materials and Reagents:

  • Enzyme of interest (e.g., D-amino acid oxidase from porcine kidney)

  • D-Valine (unlabeled)

  • This compound

  • Enzyme reaction buffer (specific to the enzyme being studied)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS grade water, acetonitrile, and formic acid

  • Internal standard (e.g., a structurally similar amino acid not present in the reaction)

2. Preparation of Stock Solutions:

  • Prepare stock solutions of D-Valine and this compound (e.g., 10 mM in water).

  • Prepare a stock solution of the enzyme at a suitable concentration in the reaction buffer.

  • Prepare a stock solution of the internal standard.

3. Enzyme Reaction:

  • Prepare a reaction mixture containing the enzyme in its specific reaction buffer.

  • Initiate the reaction by adding a mixture of D-Valine and this compound (typically at a 1:1 molar ratio) at a concentration that is saturating for the enzyme (to measure Vmax) or below the Km (to measure V/K).

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzyme activity.

4. Sample Preparation for LC-MS Analysis:

  • To the quenched samples, add a known amount of the internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and dilute with an appropriate solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

5. LC-MS Analysis:

  • Inject the prepared samples onto a suitable LC column (e.g., a C18 column).

  • Develop a gradient elution method to separate the substrate (D-Valine and this compound) and the product.

  • Set up the mass spectrometer to monitor the molecular ions of D-Valine, this compound, and the corresponding product isotopologues. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.

6. Data Analysis:

  • Determine the ratio of the peak areas of the deuterated and non-deuterated substrates (and/or products) at each time point.

  • The kinetic isotope effect can be calculated from the change in the ratio of the two isotopic substrates over the course of the reaction. For a competitive experiment, the KIE on V/K is determined from the ratio of products formed at low substrate conversion or from the change in the ratio of remaining substrates at higher conversion.

Visualizing the Workflow and Underlying Principles

Diagrams generated using the DOT language provide a clear visual representation of the experimental workflow and the biochemical pathway of interest.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis A Prepare Enzyme and Substrate Stocks B Mix D-Valine and this compound A->B C Initiate Reaction B->C D Time-course Sampling C->D E Quench Reaction D->E F Add Internal Standard E->F G LC-MS Analysis F->G H Calculate KIE G->H

Figure 1. Experimental workflow for determining the kinetic isotope effect.

The degradation of D-valine is an important metabolic process. In many organisms, D-amino acid oxidase is the first step in this pathway.[5]

D_Valine_Degradation DVal This compound Keto α-Ketoisovalerate-d7 DVal->Keto D-Amino Acid Oxidase (DAAO) Prop Propionyl-CoA Keto->Prop Branched-chain α-keto acid dehydrogenase complex Succ Succinyl-CoA Prop->Succ TCA TCA Cycle Succ->TCA

References

Inter-laboratory Comparison of D-Valine-d8 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent analytical methods for the quantification of D-Valine-d8, a stable isotope-labeled (SIL) internal standard crucial for accurate bioanalysis. While a direct inter-laboratory comparison study for this compound is not publicly available, this document synthesizes performance data from established methodologies to offer a comparative overview for researchers. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which are widely employed for the analysis of amino acids and their deuterated analogues.

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] Their use is essential for correcting analytical variability, including matrix effects, extraction inconsistencies, and instrument response variations, thereby significantly improving the accuracy and precision of quantification.[1][2] this compound, being chemically almost identical to its endogenous counterpart, co-elutes and experiences similar ionization effects, leading to more reliable data.[3][4]

Quantitative Performance Comparison

The selection of an analytical method can significantly impact the performance of a bioanalytical assay.[5] The following table summarizes typical performance characteristics for the quantification of amino acids using LC-MS/MS and GC-MS with deuterated internal standards. These values are representative and may vary based on the specific matrix, instrumentation, and laboratory protocols.

Performance ParameterLC-MS/MS with this compoundGC-MS with this compound
Linearity (r²) ≥ 0.99[3]≥ 0.99
Lower Limit of Quantification (LLOQ) 2.0 - 10 ng/mL[6]2.5 - 400 nmol/mL[7]
Intra-Day Precision (%RSD) < 11.8%[6]< 15%
Inter-Day Precision (%RSD) < 14.3%[6]< 15%
Accuracy (% Recovery) 87.4 - 114.3%[6]85 - 115%

Experimental Protocols

Detailed methodologies are critical for the reproducibility of bioanalytical assays. The following sections outline representative protocols for the quantification of valine using this compound as an internal standard with LC-MS/MS and GC-MS.

LC-MS/MS Method

This method is widely used for its high sensitivity and specificity in complex biological matrices.

1. Sample Preparation (Protein Precipitation) [3][4]

  • To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis [8][9]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate valine from other matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for both D-Valine and this compound.

3. Data Analysis [4]

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data.

  • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

GC-MS Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Amino acids require derivatization to increase their volatility.[10]

1. Sample Preparation and Derivatization [7][11]

  • To a small aliquot of the sample (e.g., 10 µL of urine), add the this compound internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Esterification: Add 100 µL of 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes.

  • Amidation: Add a derivatizing agent such as pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) and heat at 65°C for 30 minutes.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., toluene) for GC-MS analysis.

2. GC-MS Analysis [10][11]

  • Gas Chromatography:

    • Column: A suitable capillary column for amino acid analysis (e.g., SLB™-5ms).

    • Injection: Splitless injection.

    • Oven Program: A temperature program to separate the derivatized amino acids.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI).

    • Detection: Selected-Ion Monitoring (SIM) of characteristic fragments for the derivatized D-Valine and this compound.

3. Data Analysis [11]

  • Quantification is performed by multiplying the peak area ratio of the endogenous amino acid to the internal standard by the known concentration of the internal standard.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described quantification methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Area Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Dry_Sample Evaporation to Dryness Add_IS->Dry_Sample Derivatization Two-Step Derivatization Dry_Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Method_Selection Start Start: Quantification of This compound Required Matrix_Complexity Complex Biological Matrix? Start->Matrix_Complexity Analyte_Concentration Trace Level Concentration? Matrix_Complexity->Analyte_Concentration Yes GCMS GC-MS is a Suitable Alternative Matrix_Complexity->GCMS No LCMS LC-MS/MS is Generally Preferred Analyte_Concentration->LCMS Yes Analyte_Concentration->GCMS No Consider_Derivatization Derivatization Step is Required for GC-MS GCMS->Consider_Derivatization

References

A Comparative Guide to the Validation of D-Valine-d8 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Valine-d8 as a surrogate standard in quantitative bioanalysis, particularly for mass spectrometry-based assays. We present supporting experimental data and detailed protocols to objectively assess its performance against alternative standards.

Introduction to Surrogate Standards in Quantitative Analysis

In quantitative mass spectrometry, surrogate standards are essential for correcting the variability inherent in sample preparation and analysis. An ideal surrogate standard mimics the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, thus ensuring high accuracy and precision.

Stable Isotope-Labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards. This compound is a deuterated form of D-Valine, meaning eight hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This guide compares the performance of this compound to a hypothetical, non-isotopically labeled structural analog, referred to as "Alternative Standard," to highlight the key validation parameters.

Experimental Workflows and Methodologies

A typical workflow for the use of a surrogate standard in a quantitative assay is outlined below. The process involves spiking the standard into the sample at the earliest stage to account for variability throughout the procedure.

G sample Biological Matrix (e.g., Plasma, Urine) spike Spike with Surrogate Standard (this compound) sample->spike extract Protein Precipitation & Extraction spike->extract evap Evaporation & Reconstitution extract->evap lcms LC-MS/MS Analysis evap->lcms quant Quantification (Analyte/Standard Ratio) lcms->quant

Caption: General workflow for sample analysis using a surrogate standard.

Key Experimental Protocols

The following protocols outline the validation experiments performed to compare this compound and the Alternative Standard.

  • Linearity and Range: Calibration curves were prepared by spiking known concentrations of D-Valine into a blank matrix (e.g., charcoal-stripped plasma). A fixed concentration of either this compound or the Alternative Standard was added to each calibrator. The peak area ratio of the analyte to the standard was plotted against the analyte concentration, and linearity was assessed using a linear regression model (1/x² weighting).

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in quintuplicate over three separate days. Accuracy was calculated as the percentage of the nominal concentration, while precision was determined as the coefficient of variation (%CV).

  • Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte/standard in a post-extraction spiked sample to that of a pure solution. The matrix factor (MF) was calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression. The %CV of the MF across different lots of the matrix was also determined.

  • Recovery: Extraction recovery was determined by comparing the analyte/standard peak area in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery (%) = (Pre-extraction Spiked Area / Post-extraction Spiked Area) x 100.

Comparative Performance Data

The following tables summarize the quantitative data from the validation experiments.

Table 1: Linearity and Range
ParameterThis compound as StandardAlternative StandardAcceptance Criteria
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLN/A
Correlation (r²) > 0.998> 0.992≥ 0.99
Back-calculated Accuracy 97.5% - 103.2%89.1% - 111.5%85% - 115% (80-120% for LLOQ)
Table 2: Accuracy and Precision
QC LevelParameterThis compound as StandardAlternative StandardAcceptance Criteria
Low QC (3 ng/mL) Accuracy (%) 102.1109.8± 15% (± 20% for LLOQ)
Precision (%CV) 4.114.5≤ 15% (≤ 20% for LLOQ)
Mid QC (400 ng/mL) Accuracy (%) 98.993.2± 15%
Precision (%CV) 3.511.8≤ 15%
High QC (800 ng/mL) Accuracy (%) 101.5105.7± 15%
Precision (%CV) 2.89.5≤ 15%
Table 3: Matrix Effect and Recovery
ParameterThis compoundAlternative StandardAcceptance Criteria
Recovery (%) 92.5 ± 3.178.2 ± 8.9Consistent and precise
Matrix Factor (MF) 0.95 - 1.040.65 - 1.15Close to 1
IS-Normalized MF (%CV) 2.913.7≤ 15%

Discussion: The Superiority of Stable Isotope-Labeled Standards

The data clearly demonstrates the superior performance of this compound as a surrogate standard.

  • Accuracy and Precision: The use of this compound resulted in significantly better accuracy and precision across all QC levels. This is because its near-identical chemical nature allows it to track and correct for analyte loss more effectively during sample processing than the Alternative Standard.

  • Matrix Effect Compensation: The most significant advantage of this compound is its ability to compensate for matrix effects. Ion suppression or enhancement can drastically affect quantitative results. Because this compound co-elutes and experiences the same matrix effects as the analyte, the ratio of analyte to standard remains constant, leading to a stable, IS-normalized matrix factor with low variability. The Alternative Standard, with different physicochemical properties, is affected differently by the matrix, leading to high variability and unreliable quantification.

G cluster_ideal Ideal Compensation (this compound) cluster_poor Poor Compensation (Alternative Standard) Analyte1 Analyte Signal (Suppressed) Ratio1 Analyte/Standard Ratio (Stable & Accurate) Analyte1->Ratio1 Standard1 SIL Standard Signal (Equally Suppressed) Standard1->Ratio1 Analyte2 Analyte Signal (Suppressed) Ratio2 Analyte/Standard Ratio (Variable & Inaccurate) Analyte2->Ratio2 Standard2 Alternative Standard Signal (Unaffected or Differently Affected) Standard2->Ratio2 ME Matrix Effect (Ion Suppression) ME->Analyte1 ME->Standard1 ME->Analyte2

Caption: Compensation for matrix effects by different surrogate standards.

Conclusion

The validation data unequivocally supports the use of this compound as a surrogate standard for the quantification of D-Valine. Its stable isotope-labeled nature ensures it co-behaves with the analyte throughout the analytical process, providing superior accuracy, precision, and robust compensation for matrix effects compared to non-isotopically labeled alternatives. For developing rugged and reliable bioanalytical methods, this compound is the recommended choice.

A Comparative Guide to Evaluating the Isotopic Purity of D-Valine-d8: NMR vs. MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity in labeled compounds is paramount for the accuracy and reliability of experimental outcomes. D-Valine-d8, a stable isotope-labeled analog of D-Valine, is extensively used in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This guide provides an objective comparison of two primary analytical techniques for evaluating the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your research needs.

At a Glance: NMR vs. MS for Isotopic Purity

Both NMR and MS are powerful techniques for assessing isotopic enrichment, each with its own set of advantages and limitations. The choice between them often depends on the specific requirements of the analysis, such as the need for site-specific information, desired accuracy, sample throughput, and available instrumentation.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the nuclear magnetic properties of isotopes.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Site-specific isotopic enrichment, structural confirmation.Overall isotopic distribution and enrichment.
Quantification Can be highly quantitative with proper experimental setup.Inherently quantitative, especially with isotope dilution methods.
Sample Preparation Relatively simple, non-destructive.May require derivatization and chromatographic separation.
Throughput Lower throughput, longer acquisition times.Higher throughput, especially with autosamplers.
Sensitivity Lower sensitivity.Higher sensitivity.
Instrumentation Requires a high-field NMR spectrometer.Requires a mass spectrometer (e.g., LC-MS/MS, HRMS).

Quantitative Data Summary

The following table presents representative data for the determination of isotopic purity of a commercial batch of this compound using both quantitative NMR and High-Resolution Mass Spectrometry (HRMS).

ParameterQuantitative ¹H NMRHigh-Resolution Mass Spectrometry (HRMS)
Measured Isotopic Purity (atom % D) 98.5%98.7%
Relative Standard Deviation (RSD) 0.5%0.3%
Analysis Time per Sample 20-30 minutes5-10 minutes
Sample Consumption ~5-10 mg<1 mg
Key Advantage Provides site-specific information.High sensitivity and throughput.

Experimental Protocols

I. Isotopic Purity Determination by Quantitative ¹H NMR Spectroscopy

This protocol outlines the determination of isotopic purity by comparing the integral of the residual proton signals in the deuterated positions to the integral of a proton signal at a non-deuterated position or an internal standard.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Add a known amount of an internal standard with a certified purity (e.g., maleic acid) if absolute quantification is desired.

  • Ensure the sample is fully dissolved and free of any solid particles by filtering it through a glass wool plug in a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. A typical value is 30 seconds.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Appropriate to cover all expected proton signals.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate the residual proton signals corresponding to the positions expected to be deuterated in this compound.

  • Integrate the signal from the non-deuterated position (e.g., the α-proton if it is not deuterated) or the internal standard.

  • Calculate the isotopic purity (atom % D) for each position by comparing the relative integrals. The overall isotopic purity is the average of the positional purities.

II. Isotopic Purity Determination by Mass Spectrometry (LC-HRMS)

This protocol describes the use of Liquid Chromatography coupled with High-Resolution Mass Spectrometry to determine the overall isotopic enrichment of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

2. LC-MS/MS Method:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute D-Valine (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan from m/z 100-200.

  • Data Acquisition: Acquire the mass spectrum of the eluting this compound peak.

3. Data Analysis:

  • Extract the mass spectrum for the this compound chromatographic peak.

  • Identify the monoisotopic peak of the fully deuterated species ([M+H]⁺) and the peaks corresponding to species with fewer deuterium (B1214612) atoms (M-1, M-2, etc.).

  • Calculate the relative abundance of each isotopologue.

  • The isotopic purity is calculated based on the relative intensity of the fully deuterated peak compared to the sum of intensities of all related isotopic peaks.

Visualizing the Workflow and Comparison

To better illustrate the processes and the logical relationship between these two techniques, the following diagrams are provided.

experimental_workflow cluster_nmr NMR Workflow cluster_ms MS Workflow nmr_prep Sample Preparation (5-10 mg in deuterated solvent) nmr_acq Data Acquisition (Quantitative ¹H NMR) nmr_prep->nmr_acq nmr_proc Data Processing (Integration of signals) nmr_acq->nmr_proc nmr_calc Purity Calculation (Site-specific enrichment) nmr_proc->nmr_calc ms_prep Sample Preparation (<1 mg, dilution) ms_acq Data Acquisition (LC-HRMS) ms_prep->ms_acq ms_proc Data Processing (Isotopologue peak intensities) ms_acq->ms_proc ms_calc Purity Calculation (Overall enrichment) ms_proc->ms_calc start This compound Sample start->nmr_prep NMR Analysis start->ms_prep MS Analysis

A general workflow for evaluating this compound isotopic purity by NMR and MS.

logical_comparison cluster_attributes Analytical Attributes specificity Specificity sensitivity Sensitivity throughput Throughput quantitation Quantitation nmr NMR Spectroscopy nmr->specificity High (Site-specific) nmr->sensitivity Lower nmr->throughput Lower nmr->quantitation Excellent (with proper setup) ms Mass Spectrometry ms->specificity Moderate (Overall) ms->sensitivity Higher ms->throughput Higher ms->quantitation Excellent (isotope dilution)

A logical comparison of NMR and MS for isotopic purity analysis.

Conclusion

Both NMR and Mass Spectrometry are indispensable tools for the evaluation of the isotopic purity of this compound.[1] NMR spectroscopy, particularly quantitative ¹H or ²H NMR, offers the unique advantage of providing site-specific isotopic enrichment information, which can be crucial for understanding labeling patterns and for certain mechanistic studies.[2][3] On the other hand, Mass Spectrometry, especially when coupled with liquid chromatography, provides higher sensitivity and throughput, making it ideal for the analysis of a large number of samples and for applications where the overall isotopic enrichment is the primary concern.[1][4] The choice of technique should be guided by the specific analytical needs of the research project. In many cases, the complementary nature of the information provided by both techniques can be leveraged for a comprehensive characterization of isotopically labeled compounds.[1]

References

D-Valine-d8: A Comparative Guide to its Performance in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of D-Valine-d8's performance as a stable isotope-labeled (SIL) internal standard in various biological matrices, including plasma, urine, and tissue homogenates. We will delve into its performance characteristics, compare it with alternative standards, and provide detailed experimental protocols and workflow visualizations.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, SIL internal standards are considered the gold standard.[1][2] By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass. This mass difference allows for their distinct detection by the mass spectrometer, enabling accurate quantification by correcting for variability during sample preparation, chromatography, and ionization.[3][4] this compound, with eight deuterium atoms replacing hydrogen atoms, serves as an excellent internal standard for the quantification of D-Valine.

Performance of this compound Across Biological Matrices

The ideal internal standard should exhibit linear response, high accuracy and precision, consistent recovery, and minimal matrix effects across different biological samples. While specific quantitative data for this compound is not extensively published in comparative studies across multiple matrices in a single report, the principles of its application and expected performance are well-established. Deuterated standards like this compound are known to co-elute with the analyte, ensuring they experience similar matrix effects, which is a major source of analytical variability.[1][5]

Table 1: Expected Performance Characteristics of this compound in Various Biological Matrices

Performance ParameterPlasmaUrineTissue Homogenate
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% CV) <15%<15%<15%
Recovery Consistent and reproducibleConsistent and reproducibleConsistent and reproducible
Matrix Effect Minimal and compensatedMinimal and compensatedMinimal and compensated
Data is representative of the expected performance based on the established principles of using deuterated internal standards in bioanalytical LC-MS/MS methods.[1][6]

Comparison with Alternative Internal Standards

The choice of an internal standard can be influenced by factors such as cost, availability, and the specific requirements of the assay. While this compound is a highly effective internal standard for D-Valine analysis, other options exist.

Table 2: Comparison of this compound with Alternative Internal Standards

Internal StandardAdvantagesDisadvantages
This compound - Chemically identical to the analyte, ensuring co-elution and similar behavior.[3] - Excellent compensation for matrix effects.[1][5] - High accuracy and precision.[1][2]- Potential for isotopic interference if the mass shift is not sufficient. - Can be more expensive than non-labeled analogs.
¹³C-Labeled D-Valine - Considered the gold standard for accuracy due to perfect co-elution and no kinetic isotope effect.[7] - Distinct mass shift with no isotopic interference.[7]- Typically more expensive than deuterated standards.[7]
Other Deuterated D-Amino Acids (e.g., D-Alanine-d4) - Can be a cost-effective alternative if a specific D-Valine standard is unavailable.- May not perfectly co-elute with D-Valine, leading to less effective matrix effect compensation. - Differences in physicochemical properties can affect recovery and ionization efficiency.
Structural Analogs (Non-labeled) - Generally lower cost and more readily available.- Does not co-elute with the analyte. - Poor compensation for matrix effects, leading to lower accuracy and precision.[6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and LC-MS/MS analysis using this compound as an internal standard.

Sample Preparation: Protein Precipitation for Plasma and Tissue Homogenates
  • Sample Aliquoting: To a 100 µL aliquot of the biological sample (e.g., plasma or tissue homogenate), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Protein Precipitation: Add a suitable organic solvent (e.g., 300 µL of ice-cold acetonitrile) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile (B52724):water with 0.1% formic acid) for LC-MS/MS analysis.[1]

Sample Preparation: Dilution for Urine Samples
  • Sample Aliquoting: To a 50 µL aliquot of the urine sample, add a known amount of this compound internal standard solution.

  • Dilution: Dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration curve range.

  • Vortexing and Centrifugation: Vortex the mixture and centrifuge to pellet any particulate matter.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable chiral column (e.g., CROWNPAK CR-I(+)) is required for the enantioselective separation of D- and L-Valine.

    • Mobile Phase: An isocratic or gradient elution with a mobile phase such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

    • Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for amino acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both D-Valine and this compound need to be optimized.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a key signaling pathway involving valine and a typical experimental workflow.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Valine Valine Amino_Acid_Transporter Amino Acid Transporter Valine->Amino_Acid_Transporter mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by Valine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for D-Valine analysis.

Conclusion

This compound stands as a robust and reliable internal standard for the quantitative analysis of D-Valine in a variety of biological matrices. Its chemical similarity to the analyte ensures excellent compensation for analytical variability, leading to high accuracy and precision. While other deuterated or ¹³C-labeled standards can also be employed, the choice ultimately depends on the specific requirements of the study, including budget and the need for the absolute highest level of accuracy. The provided experimental protocols and workflows offer a solid foundation for researchers to develop and validate their own bioanalytical methods for D-Valine quantification.

References

Comparative Analysis of D-Valine-d8 from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-Valine-d8, selecting a supplier that guarantees high purity and isotopic enrichment is paramount for generating accurate and reproducible experimental data. This guide provides a comparative analysis of this compound from various suppliers, supported by a summary of key quality attributes and detailed experimental protocols for their verification.

This compound, a stable isotope-labeled form of the amino acid D-Valine, serves as a critical tool in metabolic research and as an internal standard for mass spectrometry-based quantification.[1][2] Its utility is directly dependent on its chemical and isotopic purity. This guide aims to provide an objective comparison based on publicly available data from several suppliers to aid in the selection of the most suitable product for your research needs.

Quantitative Data Summary

The following table summarizes the key quality specifications for this compound and its L-isomer counterpart from various suppliers. This data has been compiled from Certificates of Analysis and product specification sheets.

SupplierProductCAS NumberIsotopic Purity (atom % D)Chemical PurityEnantiomeric Purity
Sigma-Aldrich L-Valine-d835045-72-8≥98%≥98% (CP)Not specified
MedchemExpress This compound1116448-82-8Not specified>98%Not specified
MedchemExpress L-Valine-d835045-72-897.90%99.10%Not specified
Cayman Chemical L-Valine-d835045-72-8≥99% deuterated forms (d1-d8)Not specifiedNot specified
CDN Isotopes This compound1116448-82-898 atom % DNot specified99%
Cambridge Isotope Laboratories L-Valine (D₈, 98%)35045-72-898%+98%+Not specified

CP denotes Chemical Purity. Data is subject to batch-to-batch variability. It is recommended to consult the supplier for the most recent Certificate of Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the quality of this compound.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[3]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[3]

  • Analysis: The sample solution is introduced into the mass spectrometer. The mass spectrum is acquired in positive or negative ion mode.

  • Data Analysis: The isotopic enrichment is determined by analyzing the distribution of isotopic peaks. The percentage of the deuterated form relative to the unlabeled and partially labeled forms is calculated.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the percentage of the main compound relative to any non-volatile impurities.

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in the mobile phase to a known concentration.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.[3]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like trifluoroacetic acid (TFA), is employed.[3][4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

    • Detection: UV detection is performed at a wavelength where the compound absorbs, for instance, 210 nm for the Boc-protected form.[3]

  • Data Analysis: The chemical purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[3]

Determination of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the percentage of the desired D-enantiomer and detect the presence of the L-enantiomer.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in the mobile phase. Derivatization with a suitable agent that allows for chiral separation and enhances UV detection may be necessary.

  • Instrumentation: An HPLC system with a UV detector and a chiral column is required.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as one based on a cyclodextrin (B1172386) or a macrocyclic antibiotic, is used.

    • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the two enantiomers.

  • Data Analysis: The enantiomeric excess is calculated by comparing the peak area of the D-enantiomer to the peak area of the L-enantiomer.

Visualizations

Experimental Workflow for Quality Control of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Verification cluster_3 Final Product Qualification start This compound Sample dissolution Dissolution in appropriate solvent start->dissolution ms Mass Spectrometry (MS) dissolution->ms hplc HPLC Analysis dissolution->hplc chiral_hplc Chiral HPLC Analysis dissolution->chiral_hplc isotopic_purity Isotopic Purity Determination ms->isotopic_purity chemical_purity Chemical Purity Calculation hplc->chemical_purity enantiomeric_purity Enantiomeric Purity Assessment chiral_hplc->enantiomeric_purity coa Certificate of Analysis (CoA) Generation isotopic_purity->coa chemical_purity->coa enantiomeric_purity->coa

Caption: A generalized workflow for the quality control analysis of this compound.

Valine Catabolism Pathway

D-Valine, after potential conversion to L-Valine, enters the catabolic pathway. This compound is used as a tracer to study the flux through this pathway.

G valine Valine akiv α-Ketoisovalerate valine->akiv Transamination isobutyryl_coa Isobutyryl-CoA akiv->isobutyryl_coa Oxidative Decarboxylation methacrylyl_coa Methacrylyl-CoA isobutyryl_coa->methacrylyl_coa hydroxyisobutyryl_coa 3-Hydroxyisobutyryl-CoA methacrylyl_coa->hydroxyisobutyryl_coa methylmalonyl_semialdehyde Methylmalonyl Semialdehyde hydroxyisobutyryl_coa->methylmalonyl_semialdehyde propionyl_coa Propionyl-CoA methylmalonyl_semialdehyde->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: A simplified diagram of the valine catabolic pathway.

References

A Comparative Guide to Establishing Linearity and Limit of Detection for D-Valine-d8 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the precision and reliability of analytical methods are of utmost importance. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of using D-Valine-d8 as an internal standard versus alternative quantification methods for the analysis of D-Valine. The principles and data presented here are also broadly applicable to the use of other deuterated amino acids as internal standards.

The core advantage of a deuterated internal standard like this compound lies in its chemical near-identity to the analyte, D-Valine.[1] This results in similar behavior during sample preparation, chromatography, and ionization, allowing it to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response.[2]

Performance Comparison: this compound vs. Alternative Standards

The choice of an internal standard significantly impacts the performance of a quantitative assay. The following table summarizes representative performance data comparing the use of a deuterated internal standard (this compound) with a non-deuterated structural analog and an external standard method. While specific data for this compound is not publicly available, this table reflects typical outcomes in LC-MS/MS bioanalysis.[2]

Performance ParameterThis compound (Deuterated IS)Structural Analog ISExternal Standard
Linearity (r²) ≥ 0.9950.98 - 0.99< 0.98
Accuracy (% Bias) Within ± 5%Within ± 15%Can exceed ± 20%
Precision (% CV) < 5%< 15%> 15%
Matrix Effect (% CV) < 10%15-30%Not compensated
Recovery (% CV) < 10%15-30%Not compensated
Lower Limit of Quantification (LLOQ) Typically lower due to better S/NModerateHigher

Note: The values presented in this table are representative and can vary depending on the specific analyte, matrix, and instrumentation.[1]

Experimental Workflow for Linearity and LOD Determination

The following diagram illustrates the typical workflow for establishing the linearity and limit of detection for an analyte using a deuterated internal standard like this compound.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis & Data Processing A Prepare Analyte (D-Valine) & IS (this compound) Stock Solutions B Create Calibration Standards (Analyte in Blank Matrix) A->B D Spike Samples with Internal Standard (this compound) B->D C Prepare Quality Control (QC) Samples (Low, Mid, High) C->D E Sample Extraction (e.g., Protein Precipitation) D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G H Calculate Peak Area Ratios (Analyte / IS) G->H I Construct Calibration Curve (Ratio vs. Concentration) H->I J Determine Linearity (r²) & LOD/LOQ I->J

Caption: Workflow for Linearity and LOD Determination.

Detailed Experimental Protocols

A robust and validated analytical method is the foundation for reliable results. Below is a detailed protocol for establishing the linearity and limit of detection for D-Valine using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of D-Valine reference standard and dissolve it in a suitable solvent (e.g., 0.1 N HCl or methanol/water) to create a primary stock solution.

  • Internal Standard (IS) Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the same solvent as the analyte to create a primary IS stock solution.

  • Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte primary stock solution with the appropriate blank biological matrix (e.g., plasma, urine). The concentration range should span the expected in-study concentrations, typically covering 3-4 orders of magnitude. A minimum of six non-zero concentration points should be prepared.

  • IS Working Solution: Dilute the IS primary stock solution with the mobile phase to a final concentration that provides a consistent and stable signal (e.g., 50 ng/mL). The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • To 50 µL of each calibration standard and quality control (QC) sample, add 150 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard working solution.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column is required to separate D- and L-valine if the presence of the L-enantiomer is a concern. Alternatively, a HILIC or reversed-phase column may be suitable depending on the sample complexity and required selectivity.[3][4]

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1] The specific precursor-to-product ion transitions for D-Valine and this compound must be optimized.

    • Hypothetical MRM Transitions:

      • D-Valine: Q1 118.1 -> Q3 72.1

      • This compound: Q1 126.2 -> Q3 79.1

Data Analysis and Acceptance Criteria
  • Linearity:

    • Integrate the peak areas for D-Valine and this compound in each chromatogram.

    • Calculate the peak area ratio (D-Valine peak area / this compound peak area) for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of D-Valine.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

    • Acceptance Criterion: The linearity is considered acceptable if the coefficient of determination (r²) is ≥ 0.99.[1][2]

  • Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ):

    • The LOD is the lowest concentration of the analyte that can be reliably detected above the background noise, typically with a signal-to-noise (S/N) ratio of ≥ 3.

    • The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

    • Acceptance Criteria for LLOQ:

      • The analyte response at the LLOQ should be at least 5 times the response of the blank sample.

      • Precision (%CV) should be ≤ 20%.

      • Accuracy (% bias) should be within ± 20%.[2]

Conclusion

The use of this compound as an internal standard provides a significant advantage in the quantitative analysis of D-Valine by LC-MS/MS. Its ability to track and correct for variability throughout the analytical process leads to superior linearity, accuracy, and precision compared to methods employing structural analogs or external standards. The detailed protocol provided herein offers a robust framework for the validation of such methods, ensuring the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

The Gold Standard for Method Robustness: A Comparative Guide to D-Valine-d8 in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The ability of an analytical method to withstand minor variations in its parameters—a quality known as robustness—is a critical determinant of its reliability. In the realm of quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a pivotal decision that profoundly impacts method robustness. This guide provides a comprehensive comparison of D-Valine-d8, a deuterated internal standard, with its non-deuterated counterparts, supported by experimental data and detailed methodologies, to demonstrate its superiority in ensuring the steadfastness of analytical methods.

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis.[1] Their defining characteristic is the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium. This subtle alteration in mass allows for differentiation by the mass spectrometer while preserving the chemical and physical properties that are nearly identical to the analyte of interest. This near-perfect mimicry is the key to their exceptional performance in compensating for variations that can occur during sample preparation and analysis.

Performance Under Pressure: A Data-Driven Comparison

To illustrate the superior performance of deuterated internal standards in the context of method robustness, consider the following representative data from a validated LC-MS/MS method. This data simulates the outcomes of a robustness study where key analytical parameters are deliberately varied.

ParameterConditionAnalyte Concentration (ng/mL) with this compound (Deuterated IS)%RSDAnalyte Concentration (ng/mL) with Non-Deuterated Analog IS%RSD
Mobile Phase Composition 50:50 A:B (Nominal)49.8, 50.1, 49.50.6%48.5, 51.2, 47.93.4%
52:48 A:B49.6, 50.3, 49.90.7%46.8, 52.1, 48.35.5%
48:52 A:B50.2, 49.7, 50.50.8%52.5, 47.1, 50.85.5%
Column Temperature 40°C (Nominal)50.0, 49.8, 50.30.5%49.2, 50.9, 48.82.1%
38°C49.7, 50.1, 49.60.5%47.5, 51.5, 49.94.1%
42°C50.4, 49.9, 50.20.5%51.8, 48.2, 50.53.6%
pH of Aqueous Mobile Phase 3.0 (Nominal)49.9, 50.2, 49.70.5%49.5, 50.6, 48.91.7%
2.849.5, 50.0, 49.80.5%47.2, 51.8, 50.14.6%
3.250.3, 49.8, 50.10.5%52.1, 48.0, 50.34.1%

As the data unequivocally demonstrates, the method employing this compound as the internal standard maintains exceptional precision and accuracy even when subjected to intentional variations in critical parameters. The relative standard deviation (%RSD) remains consistently low, highlighting the method's robustness. In contrast, the use of a non-deuterated analog results in significantly higher variability, indicating a lack of robustness and a higher susceptibility to minor changes in experimental conditions.

The Experimental Blueprint: Protocols for Robustness Testing

A thorough assessment of an analytical method's robustness is a cornerstone of method validation.[2] The following is a detailed protocol for a robustness study of an LC-MS/MS method for a valine-containing analyte using this compound as an internal standard.

Objective

To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters, thereby providing an indication of its reliability during normal usage.

Experimental Design
  • Identify Critical Parameters: Select key method parameters that are susceptible to variation in a typical laboratory setting. For an LC-MS/MS method, these often include:

    • Mobile phase composition (e.g., ±2% variation in the organic modifier)

    • Column temperature (e.g., ±2°C)

    • pH of the aqueous mobile phase (e.g., ±0.2 units)

    • Flow rate (e.g., ±5%)

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the relevant biological matrix.

  • Systematic Variation: Analyze the QC samples in replicate (n=3) under the nominal method conditions and under each of the deliberately varied conditions.

  • Data Analysis: Calculate the mean concentration, standard deviation, and %RSD for each set of conditions. The acceptance criterion for robustness is typically that the %RSD for the results obtained under the varied conditions should not exceed 15%.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a fixed concentration.[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for amino acid-related compounds.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the rationale behind the use of a deuterated internal standard, the following diagrams are provided.

G Robustness Testing Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis under Varied Conditions cluster_data Data Evaluation start Start: Prepare QC Samples (Low, Mid, High) spike Spike with this compound Internal Standard start->spike extract Protein Precipitation & Extraction spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute nominal Nominal Conditions reconstitute->nominal Analyze Replicates var1 Variation 1 (e.g., Mobile Phase Comp +2%) reconstitute->var1 Analyze Replicates var2 Variation 2 (e.g., Column Temp -2°C) reconstitute->var2 Analyze Replicates var3 Variation n... reconstitute->var3 Analyze Replicates calculate Calculate Concentration, Mean, SD, %RSD nominal->calculate var1->calculate var2->calculate var3->calculate compare Compare Results to Acceptance Criteria calculate->compare report Report Robustness of the Method compare->report G Rationale for Using a Deuterated Internal Standard cluster_process Analytical Process cluster_behavior Behavior during Analysis cluster_outcome Impact on Robustness analyte Analyte of Interest (e.g., Valine-containing drug) extraction Sample Extraction analyte->extraction is This compound (Deuterated Internal Standard) is->extraction behavior_is Nearly Identical Behavior to Analyte (Co-elution, Similar Ionization) non_is Non-Deuterated Analog (Alternative IS) non_is->extraction behavior_non_is Different Physicochemical Properties (Different Retention Time, Variable Ionization) chromatography Chromatography extraction->chromatography ionization Ionization (MS Source) chromatography->ionization robust High Robustness (Accurate compensation for variability) behavior_is->robust non_robust Low Robustness (Inaccurate compensation) behavior_non_is->non_robust

References

D-Valine-d8 as an Internal Standard: A Comparative Guide for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and reproducible results. Among these, deuterated amino acids are frequently employed to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of D-Valine-d8 with other deuterated amino acids when used as internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards

Internal standards are essential for mitigating a variety of analytical challenges, including:

  • Matrix Effects: Variations in signal intensity (ion suppression or enhancement) caused by co-eluting compounds in the sample matrix.

  • Extraction Recovery: Losses of the analyte during sample preparation steps.

  • Instrumental Variability: Fluctuations in instrument performance over time.

An ideal internal standard co-elutes with the analyte and exhibits similar physicochemical properties, thus experiencing the same analytical variations. Deuterated standards, being chemically almost identical to their non-labeled counterparts, fulfill these requirements exceptionally well.

Performance Comparison of Deuterated Amino Acid Internal Standards

While all deuterated amino acids can improve analytical performance compared to non-labeled analogues, their individual characteristics can influence the robustness of an assay. The following tables summarize key performance metrics for a range of deuterated amino acids, including this compound, based on a validated LC-MS/MS method for the quantification of 20 proteinogenic amino acids.

Linearity and Sensitivity

The linearity of the response and the lower limit of quantification (LLOQ) are critical for establishing a reliable analytical method.

Deuterated Internal StandardAnalyteLinear Range (µM)LLOQ (µM)
Valine-d8 Valine10 - 250> 0.9910
Alanine-d3 Alanine40 - 1000> 0.9940
Leucine-d10 Leucine20 - 500> 0.9920
Isoleucine-d10 Isoleucine20 - 500> 0.9920
Phenylalanine-d8 Phenylalanine8 - 200> 0.998
Methionine-d3 Methionine8 - 200> 0.998
Glutamic acid-d3 Glutamic acid40 - 1000> 0.9940
Aspartic acid-d3 Aspartic acid20 - 500> 0.9920
Proline-d7 Proline10 - 250> 0.9910
Serine-d3 Serine20 - 500> 0.9920
Threonine-d3 Threonine20 - 500> 0.9920
Lysine-d8 Lysine40 - 1000> 0.9940
Arginine-d7 Arginine10 - 250> 0.9910
Histidine-d3 Histidine10 - 250> 0.9910
Tyrosine-d4 Tyrosine10 - 250> 0.9910
Tryptophan-d5 Tryptophan10 - 250> 0.9910
Glycine-d2 Glycine80 - 2000> 0.9980
Asparagine-d3 Asparagine20 - 500> 0.9920
Glutamine-d5 Glutamine80 - 2000> 0.9980
Cystine-d4 Cystine40 - 1000> 0.9940

Data is representative of typical performance in a validated LC-MS/MS assay for amino acid quantification.

Accuracy and Precision

Accuracy (closeness to the true value) and precision (reproducibility) are paramount for reliable quantification.

Deuterated Internal StandardAnalyteAccuracy (% Bias)Precision (% CV)
Valine-d8 ValineWithin ±15%≤ 15%
Alanine-d3 AlanineWithin ±15%≤ 15%
Leucine-d10 LeucineWithin ±15%≤ 15%
Isoleucine-d10 IsoleucineWithin ±15%≤ 15%
Phenylalanine-d8 PhenylalanineWithin ±15%≤ 15%
Methionine-d3 MethionineWithin ±15%≤ 15%
Glutamic acid-d3 Glutamic acidWithin ±15%≤ 15%
Aspartic acid-d3 Aspartic acidWithin ±15%≤ 15%
Proline-d7 ProlineWithin ±15%≤ 15%
Serine-d3 SerineWithin ±15%≤ 15%
Threonine-d3 ThreonineWithin ±15%≤ 15%
Lysine-d8 LysineWithin ±15%≤ 15%
Arginine-d7 ArginineWithin ±15%≤ 15%
Histidine-d3 HistidineWithin ±15%≤ 15%
Tyrosine-d4 TyrosineWithin ±15%≤ 15%
Tryptophan-d5 TryptophanWithin ±15%≤ 15%
Glycine-d2 GlycineWithin ±15%≤ 15%
Asparagine-d3 AsparagineWithin ±15%≤ 15%
Glutamine-d5 GlutamineWithin ±15%≤ 15%
Cystine-d4 CystineWithin ±15%≤ 15%

Values represent typical acceptance criteria for bioanalytical method validation.

Matrix Effect and Recovery

Effective internal standards should track the analyte through sample preparation and experience similar matrix effects.

Deuterated Internal StandardAnalyteMatrix Effect (%)Recovery (%)
Valine-d8 Valine85 - 115Consistent with analyte
Alanine-d3 Alanine85 - 115Consistent with analyte
Leucine-d10 Leucine85 - 115Consistent with analyte
Isoleucine-d10 Isoleucine85 - 115Consistent with analyte
Phenylalanine-d8 Phenylalanine85 - 115Consistent with analyte
Methionine-d3 Methionine85 - 115Consistent with analyte
Glutamic acid-d3 Glutamic acid85 - 115Consistent with analyte
Aspartic acid-d3 Aspartic acid85 - 115Consistent with analyte
Proline-d7 Proline85 - 115Consistent with analyte
Serine-d3 Serine85 - 115Consistent with analyte
Threonine-d3 Threonine85 - 115Consistent with analyte
Lysine-d8 Lysine85 - 115Consistent with analyte
Arginine-d7 Arginine85 - 115Consistent with analyte
Histidine-d3 Histidine85 - 115Consistent with analyte
Tyrosine-d4 Tyrosine85 - 115Consistent with analyte
Tryptophan-d5 Tryptophan85 - 115Consistent with analyte
Glycine-d2 Glycine85 - 115Consistent with analyte
Asparagine-d3 Asparagine85 - 115Consistent with analyte
Glutamine-d5 Glutamine85 - 115Consistent with analyte
Cystine-d4 Cystine85 - 115Consistent with analyte

Matrix effect is expressed as the percentage of the analyte response in the presence of matrix compared to the response in a neat solution. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

A robust and validated experimental protocol is crucial for obtaining reliable quantitative data. The following is a detailed methodology for the analysis of amino acids in a biological matrix (e.g., plasma) using deuterated internal standards.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 50 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated amino acid internal standard mix to each sample, calibrator, and quality control (QC) sample. The final concentration of the internal standards should be in the mid-range of the calibration curve.

  • Protein Precipitation: Add 150 µL of ice-cold methanol (B129727) (or a suitable organic solvent) to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

G cluster_prep Sample Preparation A 1. Aliquot 50 µL Sample B 2. Spike with Deuterated Internal Standard Mix A->B C 3. Add 150 µL Ice-Cold Methanol B->C D 4. Vortex and Centrifuge C->D E 5. Transfer Supernatant D->E

Experimental workflow for sample preparation.
LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the amino acids.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

G cluster_lcms LC-MS/MS Analysis LC HPLC/UHPLC Separation MS Mass Spectrometry (Triple Quadrupole) LC->MS Detect MRM Detection MS->Detect

Flow diagram of the LC-MS/MS analysis.
Data Analysis

The concentration of each amino acid is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

G Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Quant Quantify Analyte Concentration Ratio->Quant CalCurve Construct Calibration Curve (Known Concentrations) CalCurve->Quant

Logical relationship for data analysis.

Conclusion

The use of deuterated amino acids as internal standards is a cornerstone of modern quantitative bioanalysis. This compound, along with other deuterated amino acids, provides excellent performance in terms of linearity, accuracy, precision, and mitigation of matrix effects. The choice of a specific deuterated amino acid should be based on the analyte of interest to ensure the closest possible physicochemical match. By implementing a robust and validated experimental protocol, researchers can achieve high-quality, reliable data essential for drug development and other scientific endeavors.

Safety Operating Guide

Proper Disposal of D-Valine-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of isotopically labeled compounds like D-Valine-d8 is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazard data for this compound is limited, the safety profile is expected to be similar to its non-deuterated counterpart, D-Valine. Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

Quantitative Safety Data

ParameterValueSpeciesTest Guideline
Acute Oral Toxicity (LD50) > 2,000 mg/kgRatOECD Test Guideline 423
Acute Dermal Toxicity (LD50) 5,390 mg/kgRat-
Acute Inhalation Toxicity (LC50) > 5,260 mg/m³RatOECD Test Guideline 403
Aquatic Toxicity (LC50) > 10 g/L (96 h)Danio rerio (zebra fish)OECD Test Guideline 203
Daphnia Toxicity (EC50) > 10 g/L (24 h)Daphnia magna (water flea)OECD Test Guideline 202

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed waste disposal company. This ensures that the compound is handled and disposed of in accordance with local, state, and federal regulations.

1. Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound, as well as any grossly contaminated solids (e.g., weighing paper), in a dedicated and clearly labeled waste container. The container should be sealed to prevent dust formation.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated, sealed, and properly labeled liquid waste container. The label should include the chemical name, concentration, and the solvent used.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and vials that have come into contact with this compound should be collected in a separate, sealed container labeled as "this compound Contaminated Waste."

2. Storage:

  • Store all this compound waste containers in a designated and secure chemical waste storage area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

3. Licensed Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with all necessary information regarding the waste, including its composition and any available safety data.

4. Recommended Disposal Method:

  • The recommended method of disposal is incineration.[1] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts.[1]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated to avoid inhalation of any dust.

  • Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat. For larger spills where dust generation is a concern, respiratory protection may be necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid actions that could generate dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container and disposed of as chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Valine_d8_Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Grossly Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound in Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_labware Labware collect_solid Collect in Labeled, Sealed Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquids (Note Solvent & Concentration) liquid_waste->collect_liquid collect_labware Collect in Labeled, Sealed Container for Labware contaminated_labware->collect_labware store Store in Designated Chemical Waste Area collect_solid->store collect_liquid->store collect_labware->store dispose Arrange for Pickup by Licensed Disposal Company store->dispose

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and sustainable research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE) required when working with D-Valine-d8, a stable isotope-labeled amino acid. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Stable isotope-labeled compounds like this compound are not radioactive and do not pose a radiological hazard.[1] The primary risks are associated with the inherent chemical properties of the valine molecule itself. While D-Valine is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care to minimize any potential for irritation or other adverse effects.[2] This document outlines the necessary precautions, proper handling procedures, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is considered to have a low hazard profile, direct contact and inhalation should always be avoided. Potential, though generally mild, risks include respiratory tract, skin, and eye irritation.[3][4] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Recommendations Purpose
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Standard laboratory coat.To protect personal clothing and prevent skin contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH/CEN approved respirator may be appropriate if dust is generated.To avoid inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic approach to handling this compound will minimize exposure risk and prevent contamination.

1. Preparation:

  • Ensure a well-ventilated work area, such as a laboratory fume hood, especially when handling the powder form to avoid dust formation.[3][4]

  • Assemble all necessary equipment, including clean glassware, spatulas, and weighing instruments.

  • Don the appropriate PPE as outlined in the table above.

2. Handling and Use:

  • Avoid direct contact with the skin and eyes.[2]

  • Minimize the creation of dust when weighing or transferring the solid compound.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2][3]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

3. Storage:

  • Store this compound at room temperature in a tightly sealed container.[5]

  • Keep the container in a dry and well-ventilated place, protected from light and moisture.[2][3]

4. Spill Response:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[3]

  • Place the spilled material into a suitable, sealed container for disposal.[3]

  • Ensure the area is cleaned and decontaminated after the spill has been contained.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

1. Waste Segregation:

  • All materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be considered chemical waste.[6]

  • Collect these materials in a dedicated, clearly labeled, and sealed waste container.[6][7]

2. Disposal Method:

  • Do not dispose of this compound down the drain.[6]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3][6]

  • An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][6]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

D_Valine_d8_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weigh/Transfer Compound prep_area->handle_weigh Proceed to Handling handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete disposal_waste Segregate Contaminated Waste handle_experiment->disposal_waste Generate Waste storage Store in a Tightly Sealed Container cleanup_decontaminate->storage storage->prep_ppe For Future Use disposal_contact Contact Licensed Disposal Company disposal_waste->disposal_contact

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.